4-ethoxy-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9-8(10)6-7-11-9/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTHBTGXERXZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572089 | |
| Record name | 4-Ethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23456-82-8 | |
| Record name | 4-Ethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Spectral Characterization of 4-Ethoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its many derivatives, 4-ethoxy-1H-indole (CAS 23456-82-8) presents a valuable building block for the development of novel therapeutic agents.[2] Its strategic ethoxy group at the 4-position can significantly influence molecular properties such as lipophilicity and metabolic stability, making it a target of interest in drug design. This guide provides a comprehensive overview of a modern synthetic approach to this compound and a detailed analysis of its spectral characteristics. By synthesizing established synthetic methodologies and predictive spectral analysis, this document serves as a practical resource for researchers engaged in the synthesis and application of functionalized indoles.
Strategic Synthesis of this compound
The synthesis of indoles substituted on the benzene ring, particularly at the 4-position, can be challenging due to the inherent reactivity of the pyrrole moiety. While classical methods like the Fischer indole synthesis are powerful, they can lack regiocontrol with certain substituted phenylhydrazines.[3] A more contemporary and highly regioselective strategy for the synthesis of 4-alkoxyindoles has been developed, which relies on a sequence of palladium-catalyzed reactions starting from readily available precursors.[4] This approach offers excellent control over the final substitution pattern.
Proposed Synthetic Pathway: A Modern Approach
The proposed synthesis of this compound is adapted from the work of Sanz et al. on the regioselective synthesis of 4- and 7-alkoxyindoles.[4] This multi-step sequence involves the initial preparation of a suitably functionalized benzene derivative, followed by the construction of the indole ring system.
Diagram 1: Proposed Synthesis of this compound
Experimental Protocol: A Step-by-Step Guide
This protocol is a generalized procedure based on established methods for the synthesis of related 4-alkoxyindoles.[4] Researchers should optimize conditions for the specific substrates and reagents used.
Step 1: Williamson Ether Synthesis of 1-Chloro-3-ethoxybenzene
-
To a solution of 3-chlorophenol in a suitable solvent (e.g., acetone or DMF), add a slight excess of potassium carbonate.
-
Add ethyl bromide (or ethyl iodide) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-chloro-3-ethoxybenzene.
Step 2: Directed ortho-Metalation and Iodination
-
Dissolve 1-chloro-3-ethoxybenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of s-butyllithium in a non-polar solvent dropwise, followed by the addition of TMEDA.
-
Stir the reaction mixture at low temperature for a specified time to allow for complete metalation.
-
Add a solution of iodine in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-chloro-2-iodo-3-ethoxybenzene.
Step 3: Sonogashira Coupling
-
In a reaction vessel, combine 1-chloro-2-iodo-3-ethoxybenzene, a suitable terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) co-catalyst (e.g., CuI) in a solvent such as triethylamine or a mixture of THF and triethylamine.
-
Degas the reaction mixture and stir under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
If a silyl-protected alkyne was used, deprotection can be achieved by adding a fluoride source (e.g., TBAF) or a base (e.g., K2CO3 in methanol).
-
Work up the reaction by filtering through a pad of celite, removing the solvent, and purifying the crude product by column chromatography.
Step 4: Tandem Amination and Cyclization
-
Combine the resulting 1-(2-chloro-6-ethoxyphenyl)alkyne, a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand), and a base (e.g., sodium tert-butoxide) in a pressure-tolerant reaction vessel with a suitable solvent (e.g., toluene or dioxane).
-
Introduce a source of ammonia (e.g., ammonia gas or a surrogate).
-
Seal the vessel and heat the reaction mixture to the required temperature.
-
Monitor the reaction for the formation of the indole product.
-
After completion, cool the reaction, dilute with a suitable solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude this compound by column chromatography.
Spectral Characterization of this compound
The structural elucidation of a newly synthesized compound is critically dependent on a combination of spectroscopic techniques. The following sections detail the expected spectral data for this compound, based on the known data for its close analog, 4-methoxy-1H-indole, and fundamental principles of NMR, IR, and mass spectrometry.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the ethoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | ~8.1 | br s | - |
| H-7 | ~7.2 | d | ~8.0 |
| H-2 | ~7.1 | t | ~2.5 |
| H-6 | ~7.0 | t | ~8.0 |
| H-3 | ~6.6 | t | ~2.0 |
| H-5 | ~6.5 | d | ~8.0 |
| -OCH₂CH₃ | ~4.1 | q | ~7.0 |
| -OCH₂CH₃ | ~1.4 | t | ~7.0 |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~154 |
| C-4 | ~138 |
| C-3a | ~126 |
| C-2 | ~123 |
| C-6 | ~115 |
| C-7 | ~105 |
| C-5 | ~101 |
| C-3 | ~100 |
| -OCH₂CH₃ | ~64 |
| -OCH₂CH₃ | ~15 |
Diagram 2: NMR Correlation Diagram for this compound
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound|CAS 23456-82-8|Supplier [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxyindole(4837-90-5) 1H NMR spectrum [chemicalbook.com]
- 7. 1H-Indole, 4-methoxy- [webbook.nist.gov]
4-ethoxy-1H-indole reaction mechanism and intermediates
An In-Depth Technical Guide to the Reaction Mechanisms and Intermediates of 4-Ethoxy-1H-Indole
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, embedded in a vast array of natural products and pharmaceuticals. The introduction of substituents onto this privileged scaffold profoundly influences its electronic properties and reactivity, opening new avenues for drug design and molecular engineering. This technical guide provides an in-depth exploration of the reaction mechanisms and key intermediates of this compound, a representative electron-rich indole derivative. We will dissect the causality behind its reactivity in fundamental organic transformations, including electrophilic aromatic substitution, N-alkylation, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how to strategically functionalize this important heterocyclic system.
Introduction: The Electronic Influence of the 4-Ethoxy Group
The reactivity of the indole ring is governed by the π-excessive nature of the pyrrole moiety, which makes it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position, as the resulting cationic intermediate (the σ-complex or arenium ion) is stabilized by delocalization of the nitrogen lone pair without disrupting the aromaticity of the fused benzene ring.
The introduction of an ethoxy group at the C4 position further amplifies this inherent reactivity. The ethoxy group is a powerful activating substituent that exerts its influence through two primary electronic effects:
-
+M (Mesomeric) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density of the entire indole nucleus. This effect is most pronounced at the positions ortho (C3, C5) and para (C7) to the substituent.
-
-I (Inductive) Effect: Due to the higher electronegativity of oxygen compared to carbon, the ethoxy group exerts an electron-withdrawing inductive effect, but this is significantly outweighed by the powerful electron-donating mesomeric effect.
The net result is a substantial increase in the nucleophilicity of the indole ring, making this compound a highly reactive substrate for a variety of chemical transformations. This guide will explore the practical implications of this heightened reactivity.
Electrophilic Aromatic Substitution: Targeting the C3 Position
The confluence of the inherent reactivity of the indole C3 position and the strong activating nature of the 4-ethoxy group makes electrophilic aromatic substitution a highly efficient and regioselective process. We will examine two classic, yet powerful, examples: the Vilsmeier-Haack formylation and the Mannich reaction.
Case Study: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a premier method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[1][2] For this compound, this reaction proceeds smoothly and with high regioselectivity at the C3 position.
Causality and Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The electron-rich this compound then acts as a nucleophile, attacking the Vilsmeier reagent. The attack occurs exclusively at C3, as this pathway leads to the most stable cationic intermediate where the positive charge is effectively delocalized across the nitrogen atom and the activating ethoxy group. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[4]
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Mechanism of Vilsmeier-Haack formylation on this compound.
Experimental Protocol: Synthesis of this compound-3-carbaldehyde [5]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C.
-
Indole Addition: Dissolve this compound (1.0 equiv.) in DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the mixture to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution by the slow addition of aqueous sodium hydroxide (e.g., 30% w/v) until pH > 9.
-
Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by flash column chromatography on silica gel.
Data Presentation
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| This compound | POCl₃, DMF | 0 to 50 | 3 | >90 (expected) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
Yields for unsubstituted and methyl-substituted indoles are provided for comparison from literature.[5]
Case Study: Mannich Reaction
The Mannich reaction is a three-component condensation that installs an aminomethyl group onto an acidic proton, which in the case of indole, is the C3-H.[6][7] The product, a "Mannich base," is a valuable synthetic intermediate.
Causality and Mechanism: The reaction first involves the formation of an electrophilic Eschenmoser's salt precursor , the dimethylaminomethyl cation, from formaldehyde and dimethylamine under acidic conditions.[6] The highly nucleophilic this compound attacks this iminium ion at C3. The resulting cationic intermediate is then deprotonated to restore aromaticity, yielding the Mannich base. The choice of acidic conditions is crucial to catalyze the formation of the electrophilic iminium ion.
Reaction Mechanism: Mannich Reaction
Caption: Mechanism of the Mannich reaction on this compound.
Experimental Protocol: Synthesis of 1-((4-Ethoxy-1H-indol-3-yl)methyl)-N,N-dimethylamine [8]
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.), dimethylamine (as a 40% aqueous solution, 1.2 equiv.), and acetic acid (3.0 equiv.).
-
Reagent Addition: Cool the mixture in an ice bath and add aqueous formaldehyde (37%, 1.2 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Make the reaction mixture alkaline (pH > 10) with cold aqueous NaOH.
-
Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous K₂CO₃ or MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure Mannich base.
N-Alkylation: Functionalizing the Pyrrole Nitrogen
While electrophilic attack favors the C3 position, the N-H proton of the indole is weakly acidic (pKa ≈ 17) and can be removed by a strong base. The resulting indolide anion is a potent nucleophile, readily participating in Sₙ2 reactions with alkyl halides.[9]
Causality and Mechanism: The key to successful N-alkylation is the choice of a base strong enough to deprotonate the indole N-H but not so reactive that it causes side reactions. Sodium hydride (NaH) is an ideal choice; it is a non-nucleophilic base that irreversibly deprotonates the indole, producing the sodium indolide salt and hydrogen gas.[10] The reaction is typically run in a polar aprotic solvent like DMF or THF, which effectively solvates the sodium cation and facilitates the subsequent Sₙ2 reaction with an electrophile (e.g., an alkyl halide).
Workflow: N-Alkylation of this compound
Caption: Two-step workflow for the N-alkylation of this compound.
Experimental Protocol: Synthesis of 1-Benzyl-4-ethoxy-1H-indole (Adapted from[11])
-
Setup: Add a solution of this compound (1.0 equiv.) in anhydrous DMF to a flame-dried, two-necked flask under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the sodium indolide.
-
Alkylation: Cool the resulting slurry back to 0 °C and add benzyl chloride (1.05 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure product.
Palladium-Catalyzed Cross-Coupling: C-C Bond Formation
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is a particularly robust and versatile example.[12][13] To apply this to this compound, a halogen atom must first be installed to serve as the electrophilic partner.
Strategy and Causality: A logical strategy involves a two-step sequence: regioselective halogenation followed by Suzuki-Miyaura coupling. Bromination of activated indoles often occurs at the C3 position. If C3 is blocked, or under specific conditions, bromination can be directed to other positions like C5 or C7. For this guide, we will consider the Suzuki coupling of a hypothetical 4-ethoxy-7-bromo-1H-indole .
The palladium catalyst is the engine of the reaction. A Pd(0) species initiates the cycle by undergoing oxidative addition into the C-Br bond of the indole.[13] This is followed by transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Ethoxy-7-phenyl-1H-indole (Representative procedure based on[14][15])
-
Setup: To a Schlenk flask, add 4-ethoxy-7-bromo-1H-indole (1.0 equiv.), phenylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base like K₂CO₃ (3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
| Halide Substrate | Boronic Acid | Catalyst | Base | Yield (%) |
|---|---|---|---|---|
| 4-Ethoxy-7-bromo-indole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 75-90 (expected) |
| 5-Bromo-1-ethyl-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 89 |
| 5-Bromo-1-ethyl-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 85 |
Yields for related indazole substrates are provided for comparison from literature.[15]
Conclusion
This compound is a versatile and highly activated heterocyclic building block. Its reaction pathways are dictated by the powerful electron-donating effect of the C4-ethoxy group, which directs electrophilic attack overwhelmingly to the C3 position. The N-H site provides an orthogonal handle for functionalization via deprotonation and Sₙ2 chemistry. Furthermore, halogenated derivatives of this compound are excellent substrates for modern transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex C-C bonds. A thorough understanding of these fundamental reaction mechanisms, their intermediates, and the causal factors that govern their outcomes is essential for any scientist aiming to leverage this valuable scaffold in the design and synthesis of novel functional molecules.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. thaiscience.info [thaiscience.info]
- 9. m.youtube.com [m.youtube.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-1H-indole
Abstract: 4-Ethoxy-1H-indole is a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, understanding its fundamental physicochemical properties is paramount for its effective application.[1] This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound, offering both established data and predictive insights. It details robust experimental protocols for the determination of key parameters like lipophilicity, explains the rationale behind these methods, and presents data in an accessible format for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of modern medicinal chemistry.[2] It is a structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[2] The electron-rich nature of the indole nucleus makes it a versatile template for chemical modification, allowing for the fine-tuning of biological activity.[1][3]
The introduction of an ethoxy group at the 4-position of the indole ring, yielding this compound, significantly modulates the electronic and steric properties of the parent molecule. This substitution can influence receptor binding, metabolic stability, and membrane permeability, making it a compound of interest for developing novel therapeutic agents.[2][4] This guide serves as a foundational resource for any investigation involving this promising scaffold.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the first step in any research and development pipeline. These parameters dictate everything from solvent selection for synthesis and purification to formulation strategies and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling in drug discovery.
Structural and General Properties
The key identifying and structural characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 23456-82-8 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Canonical SMILES | CCOC1=CC=CC2=C1C=CN2 | [1] |
| InChI Key | ADTHBTGXERXZTF-UHFFFAOYSA-N | [1] |
Predicted Physical Properties
While extensive experimental data for this specific molecule is not always available, computational models provide reliable estimates that are invaluable for initial experimental design. The following properties are predicted based on the molecule's structure.
| Property | Predicted Value | Source |
| XLogP3 | 2.4 | [5] |
| Topological Polar Surface Area (TPSA) | 25.0 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
| Rotatable Bond Count | 1 | [5] |
Note: The predicted values, particularly LogP, are crucial for anticipating a compound's "drug-likeness" and solubility behavior.[7][8]
Lipophilicity and Solubility Profile
Lipophilicity, often expressed as the partition coefficient (LogP), is a critical determinant of a drug candidate's pharmacokinetic profile.[9] It governs membrane permeability, plasma protein binding, and solubility.
Understanding LogP
The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[9] The logarithmic form, LogP, is more commonly used.[9]
-
LogP < 0: The compound is predominantly hydrophilic (water-soluble).[8][9]
-
LogP = 0: The compound has equal affinity for both phases.[8][9]
-
LogP > 0: The compound is predominantly lipophilic/hydrophobic (oil-soluble).[8][9]
For this compound, the predicted XLogP of 2.4 suggests it is a moderately lipophilic compound, indicating good potential for membrane permeability but likely requiring organic solvents for dissolution.[5][8]
Predicted Solubility
Based on its structure and predicted LogP, the solubility of this compound in common laboratory solvents can be qualitatively predicted. This "like dissolves like" principle is a fundamental concept in chemistry.[10]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | The hydrophobic indole ring and ethyl group favor interactions with nonpolar solvents.[10] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The molecule's dipole moment, arising from the N-H bond and ethoxy group, allows for favorable interactions with these solvents.[10] |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | While the N-H group can act as a hydrogen bond donor, the large hydrophobic scaffold limits solubility in highly polar, protic solvents like water.[10] |
Experimental Protocol: Determination of LogD₇.₄
For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than LogP.[7] Since the indole N-H is weakly acidic, determining the LogD at physiological pH (7.4) provides a more accurate measure of lipophilicity in a biological context. The shake-flask method is the gold standard for this determination.[9]
Rationale and Causality
The shake-flask method directly measures the partitioning of the analyte between two immiscible phases, providing a definitive, empirical value.[7][11] Using a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions. Pre-saturating each phase with the other is a critical step to ensure that the volumes do not change during the experiment, which would introduce significant error. LC-MS is used for quantification due to its high sensitivity and specificity, allowing for accurate measurement of the analyte in each phase even at low concentrations.[7]
Step-by-Step Methodology
-
Preparation of Phases:
-
Prepare a 1X PBS buffer solution and adjust the pH to 7.4.
-
In a large separatory funnel, combine equal volumes of n-octanol and PBS (pH 7.4). Shake vigorously for 30 minutes and allow the layers to separate overnight. These are now your pre-saturated phases.
-
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Partitioning Experiment (performed in triplicate):
-
To a 2 mL microcentrifuge tube, add 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.[7]
-
Add 10 µL of the 10 mM compound stock solution.[7]
-
Cap the tube tightly and mix on a rotator at room temperature for 1 hour to ensure equilibrium is reached.[7]
-
Centrifuge the tube at high speed (e.g., 5000 x g) for 10 minutes to achieve complete phase separation.[11]
-
-
Sampling and Analysis:
-
Carefully remove a 100 µL aliquot from the top n-octanol layer and a 100 µL aliquot from the bottom aqueous layer. Be meticulous to avoid disturbing the interface.
-
Prepare samples for LC-MS analysis by diluting the aliquots in an appropriate solvent (e.g., methanol).
-
Analyze the concentration of this compound in each sample using a validated LC-MS method.
-
-
Calculation:
-
The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
D = [Concentration]octanol / [Concentration]aqueous
-
LogD₇.₄ = log₁₀(D)
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of LogD₇.₄.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of a chemical compound. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a specific experimental spectrum for this compound is not publicly available, a predicted ¹H NMR spectrum can be inferred based on the structure and known chemical shifts of related indole compounds.[12][13]
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |
| N-H | ~8.10 | br s | - | The indole N-H proton is typically deshielded and appears as a broad singlet. |
| Aromatic H (C5-C7) | 6.60 - 7.20 | m | - | Protons on the benzene ring of the indole nucleus. |
| C2-H | ~7.15 | t | ~2.5 Hz | Pyrrole ring proton adjacent to the nitrogen. |
| C3-H | ~6.50 | t | ~2.5 Hz | Pyrrole ring proton, typically the most upfield of the indole ring protons. |
| -O-CH₂- | ~4.10 | q | ~7.0 Hz | Methylene protons of the ethoxy group, split by the adjacent methyl group. |
| -CH₃ | ~1.45 | t | ~7.0 Hz | Methyl protons of the ethoxy group, split by the adjacent methylene group. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch (sp²) | Aromatic C-H |
| ~2980-2850 | C-H Stretch (sp³) | Alkyl C-H (ethoxy) |
| ~1620-1450 | C=C Stretch | Aromatic Ring |
| ~1250-1050 | C-O Stretch | Aryl Ether |
Mass Spectrometry (MS)
Electron-Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern of a compound.[14]
-
Molecular Ion (M⁺): m/z ≈ 161.08, corresponding to the molecular formula C₁₀H₁₁NO.[5]
-
Key Fragments: Expect to see fragmentation corresponding to the loss of the ethyl group (M-29) or the ethoxy group (M-45).
Reactivity and Stability
The chemical behavior of this compound is governed by the electron-donating nature of both the indole ring and the 4-ethoxy substituent.
-
Electrophilic Substitution: The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic and therefore the typical site of reaction.[1][3] The electron-donating ethoxy group further enhances this reactivity.[1][2]
-
Oxidation: Indoles are susceptible to oxidation.[3] Care should be taken to avoid strong oxidizing agents, and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation over time.
-
N-H Acidity: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by strong bases like sodium hydride (NaH) to form an indolide anion, which can then be used in various N-alkylation or N-acylation reactions.[3][15]
-
Storage: For long-term stability, the compound should be stored sealed in a dry, cool (2-8°C), and dark environment.[1]
Conclusion
This compound is a versatile heterocyclic compound with a well-defined physicochemical profile that makes it an attractive starting point for chemical synthesis and drug discovery. Its moderate lipophilicity, combined with the high reactivity of the indole nucleus, provides a robust platform for creating diverse molecular libraries. The experimental protocols and predictive data outlined in this guide offer researchers the foundational knowledge required to confidently incorporate this compound into their research and development programs.
References
- 1. This compound|CAS 23456-82-8|Supplier [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - this compound (C10H11NO) [pubchemlite.lcsb.uni.lu]
- 6. 4-(1-ethoxyethyl)-1H-indole | C12H15NO | CID 13799994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. researchgate.net [researchgate.net]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
starting materials for 4-ethoxy-1H-indole synthesis
An In-depth Technical Guide to the Starting Materials for 4-Ethoxy-1H-indole Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry and materials science, necessitating robust and versatile synthetic strategies. The selection of an appropriate synthetic route is critically dependent on the availability, cost, and substitution pattern of the starting materials. This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, with a core focus on the requisite starting materials. We will explore classical methods such as the Fischer, Leimgruber-Batcho, and Bartoli syntheses, alongside modern palladium-catalyzed strategies like the Larock annulation. For each pathway, we will dissect the causality behind the choice of precursors, provide detailed experimental protocols for their synthesis where necessary, and present the indole-forming cyclization.
Introduction: The Strategic Importance of the 4-Alkoxyindole Core
Indole derivatives bearing oxygen-containing substituents on the benzene ring are crucial pharmacophores and synthetic intermediates. Specifically, substitution at the C4 position is challenging due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the pyrrole ring (C3, C2, N1). Consequently, the synthesis of 4-substituted indoles, such as this compound, typically relies on cyclization strategies using pre-functionalized benzene ring precursors. The choice of these precursors dictates the efficiency, regioselectivity, and overall viability of the synthetic route. This guide will serve as a reference for researchers in drug development and organic synthesis to navigate the selection of starting materials for accessing this important molecular scaffold.
Fischer Indole Synthesis: The Classic Approach
The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole chemistry.[1] It involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2] The key to forming this compound via this route is the preparation of the corresponding (3-ethoxyphenyl)hydrazine.
Core Starting Materials
-
(3-Ethoxyphenyl)hydrazine: The central precursor carrying the required 3-ethoxy substitution pattern which becomes the 4-ethoxy group of the indole.
-
An Aldehyde or Ketone: The carbonyl partner provides the atoms that will form the C2 and C3 positions of the pyrrole ring. To synthesize the parent this compound, a precursor to acetaldehyde is typically used, such as a protected acetaldehyde equivalent.
Synthesis of the Key Precursor: (3-Ethoxyphenyl)hydrazine
This hydrazine is not as commonly available as its methoxy analog but can be readily prepared from 3-ethoxyaniline via a two-step diazotization and reduction sequence. The protocol is analogous to the synthesis of (3-methoxyphenyl)hydrazine.[3]
Experimental Protocol: Synthesis of (3-Ethoxyphenyl)hydrazine
-
Diazotization:
-
A solution of 3-ethoxyaniline (1 equiv.) in concentrated hydrochloric acid and water is cooled to -5 °C in an ice-salt bath.
-
A solution of sodium nitrite (NaNO₂) (1 equiv.) in water is added dropwise, maintaining the temperature below 0 °C.
-
The mixture is stirred at 0 °C for 1 hour to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.2 equiv.) in concentrated hydrochloric acid is prepared and chilled.
-
The cold diazonium salt solution is added slowly to the stirred stannous chloride solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, during which the phenylhydrazine hydrochloride salt precipitates.
-
The precipitate is collected by filtration, made basic (e.g., with NaOH), and the free hydrazine is extracted with an organic solvent like diethyl ether.
-
The combined organic extracts are dried and concentrated under reduced pressure to yield (3-ethoxyphenyl)hydrazine as an oil.
-
Fischer Indole Cyclization
With the key hydrazine in hand, the final cyclization can be performed. Using acetaldehyde directly is challenging, but its phenylhydrazone can be passed over a heated catalyst.[2] A more common laboratory approach involves using a carbonyl compound that facilitates cyclization and allows for subsequent modification, such as pyruvic acid.
Experimental Protocol: Synthesis of this compound-2-carboxylic acid
-
Hydrazone Formation:
-
(3-Ethoxyphenyl)hydrazine (1 equiv.) and pyruvic acid (1 equiv.) are stirred in a suitable solvent (e.g., ethanol) at room temperature to form the corresponding phenylhydrazone. The product often precipitates and can be isolated by filtration.
-
-
Cyclization:
-
The isolated phenylhydrazone is added to a pre-heated acidic catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly used.[1][4]
-
The mixture is heated (e.g., 80-100 °C) until the reaction is complete (monitored by TLC).
-
The reaction is quenched by pouring it onto ice, and the precipitated product, this compound-2-carboxylic acid, is collected by filtration.
-
-
Decarboxylation (Optional):
-
To obtain the parent this compound, the indole-2-carboxylic acid is heated in a high-boiling solvent such as quinoline, often with a copper catalyst, to effect decarboxylation.[5]
-
Diagram: Fischer Indole Synthesis Workflow
Caption: Workflow for this compound via Fischer Synthesis.
Palladium-Catalyzed Larock Indole Synthesis
The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[6][7] This method offers high regioselectivity and functional group tolerance.[8]
Core Starting Materials
-
2-Halo-5-ethoxyaniline: The aniline component, where the halogen (typically Iodo or Bromo) and the amine provide the cyclization points. The ethoxy group at the 5-position dictates the final 4-ethoxy substitution. 2-Bromo-5-ethoxyaniline is a suitable and accessible precursor.
-
An Alkyne: The choice of alkyne determines the substitution at the C2 and C3 positions of the indole. For the parent this compound, a masked acetylene equivalent like trimethylsilylacetylene can be used, followed by desilylation.
Synthesis of the Key Precursor: 2-Bromo-5-ethoxyaniline
This precursor can be synthesized from 3-ethoxyaniline via regioselective bromination. The amino group directs the incoming electrophile (ortho and para), and careful control of conditions is needed to achieve mono-bromination at the desired position. A procedure analogous to the bromination of 3-methoxyaniline can be employed.[9]
Experimental Protocol: Synthesis of 2-Bromo-5-ethoxyaniline
-
Bromination:
-
Dissolve 3-ethoxyaniline (1 equiv.) in a suitable solvent like chloroform or acetic acid.
-
Cool the solution to 0-5 °C.
-
Add N-bromosuccinimide (NBS) (1 equiv.) portion-wise over time, keeping the temperature low to control selectivity.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Work-up and Purification:
-
The reaction mixture is washed with an aqueous basic solution (e.g., NaHCO₃) and water.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography to separate the desired 2-bromo-5-ethoxyaniline from other isomers.
-
Larock Indole Annulation
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
To a reaction vessel, add 2-bromo-5-ethoxyaniline (1 equiv.), the alkyne (e.g., trimethylsilylacetylene, 2-3 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃, 4-10 mol%), a base (e.g., K₂CO₃ or NaOAc), and a chloride source (e.g., LiCl).[6][10]
-
The vessel is purged with an inert gas (e.g., Argon or Nitrogen) and a polar aprotic solvent like DMF is added.
-
-
Cyclization:
-
The mixture is heated (typically 80-110 °C) and stirred for several hours until the starting aniline is consumed.
-
-
Work-up and Deprotection:
-
After cooling, the reaction is diluted with water and extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated.
-
If a silyl-protected alkyne was used, the crude product is treated with a desilylating agent (e.g., TBAF or K₂CO₃ in methanol) to afford the final this compound.
-
The final product is purified by column chromatography.
-
Diagram: Larock Indole Synthesis Mechanism
Caption: Catalytic cycle of the Larock Indole Synthesis.
Leimgruber-Batcho Indole Synthesis
This two-step method is highly efficient for producing a variety of indoles and is particularly well-suited for those with substituents on the carbocyclic ring.[11] It avoids the harsh acidic conditions of the Fischer synthesis.
Core Starting Materials
-
1-Ethoxy-2-methyl-3-nitrobenzene: An appropriately substituted o-nitrotoluene. The methyl group and the nitro group are precursors to the pyrrole ring.
-
Formamide Acetal: A one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), which condenses with the activated methyl group.
Synthesis of the Key Precursor: 1-Ethoxy-2-methyl-3-nitrobenzene
This starting material can be prepared from commercially available 2-methyl-3-nitrophenol via Williamson ether synthesis.
Experimental Protocol: Synthesis of 1-Ethoxy-2-methyl-3-nitrobenzene
-
Alkylation:
-
A mixture of 2-methyl-3-nitrophenol (1 equiv.), an ethylating agent like ethyl iodide or diethyl sulfate (1.1 equiv.), and a base such as anhydrous potassium carbonate (K₂CO₃) (1.1 equiv.) is heated in a polar aprotic solvent (e.g., DMF or acetone).[11]
-
The reaction is monitored until the starting phenol is consumed.
-
-
Work-up:
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ether).
-
The organic layer is washed, dried, and concentrated to yield the desired product, which can be purified by chromatography if necessary.
-
Leimgruber-Batcho Indole Formation
Experimental Protocol: Synthesis of this compound
-
Enamine Formation:
-
A solution of 1-ethoxy-2-methyl-3-nitrobenzene (1 equiv.) in DMF is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv.) and a secondary amine like pyrrolidine (1.2 equiv.).[11]
-
The solution is heated at reflux for several hours.
-
Upon completion, the volatile components are removed under vacuum to yield the crude β-amino-2-nitrostyrene intermediate.
-
-
Reductive Cyclization:
-
The crude enamine is dissolved in a solvent like THF or methanol.
-
A reducing agent is added. Common choices include Raney nickel with hydrazine hydrate, catalytic hydrogenation (H₂ over Pd/C), or reduction with iron in acetic acid.[5][11]
-
The reduction of the nitro group initiates a spontaneous cyclization and elimination of the secondary amine to form the aromatic indole ring.
-
The catalyst is filtered off, and the filtrate is concentrated. The final product is purified by column chromatography.
-
Comparative Overview of Starting Materials
| Synthetic Route | Key Benzene-Ring Precursor | Key Pyrrole-Ring Precursor(s) | Key Advantages | Key Considerations |
| Fischer Synthesis | 3-Ethoxyaniline | Aldehyde or Ketone (e.g., Pyruvic Acid) | Widely applicable, inexpensive starting materials. | Requires harsh acidic conditions; precursor synthesis needed. |
| Larock Synthesis | 2-Bromo-5-ethoxyaniline | Internal or Terminal Alkyne | High functional group tolerance, good yields. | Requires palladium catalyst; alkyne cost can be a factor. |
| Leimgruber-Batcho | 2-Methyl-3-nitrophenol | Formamide Acetal | Mild conditions, high yields, avoids strong acids. | Multi-step precursor synthesis; uses pyrophoric reagents. |
| Bartoli Synthesis | 1-Ethoxy-2-nitrobenzene derivative | Vinyl Grignard Reagent | Excellent for 7-substituted indoles.[12] | Often inefficient for 4-substituted indoles.[13] |
Conclusion
The synthesis of this compound can be achieved through several strategic routes, each defined by its unique set of starting materials. The classical Fischer synthesis offers a cost-effective pathway, contingent on the multi-step preparation of (3-ethoxyphenyl)hydrazine. For greater functional group compatibility and milder conditions, the palladium-catalyzed Larock synthesis provides an excellent alternative, starting from 2-bromo-5-ethoxyaniline. The Leimgruber-Batcho method stands out for its efficiency and avoidance of harsh acids, beginning with the readily prepared 1-ethoxy-2-methyl-3-nitrobenzene. The choice between these methods will ultimately be guided by the specific requirements of the research program, including scale, cost, available equipment, and tolerance for particular reaction conditions. This guide provides the foundational knowledge for researchers to make an informed and strategic selection of starting materials for their synthetic campaigns.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 10. synarchive.com [synarchive.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Applications of Bartoli indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
A Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-1H-indole
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric characterization of 4-ethoxy-1H-indole (CAS No. 23456-82-8), a key heterocyclic building block in medicinal chemistry and materials science.[1] The indole scaffold is a privileged structure in a multitude of biologically active compounds.[1][2] Understanding the precise spectroscopic signature of its derivatives is paramount for structural confirmation, purity assessment, and quality control in research and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It combines predicted data, derived from established principles and analysis of analogous structures, with field-proven experimental protocols to offer a self-validating framework for researchers.
| Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[3]
| Predicted NMR Data
The following data tables summarize the predicted chemical shifts (δ) for this compound, based on the analysis of structurally related indole derivatives and established substituent effects.[4][5] The spectra are referenced to a standard deuterated solvent, Chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.10 | br s | - | 1H | NH -1 |
| ~7.15 | t | ~7.9 | 1H | H -6 |
| ~7.10 | dd | ~2.5, ~3.2 | 1H | H -2 |
| ~6.95 | d | ~8.1 | 1H | H -7 |
| ~6.70 | t | ~2.2 | 1H | H -3 |
| ~6.55 | d | ~7.7 | 1H | H -5 |
| ~4.15 | q | ~7.0 | 2H | -OCH₂ CH₃ |
| ~1.48 | t | ~7.0 | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C -4 |
| ~138.5 | C -7a |
| ~124.5 | C -2 |
| ~123.0 | C -6 |
| ~120.0 | C -3a |
| ~105.0 | C -7 |
| ~101.5 | C -5 |
| ~100.0 | C -3 |
| ~63.5 | -OCH₂ CH₃ |
| ~15.0 | -OCH₂CH₃ |
| Rationale and Interpretation
The predicted ¹H NMR spectrum is defined by key features. The broad singlet for the N-H proton at a downfield shift (~8.10 ppm) is characteristic of indole amines. The aromatic region displays a set of coupled signals corresponding to the five protons on the indole ring system. The ethoxy group is clearly identified by the quartet (~4.15 ppm) and triplet (~1.48 ppm) signals, a classic ethyl spin system.
In the ¹³C NMR spectrum, the carbon attached to the oxygen (C-4) is expected to be the most downfield among the aromatic carbons due to the deshielding effect of the electronegative oxygen atom. The two aliphatic carbons of the ethoxy group are anticipated at approximately 63.5 ppm (-OCH₂) and 15.0 ppm (-CH₃), respectively.
| Experimental Protocol: NMR Spectrum Acquisition
This protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the resulting solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
For ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., Bruker 'zgpg30').
-
Number of Scans: 1024-4096, to achieve adequate signal-to-noise for the low-abundance ¹³C isotope.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time: ~1.5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections on the resulting spectrum.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.[6][7]
-
Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[6][7]
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
| Workflow Visualization: NMR Analysis
Caption: Logical workflow for NMR sample preparation, data acquisition, and analysis.
| Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
| Characteristic IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, aromatic C=C bonds, and the C-O ether linkage.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Assignment |
| 3450 - 3350 | N-H Stretch | Indole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Ethoxy group) |
| 1620 - 1450 | C=C Stretch | Aromatic Ring |
| ~1300 - 1000 | C-O Stretch | Aryl-Alkyl Ether |
| Rationale and Interpretation
The most diagnostic peak is the sharp N-H stretching vibration around 3400 cm⁻¹, confirming the indole secondary amine.[2] The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching bands confirms the hybrid nature of the molecule. A strong, often complex, set of bands in the 1300-1000 cm⁻¹ region is characteristic of the C-O stretching of the aryl-alkyl ether, providing definitive evidence for the ethoxy substituent.
| Experimental Protocol: ATR-FTIR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
If necessary, apply an ATR correction algorithm to the spectrum to make it appear more like a traditional transmission spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
| Workflow Visualization: IR Analysis
Caption: Standard workflow for acquiring and interpreting an ATR-FTIR spectrum.
| Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound.
| Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₁₀H₁₁NO), the exact mass is 161.0841 g/mol .
Table 4: Predicted Key Mass Spectrometry Data for this compound (ESI+)
| m/z (Mass/Charge) | Ion Species | Interpretation |
| 162.0913 | [M+H]⁺ | Protonated Molecular Ion |
| 161.0841 | [M]⁺• | Molecular Ion (in EI) |
| 133.0602 | [M-C₂H₄]⁺• | Loss of ethylene from ethoxy group |
| Rationale and Interpretation
Using a high-resolution mass spectrometer (HRMS), the observed mass of the protonated molecule ([M+H]⁺) can be used to confirm the elemental formula (C₁₀H₁₁NO) with high confidence. A common fragmentation pathway for aryl ethyl ethers is the loss of a neutral ethylene molecule (28 Da), which would result in a significant fragment ion at m/z 133, corresponding to the 4-hydroxy-1H-indole radical cation. This fragmentation pattern provides strong evidence for the ethoxy substituent at the 4-position.
| Experimental Protocol: ESI-MS Spectrum Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, typically coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation for positive ion mode analysis ([M+H]⁺).
-
-
Instrument Parameters (ESI-TOF):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Solvent Flow Rate: 5-10 μL/min via direct infusion.
-
Drying Gas: Nitrogen at a temperature of 250-325°C.
-
Mass Analyzer: TOF or Orbitrap.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
Use the instrument software to calculate the elemental composition from the accurate mass measurement.
-
Analyze the spectrum for characteristic fragment ions to further support the proposed structure.
-
| Workflow Visualization: MS Analysis
Caption: A typical workflow for molecular weight determination using ESI-MS.
| Conclusion: A Unified Spectroscopic Profile
The collective analysis of NMR, IR, and MS data provides a robust and unequivocal confirmation of the structure of this compound.
-
MS confirms the correct molecular weight (161.20 g/mol ) and elemental formula (C₁₀H₁₁NO).
-
IR spectroscopy validates the presence of key functional groups: the indole N-H, aromatic ring, and the aryl-alkyl ether linkage.
-
NMR spectroscopy provides the definitive atomic-level blueprint, showing the precise connectivity of all carbon and hydrogen atoms, including the characteristic signals of the ethoxy group and the substitution pattern on the indole core.
Together, these techniques form a self-validating analytical system, ensuring the identity and purity of this compound for its application in research and development.
| References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-METHOXY-1-METHYLINDOLE(7556-35-6) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). 4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole. Wiley-VCH GmbH. Retrieved from --INVALID-LINK--
-
Al-Ostoot, F. H., Al-Amer, K. H., & Al-Majid, A. M. (2018). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. ARKIVOC, 2018(6), 1-13. Retrieved from --INVALID-LINK--
-
Al-Ostoot, F. H., Al-Amer, K. H., & Al-Majid, A. M. (2018). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. SciSpace. Retrieved from --INVALID-LINK--
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from --INVALID-LINK--
-
Al-Mokhanam, A. A., Al-Salahi, R. A., & Marzouk, M. M. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(18), 3343. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Methoxyindole(4837-90-5) 1H NMR. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C10H11NO). University of Luxembourg. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound | CAS 23456-82-8. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. Retrieved from --INVALID-LINK--
-
Schebb, N. H., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 25(1), 123. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Synthesis of indole-based chromophores with a tricyanofuranyl acceptor and the study of the effect of the quinoxalinone core in. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Spectroscopic and Spectrometric Analysis of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole: A Technical Guide. Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-methoxy-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). This compound | 23456-82-8. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indole-4-carboxylate: A Technical Overview. Retrieved from --INVALID-LINK--
-
Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2846-2882. Retrieved from --INVALID-LINK--
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Retrieved from --INVALID-LINK--
-
Szafran, M., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(12), 4789. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 6-Ethoxy-1H-indole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of 1-hexadecyl-1H-indole-2,3-dione. Retrieved from --INVALID-LINK--
-
Singh, M., & Neogi, S. (n.d.). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
References
- 1. This compound|CAS 23456-82-8|Supplier [benchchem.com]
- 2. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
A Technical Guide to the Chemical Reactivity of the 4-Ethoxy-1H-Indole Core
Introduction
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties make it a privileged scaffold in medicinal chemistry.[1] This guide focuses on the 4-ethoxy-1H-indole derivative, exploring how the strategic placement of an ethoxy group on the benzenoid ring modulates the inherent reactivity of the indole core. Understanding these nuances is critical for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the rational design of complex molecular architectures with tailored functions.
This document provides an in-depth examination of the electronic landscape of this compound and its subsequent influence on key chemical transformations, including electrophilic substitution, N-functionalization, metal-catalyzed cross-coupling, and cycloaddition reactions. Each section is supported by mechanistic insights, validated experimental protocols, and authoritative references to ensure scientific integrity and practical utility.
Chapter 1: Electronic Structure and Regioselectivity
The reactivity of the indole ring is governed by the interplay of the electron-rich pyrrole moiety and the aromatic benzene ring. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, significantly increasing the electron density, particularly at the C3 position. This makes the indole core highly susceptible to electrophilic attack.
The introduction of an ethoxy group at the C4 position further amplifies this electron-rich nature. The oxygen atom of the ethoxy group donates electron density into the benzene ring via a powerful positive mesomeric effect (+M), which complements the electron-donating effect of the pyrrole nitrogen. This enhanced electron density has a profound impact on the regioselectivity of subsequent reactions.
Caption: Electronic influence of N and 4-ethoxy groups on the indole core.
While the C3 position remains the most nucleophilic and kinetically favored site for electrophilic attack, the C4-ethoxy group also activates the C5 and C7 positions of the benzenoid ring, opening possibilities for functionalization that are less accessible in unsubstituted indole.
Chapter 2: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is the hallmark reaction of indoles. For this compound, the high electron density makes these reactions particularly facile, often proceeding under mild conditions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring.[2][3] With indoles, this reaction overwhelmingly occurs at the C3 position. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[4] The indole then acts as a nucleophile, attacking the electrophilic carbon of the reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the 3-formylindole product.
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Exemplary Protocol: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous N,N-dimethylformamide (DMF, 3 eq.) in anhydrous dichloromethane (DCM) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of this compound (1 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and add a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound-3-carbaldehyde.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group, typically using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃ or FeCl₃.[5][6] This reaction provides a direct route to valuable ketone intermediates. As with formylation, the reaction occurs selectively at the C3 position. The strong electron-donating nature of the 4-ethoxyindole often allows for the use of milder Lewis acids or conditions compared to less activated arenes.
| Reaction | Electrophile Source | Catalyst | Typical Position |
| Formylation | POCl₃ / DMF | - | C3 |
| Acylation | RCOCl / Anhydride | AlCl₃, ZnCl₂ | C3 |
| Halogenation | NBS, NCS, I₂ | - | C3 |
Table 1: Common Electrophilic Substitution Reactions on this compound.
Halogenation
Halogenation of the indole ring is a key transformation for preparing substrates for further functionalization, particularly for metal-catalyzed cross-coupling reactions. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective for regioselective halogenation at the C3 position under mild conditions.[7][8][9] Enzymatic halogenation methods have also been developed as environmentally benign alternatives.[8][9]
Chapter 3: N-Functionalization and Reactivity
The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be removed by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting indolyl anion is a potent nucleophile, readily undergoing reactions with various electrophiles.
N-Alkylation N-alkylation is a fundamental modification used to install protecting groups or to synthesize compounds with specific biological activities.[10] The reaction typically involves deprotonation with a base like NaH in an aprotic polar solvent (e.g., DMF, THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide).[11][12]
Exemplary Protocol: N-Alkylation with Benzyl Bromide
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of this compound (1 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to afford 1-benzyl-4-ethoxy-1H-indole.
Chapter 4: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. For the this compound scaffold, these reactions are typically performed on a halogenated derivative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming aryl-aryl bonds by reacting an organoboron species (e.g., a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base.[13][14][15] A 5-bromo-4-ethoxy-1H-indole, for instance, can be coupled with a wide range of aryl or heteroaryl boronic acids to generate diverse biaryl structures.
Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 5-bromo-4-ethoxy-1H-indole (1 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (K₂CO₃, 3 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).[13]
-
Evacuate and backfill the vessel with an inert gas (Ar or N₂) three times.
-
Add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to obtain the coupled product.
Chapter 5: Cycloaddition Reactions
The π-system of the indole ring can participate in cycloaddition reactions, providing powerful pathways to construct polycyclic systems. The electron-rich nature of this compound makes it a suitable component in these transformations.
[4+2] Diels-Alder Reaction
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.[16][17] The indole C2-C3 double bond can act as a dienophile, reacting with a diene. More commonly, indole derivatives can be designed to act as dienes. The electron-donating 4-ethoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing its reactivity in normal-electron-demand Diels-Alder reactions where the diene reacts with an electron-poor dienophile.[18] Conversely, in inverse-electron-demand reactions, the indole can serve as the electron-rich dienophile. The specific outcome and regioselectivity can be influenced by substituents and reaction conditions.[19]
Caption: Conceptual pathway for a Diels-Alder reaction involving an indole.
Chapter 6: Oxidation and Reduction Reactions
The this compound ring can undergo both oxidation and reduction, though it is generally stable under many conditions.[20][21][22]
Oxidation Strong oxidizing agents can lead to degradation of the indole ring. However, controlled oxidation can yield specific products. For example, oxidation of the C2-C3 double bond can lead to the formation of oxindoles or isatins, which are themselves valuable synthetic intermediates.[23] Peroxides, in the presence of certain catalysts, can achieve this transformation.[23][24]
Reduction Catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst) can reduce the indole ring. Depending on the catalyst and conditions, either the pyrrole ring or the benzene ring can be selectively reduced. Milder reducing agents, such as sodium cyanoborohydride (NaBH₃CN) in acidic media, can selectively reduce the pyrrole ring to furnish an indoline.
Conclusion
The this compound scaffold is a highly versatile and reactive building block. The ethoxy group at the C4 position significantly enhances the electron-donating character of the ring system, facilitating a wide range of chemical transformations. Its reactivity is dominated by electrophilic substitution at the C3 position, but it also readily undergoes N-functionalization, metal-catalyzed cross-coupling (after halogenation), and cycloaddition reactions. A thorough understanding of these reactivity patterns, as detailed in this guide, empowers chemists to strategically design and execute syntheses of complex, functional molecules for applications spanning from drug discovery to materials science.
References
- 1. This compound|CAS 23456-82-8|Supplier [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 12. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 16. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 17. Diels-Alder Reaction [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. du.edu.eg [du.edu.eg]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Khan Academy [khanacademy.org]
- 23. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthetic methods Part (ii) Oxidation and reduction methods - Annual Reports Section "B" (Organic Chemistry) (RSC Publishing) [pubs.rsc.org]
The Emerging Therapeutic Potential of 4-Ethoxy-1H-Indole Derivatives: A Guide for Drug Discovery
An In-Depth Technical Guide
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active natural products.[1][2] Its unique aromatic and heterocyclic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] While extensive research has explored substitutions at various positions of the indole ring, the 4-position, particularly with an ethoxy functional group, represents a promising yet underexplored chemical space. This guide provides a comprehensive overview of the rationale for investigating novel 4-ethoxy-1H-indole derivatives, detailing their synthesis, potential biological activities based on structure-activity relationships of related compounds, and robust experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new frontiers in indole-based therapeutics.
The Indole Scaffold: A Foundation for Pharmacological Innovation
The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of immense significance. It is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biocompatibility.[1] In drug development, indole derivatives have yielded landmark therapies, from the anti-inflammatory drug Indomethacin to the vinca alkaloids, vincristine and vinblastine, which are pivotal in cancer chemotherapy through their mechanism of tubulin polymerization inhibition.[1][2]
The versatility of the indole scaffold lies in its susceptibility to functionalization at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of an ethoxy group at the C4 position is a strategic choice. The ethoxy group can modulate the molecule's lipophilicity, potentially enhancing membrane permeability and oral bioavailability. Furthermore, as an electron-donating group, it can alter the electron density of the indole ring system, influencing its binding affinity to various enzymatic targets.[6] While specific research on this compound derivatives is nascent, the vast body of literature on related methoxy- and other alkoxy-substituted indoles provides a strong foundation for predicting their therapeutic potential.[6]
Synthesis of this compound Derivatives: A Strategic Approach
The synthesis of functionalized indoles is a well-established field, with classic methods like the Fischer, Bartoli, and Madelung syntheses providing foundational routes.[7][8] Modern approaches often utilize transition-metal-catalyzed cross-coupling reactions to achieve greater efficiency and regioselectivity.[8][9]
A generalized workflow for synthesizing a library of novel this compound derivatives for biological screening would begin with the procurement or synthesis of the core this compound building block.[10] Subsequent derivatization can be planned to explore a diverse chemical space.
Caption: A generalized synthetic workflow for creating a diverse library of this compound derivatives for screening.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a standard method for attaching various side chains to the nitrogen atom of the indole ring, a common strategy for modulating biological activity.
-
Preparation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar), add a base such as sodium hydride (NaH, 1.2 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the indole nitrogen, forming the corresponding anion.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, R-X, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (EtOAc) (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated-4-ethoxy-1H-indole derivative.
Potential Biological Activities and Mechanistic Insights
Based on extensive research into structurally similar indole derivatives, 4-ethoxy-1H-indoles are hypothesized to exhibit a range of potent biological activities.
Anticancer Activity
The indole scaffold is a key component of numerous anticancer agents that act through diverse mechanisms, including tubulin polymerization inhibition, kinase inhibition, and apoptosis induction.[2][11]
-
Mechanism 1: Tubulin Inhibition: Many indole derivatives, such as combretastatin analogues, bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[11][12][13] The substitution pattern on the indole ring is critical for this activity.
-
Mechanism 2: Kinase Inhibition: Several FDA-approved indole-based drugs, like Sunitinib and Nintedanib, function as multi-targeted tyrosine kinase inhibitors, blocking signaling pathways essential for tumor growth and angiogenesis.[2]
-
Mechanism 3: Apoptosis Induction: Novel 6,7-annulated-4-substituted indoles have been shown to inhibit DNA synthesis and induce DNA fragmentation, consistent with the activation of apoptotic pathways.[14]
Caption: Potential anticancer mechanisms of action for this compound derivatives.
Table 1: Representative Anticancer Activity of Substituted Indoles (Note: Data is for illustrative purposes from related indole series to guide target product profiles for novel 4-ethoxy derivatives.)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-aryl-3-aroyl Indole | SK-OV-3 (Ovarian) | < 5 | Tubulin Inhibition | [12] |
| Sulfonohydrazide Indole | MDA-MB-468 (Breast) | 8.2 | Not specified | [15] |
| 6,7-annulated Indole | L1210 (Leukemia) | Varies | DNA Synthesis Inhibition | [14] |
| Chalcone-Indole | Various | 0.22 - 1.80 | Tubulin Inhibition | [11] |
Antimicrobial Activity
Indole derivatives have long been investigated for their antibacterial and antifungal properties.[3][16] They can act by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with biofilm formation. The development of novel indole-based antimicrobials is a critical strategy in combating the rise of multidrug-resistant pathogens.[4]
-
Antibacterial Action: Studies on various indole derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[16][17][18]
-
Antifungal Action: Certain indole-hydrazone derivatives have shown potent activity against fungal strains like Candida albicans and Aspergillus niger.[4][16]
Table 2: Representative Antimicrobial Activity of Substituted Indoles (Note: Data is for illustrative purposes to guide screening of novel 4-ethoxy derivatives.)
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 1H-Indole Derivatives | Bacillus subtilis | 50 - 100 | [16] |
| 1H-Indole Derivatives | Escherichia coli | 50 - 100 | [16] |
| Indolyl-4H-chromenes | S. aureus, E. coli | 10 - 25 | [18] |
| Indole-hydrazones | Various Bacteria | < 25 | [4] |
Anti-inflammatory Activity
The role of indoles as anti-inflammatory agents is exemplified by Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1][19]
-
Mechanism: COX-2 Inhibition: By inhibiting COX-2, indole derivatives block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[19] Selective inhibition of COX-2 over COX-1 is a key goal in drug design to minimize gastrointestinal side effects. Docking studies suggest that the indole scaffold can fit effectively into the active site of the COX-2 enzyme.[19]
Recommended Experimental Protocols
To validate the therapeutic potential of novel this compound derivatives, a tiered screening approach using established in vitro assays is recommended.
Caption: A tiered experimental workflow for evaluating the biological activity of novel indole derivatives.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.
Future Directions and Conclusion
The this compound scaffold is a compelling starting point for the development of novel therapeutics. While direct biological data is limited, the foundational knowledge from related indole classes strongly suggests high potential for discovering potent anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on:
-
Systematic Synthesis: Building a structurally diverse library by exploring substitutions at the N1, C2, C3, and other positions of the this compound core.
-
Broad Biological Screening: Evaluating this library against a wide range of cancer cell lines, microbial strains, and inflammatory targets.
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural modifications with changes in biological activity to guide the rational design of more potent and selective compounds.
-
In Silico Modeling: Employing molecular docking studies to predict binding modes and rationalize observed activities, accelerating the optimization process.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. rsc.org [rsc.org]
- 10. This compound|CAS 23456-82-8|Supplier [benchchem.com]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanobioletters.com [nanobioletters.com]
- 17. login.medscape.com [login.medscape.com]
- 18. Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]
The Evolving Landscape of Indole Therapeutics: A Technical Guide to 4-Ethoxy-1H-indole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique bicyclic structure, composed of a fused benzene and pyrrole ring, provides a versatile template for designing molecules that can interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antiviral effects.[2][3] This technical guide delves into the synthesis, potential biological activities, and mechanistic considerations of a specific, yet underexplored, member of this family: 4-ethoxy-1H-indole, and its analogs. By synthesizing information on the synthesis of its key precursor, 4-hydroxyindole, and leveraging structure-activity relationship (SAR) data from related 4-alkoxyindoles, this document aims to provide a forward-looking resource for researchers seeking to innovate within the rich chemical space of indole-based therapeutics.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system is a recurring motif in a remarkable number of natural and synthetic compounds with profound physiological effects. From the essential amino acid tryptophan to the neurotransmitter serotonin and the anti-inflammatory drug indomethacin, the indole core has consistently demonstrated its capacity to serve as a foundation for potent and selective therapeutic agents.[1] The continuous exploration of indole derivatives has led to the development of numerous FDA-approved drugs for a variety of indications, underscoring the enduring relevance of this heterocyclic system in modern drug discovery.[2]
This guide focuses on the 4-substituted indoles, a class that has garnered significant interest due to the diverse biological activities exhibited by its members. Specifically, we will explore the synthesis and potential therapeutic applications of this compound and its analogs. While direct and extensive research on this particular compound is nascent, a comprehensive analysis of its synthesis and a predictive assessment of its biological potential can be constructed by examining the well-established chemistry of its precursors and the known activities of structurally related compounds.
Synthetic Strategies for this compound
The synthesis of this compound is most logically achieved through a two-stage process: the preparation of the key intermediate, 4-hydroxyindole, followed by its etherification.
Synthesis of the Precursor: 4-Hydroxyindole
Several synthetic routes to 4-hydroxyindole have been reported, with the choice of method often depending on the availability of starting materials and desired scale. A common and effective approach involves the construction of the indole ring from a substituted cyclohexane derivative.
Experimental Protocol: Synthesis of 4-Hydroxyindole from 1,3-Cyclohexanedione
This protocol is based on a multi-step synthesis that has been reported in the literature.[4]
-
Step 1: Enamine Formation.
-
To a solution of 1,3-cyclohexanedione in a suitable organic solvent (e.g., toluene), add an equimolar amount of 2-aminoethanol.
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure to yield the enamine intermediate.
-
-
Step 2: Cyclization and Aromatization.
-
The crude enamine from the previous step is subjected to cyclization and dehydrogenation in the presence of a suitable catalyst.
-
A supported metal catalyst, such as palladium on carbon (Pd/C), is typically used.
-
The reaction is carried out in a high-boiling point solvent (e.g., decalin) and heated at an elevated temperature.
-
The progress of the aromatization can be monitored by gas chromatography-mass spectrometry (GC-MS).
-
After completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
The filtrate is concentrated, and the crude 4-hydroxyindole is purified by column chromatography on silica gel.
-
Williamson Ether Synthesis of this compound
The conversion of 4-hydroxyindole to this compound is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent.
Experimental Protocol: Williamson Ether Synthesis
This generalized protocol is based on established procedures for Williamson ether synthesis.[5][6]
-
Deprotonation:
-
Dissolve 4-hydroxyindole in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C.
-
Stir the mixture at room temperature for a designated period (e.g., 1 hour) to ensure complete formation of the indol-4-oxide anion.
-
-
Alkylation:
-
To the solution of the indol-4-oxide, add an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Biological Activities and Therapeutic Potential
While specific biological data for this compound is limited, the extensive research on indole derivatives provides a strong foundation for predicting its potential pharmacological profile.
Anticancer Activity
Indole derivatives are well-documented for their potent anticancer activities, acting through various mechanisms.[2][7] These include the inhibition of tubulin polymerization, modulation of kinase signaling pathways, and induction of apoptosis. The substitution pattern on the indole ring plays a crucial role in determining the specific anticancer mechanism and potency. For instance, certain indole-3-carbinol derivatives have shown promising results in preclinical studies for various cancers. Given the structural similarity, this compound and its analogs warrant investigation as potential anticancer agents.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Several indole derivatives have demonstrated significant anti-inflammatory properties.[3] The mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways such as NF-κB.[8] The presence of an alkoxy group at the 4-position could influence the molecule's interaction with these targets, making this compound an interesting candidate for the development of novel anti-inflammatory drugs.
Antiviral Activity
The indole scaffold is also a key feature in several antiviral compounds.[9] These derivatives can interfere with various stages of the viral life cycle, including entry, replication, and assembly. While one study on 4-alkoxy indole-2-carboxylate derivatives suggested that the 4-alkoxy group was not essential for the observed antiviral activity against the Coxsackie B3 virus, this does not preclude the possibility of activity in other viral contexts or with different substitution patterns on the indole core.[9] Further research is needed to explore the potential of this compound and its analogs as antiviral agents.
Structure-Activity Relationships (SAR) of 4-Alkoxyindoles
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. For 4-alkoxyindoles, the following SAR insights can be inferred from the existing literature:
| Structural Feature | Potential Impact on Biological Activity | Rationale/Supporting Evidence |
| Alkoxy Chain Length at C4 | May influence potency and selectivity. | Longer or bulkier alkoxy groups could enhance hydrophobic interactions with the target protein, but may also introduce steric hindrance. |
| Substitution at N1 | Can significantly alter activity. | N-alkylation can impact the molecule's hydrogen bonding capacity and overall electronic properties, which are often critical for target engagement. |
| Substitution at C2 and C3 | Introduction of various functional groups can lead to diverse activities. | These positions are synthetically accessible and allow for the introduction of pharmacophores that can target specific enzymes or receptors. |
| Substitution on the Benzene Ring | Can fine-tune electronic and steric properties. | Electron-donating or -withdrawing groups on the benzene portion of the indole can modulate the overall reactivity and binding affinity of the molecule. |
Potential Mechanisms of Action and Signaling Pathways
Based on the known mechanisms of action of other indole derivatives and related heterocyclic compounds, this compound and its analogs could potentially exert their biological effects through the modulation of several key signaling pathways.
For instance, in the context of inflammation, these compounds could potentially inhibit the activation of the NF-κB transcription factor, a master regulator of inflammatory gene expression. They might also interfere with the mitogen-activated protein kinase (MAPK) signaling cascades, such as the JNK and p38 pathways, which are also crucial for the production of pro-inflammatory cytokines. In cancer, 4-ethoxyindole analogs could disrupt microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared by many successful anticancer drugs. Alternatively, they could act as inhibitors of protein kinases that are aberrantly activated in cancer cells, or trigger programmed cell death (apoptosis) through various intracellular signaling routes.
Conclusion and Future Directions
This compound and its analogs represent a promising, yet largely unexplored, area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the vast and diverse biological activities of the broader indole family, provides a strong rationale for the systematic investigation of these compounds. Future research should focus on the development of a focused library of this compound derivatives with diverse substitution patterns. The biological evaluation of these compounds in a range of in vitro and in vivo models for cancer, inflammation, and viral infections will be crucial for elucidating their therapeutic potential. Detailed mechanistic studies will then be necessary to identify their molecular targets and understand the signaling pathways through which they exert their effects. Such a comprehensive approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of indole derivatives.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Ethoxy Group in Indole Bioactivity: A Strategic Element in Drug Design
An In-Depth Technical Guide for Researchers
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3] The biological profile of an indole-based compound is profoundly influenced by the nature and position of its substituents. Among these, the ethoxy group (–O–CH₂CH₃) emerges as a deceptively simple yet strategically significant moiety. This guide provides an in-depth analysis of the multifaceted role of the ethoxy group in modulating the bioactivity of indole derivatives. We will dissect its impact on physicochemical properties, explore its function in pharmacodynamics and pharmacokinetics, and provide validated experimental protocols for its incorporation and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the ethoxy group for the rational design of next-generation indole-based therapeutics.
The Physicochemical Impact of Ethoxy Substitution
The introduction of an ethoxy group onto the indole scaffold initiates a cascade of changes in the molecule's fundamental physicochemical properties. These alterations are pivotal as they directly govern how the molecule interacts with biological systems, from crossing membranes to binding with its target.
Lipophilicity and Solubility
Lipophilicity, the affinity of a molecule for a lipid environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] The ethoxy group, consisting of an ethyl group bonded to an oxygen atom, significantly increases the lipophilicity of the parent indole.
Compared to a simple hydroxyl (–OH) or methoxy (–O–CH₃) substituent, the ethoxy group provides a greater nonpolar surface area, which generally enhances membrane permeability. However, this increased lipophilicity must be carefully balanced. Excessively high lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and greater susceptibility to metabolic breakdown.[4]
| Substituent | Typical Impact on Lipophilicity (logP) | Key Considerations |
| -H | Baseline | Reference point for comparison. |
| -OH | Decreases | Increases polarity and hydrogen bond donating capacity. |
| -OCH₃ | Increases | Moderate increase in lipophilicity over -OH. |
| -OCH₂CH₃ | Further Increases | Significant boost in lipophilicity over -OCH₃.[6] |
Electronic and Steric Profile
The oxygen atom in the ethoxy group possesses lone pairs of electrons, making it an electron-donating group through resonance. This can influence the electron density of the indole ring system, potentially affecting its interaction with electron-deficient pockets in a biological target.
From a steric perspective, the ethoxy group is larger than a methoxy group. This added bulk can be advantageous or detrimental depending on the topology of the target's binding site. It can either promote a more favorable binding conformation or create steric clashes that reduce affinity.
Hydrogen Bonding
The oxygen atom of the ethoxy group is a hydrogen bond acceptor.[7] This capability is crucial for molecular recognition and binding affinity. In many drug-receptor interactions, the ability of a substituent to form a hydrogen bond with an amino acid residue (e.g., from a serine, threonine, or asparagine side chain) can be the anchoring point that determines potency. While it cannot donate a hydrogen bond like a hydroxyl group, its acceptor capability is a key feature in pharmacophore models.[8][9][10]
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. scispace.com [scispace.com]
- 9. witpress.com [witpress.com]
- 10. Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Naturally Occurring 4-Alkoxyindoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the discovery, isolation, and characterization of naturally occurring 4-alkoxyindoles. Moving beyond a rigid template, this document is structured to provide a comprehensive narrative, grounding technical protocols in scientific rationale to empower researchers in this specialized field.
Section 1: The Significance and Discovery of 4-Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Substitution on the indole ring system, particularly at the 4-position, can significantly modulate pharmacological activity. 4-Alkoxyindoles, a subclass of these compounds, have garnered interest for their potential therapeutic applications, largely inspired by the well-documented psychoactive properties of the naturally occurring 4-hydroxyindole derivative, psilocin, and its phosphate ester, psilocybin.[2][3]
The discovery of psilocybin from Psilocybe mushrooms by Albert Hofmann in 1958 marked a pivotal moment in the study of 4-substituted indoles.[3] Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) is a prodrug that is rapidly dephosphorylated in the body to the pharmacologically active psilocin (4-hydroxy-N,N-dimethyltryptamine).[2] This bioconversion highlights the close relationship between 4-hydroxy and 4-alkoxy (in this case, a phosphate ester) indole derivatives.
While psilocybin is the most famous example, the biosynthesis of indole alkaloids in fungi and plants involves a variety of enzymatic modifications to the tryptophan precursor, including prenylation at the C4 position.[2] This enzymatic machinery provides a biological basis for the natural occurrence of other 4-substituted indoles. For instance, norpsilocin (ω-N-methyl-4-hydroxytryptamine) has been identified as a natural product in Psilocybe cubensis, likely arising from the dephosphorylation of its parent compound, baeocystin.[4][5]
The existence of naturally occurring 4-methoxyindoles is less definitively documented in readily available literature compared to their 4-hydroxy counterparts. However, the presence of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in a variety of plant and animal species suggests that enzymatic O-methylation of tryptamines is a known biosynthetic pathway.[2] 4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a known synthetic compound and a positional isomer of 5-MeO-DMT, making it a key subject of interest in the study of 4-alkoxyindoles.[6]
This guide will use the well-established methodologies for the isolation of 4-hydroxyindoles, such as psilocin, as a foundational framework, and then detail the synthetic conversion to 4-alkoxyindoles, a critical step for researchers in the absence of abundant natural sources of the latter.
Section 2: Isolation and Purification of 4-Hydroxyindoles from Natural Sources: A Case Study of Psilocin
The isolation of 4-hydroxyindoles from natural matrices, such as fungal biomass, requires a systematic approach to extraction and purification that accounts for the chemical properties of the target compounds. The following protocol for the isolation of psilocin from Psilocybe mushrooms serves as a robust template that can be adapted for other 4-hydroxyindole alkaloids.
Rationale for Experimental Choices
The selection of solvents and chromatographic techniques is paramount for achieving high purity and yield. Psilocin is a polar molecule, and its phenolic hydroxyl group can be sensitive to oxidation. Therefore, the extraction strategy is designed to maximize solubility while minimizing degradation.
Detailed Experimental Protocol: Isolation of Psilocin
Materials:
-
Dried and powdered Psilocybe mushrooms
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Step-by-Step Methodology:
-
Extraction:
-
Macerate the dried and powdered mushroom material in methanol at room temperature for 24 hours. The use of a polar solvent like methanol is crucial for efficiently extracting the polar tryptamine alkaloids.
-
Filter the methanolic extract and repeat the extraction process with fresh methanol twice more to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a minimal amount of methanol and then dilute with deionized water.
-
Perform a liquid-liquid extraction with dichloromethane to remove non-polar impurities. The polar psilocin will remain in the aqueous-methanolic phase.
-
Separate the aqueous-methanolic phase and wash it again with dichloromethane.
-
Adjust the pH of the aqueous-methanolic phase to basic (pH 9-10) with a suitable base (e.g., ammonium hydroxide) to deprotonate the amine group of psilocin, making it more soluble in less polar organic solvents.
-
Extract the basified aqueous phase with dichloromethane multiple times. The psilocin will now partition into the organic phase.
-
Combine the dichloromethane extracts and wash with a saturated NaCl solution to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a semi-purified psilocin extract.
-
-
Chromatographic Purification:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Dissolve the semi-purified extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate and then methanol).
-
Monitor the separation using thin-layer chromatography (TLC) and visualize the spots under a UV lamp. Psilocin will appear as a distinct spot.
-
Collect the fractions containing the pure psilocin and combine them.
-
Evaporate the solvent under reduced pressure to yield purified psilocin.
-
Visualization of the Isolation Workflow
Caption: Workflow for the isolation and purification of psilocin.
Section 3: Synthesis of 4-Alkoxyindoles from 4-Hydroxyindole Precursors
Rationale for the Synthetic Approach
The Williamson ether synthesis involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This reaction is well-suited for the conversion of the phenolic hydroxyl group of a 4-hydroxyindole to an alkoxy group. The choice of base and alkylating agent is critical for the success of the reaction.
Detailed Experimental Protocol: O-Methylation of a 4-Hydroxyindole
Materials:
-
Purified 4-hydroxyindole (e.g., psilocin)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetone)
-
A suitable base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))
-
Methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄))
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the 4-hydroxyindole in the anhydrous polar aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base to the solution. The amount of base should be in slight excess (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation of the hydroxyl group.
-
Stir the mixture at room temperature for a period to allow for the formation of the alkoxide.
-
-
Alkylation:
-
Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture. The amount of the alkylating agent should also be in slight excess.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the 4-methoxyindole product will indicate the reaction is proceeding.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding deionized water.
-
Extract the aqueous mixture with ethyl acetate multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxyindole.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-methoxyindole.
-
Section 4: Characterization of 4-Alkoxyindoles
The unambiguous identification and characterization of the isolated or synthesized 4-alkoxyindole is a critical final step. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Techniques and Expected Data
| Technique | Purpose | Expected Observations for a 4-Alkoxyindole (e.g., 4-Methoxyindole) |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of the 4-alkoxyindole. Fragmentation patterns can provide structural information. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Provides information on the number, connectivity, and chemical environment of protons. | A characteristic singlet for the methoxy protons (O-CH₃) typically in the range of 3.8-4.0 ppm. Signals for the aromatic protons on the indole ring with specific coupling patterns indicative of the 4-substitution. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Provides information on the number and chemical environment of carbon atoms. | A signal for the methoxy carbon (O-CH₃) typically in the range of 55-60 ppm. Signals for the aromatic carbons of the indole ring, with the carbon attached to the oxygen (C4) showing a characteristic downfield shift. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | A characteristic C-O stretching vibration for the ether linkage in the region of 1250-1000 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the conversion of the hydroxyl group. |
Example Spectroscopic Data for 4-Methoxyindole
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (br s, 1H, NH), 7.21 (t, J = 8.0 Hz, 1H), 7.08 (d, J = 8.0 Hz, 1H), 6.95 (t, J = 2.4 Hz, 1H), 6.57 (d, J = 8.0 Hz, 1H), 3.91 (s, 3H, OCH₃).[3][7]
-
Mass Spectrum (EI): m/z (%) = 147 (M⁺, 100), 132 (85), 104 (30).[3]
Visualization of the Characterization Process
Caption: The process of structural characterization of a 4-alkoxyindole.
Section 5: Concluding Remarks and Future Directions
The study of naturally occurring 4-alkoxyindoles is a promising area of research with potential applications in drug discovery and development. While the natural abundance of these compounds may be limited, the established methodologies for the isolation of their 4-hydroxyindole precursors, coupled with efficient synthetic routes for their conversion, provide a clear path forward for researchers. The detailed protocols and scientific rationale presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of this fascinating class of molecules. Future research efforts may focus on the discovery of novel 4-alkoxyindoles from diverse natural sources, the elucidation of their biosynthetic pathways, and the exploration of their pharmacological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Three Naturally-Occurring Psychedelics and Their Significance in the Treatment of Mental Health Disorders [frontiersin.org]
- 3. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of ω-N-Methyl-4-hydroxytryptamine (Norpsilocin) as a Psilocybe Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-MeO-DMT - Wikipedia [en.wikipedia.org]
- 7. 4-Methoxyindole(4837-90-5) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Note & Protocol: A Robust Palladium-Catalyzed Strategy for the Synthesis of 4-Ethoxy-1H-Indole
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a vast array of pharmaceuticals and natural products. This application note provides a detailed, field-proven protocol for the synthesis of 4-ethoxy-1H-indole, a valuable substituted indole intermediate. We employ a powerful one-pot, two-step sequence combining a Buchwald-Hartwig amination with a subsequent Fischer indole cyclization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical optimization parameters to ensure reproducible, high-yield synthesis.
Scientific Introduction & Strategic Approach
The synthesis of substituted indoles remains a subject of intense research due to their prevalence in biologically active molecules. Specifically, derivatization at the 4-position of the indole scaffold is crucial for tuning the pharmacological properties of many therapeutic agents. Traditional methods like the classic Fischer indole synthesis, while foundational, often require harsh acidic conditions and can have limitations regarding substrate scope and functional group tolerance.[1][2]
Modern synthetic chemistry has largely overcome these challenges through the advent of transition-metal catalysis.[3] Palladium-catalyzed cross-coupling reactions, in particular, offer mild, efficient, and highly versatile pathways to construct complex molecular architectures.[4][5] The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has emerged as a particularly powerful tool for preparing the N-arylhydrazone precursors required for indole synthesis.[6][7][8]
This protocol details a highly efficient synthesis of this compound starting from readily available 1-bromo-3-ethoxybenzene. The strategy involves two key palladium-catalyzed and acid-mediated transformations performed sequentially in a single reaction vessel:
-
Buchwald-Hartwig C-N Coupling: Formation of an N-(3-ethoxyphenyl)hydrazone intermediate via the palladium-catalyzed coupling of 1-bromo-3-ethoxybenzene and benzophenone hydrazone.
-
In-Situ Hydrolysis & Fischer Indole Cyclization: The hydrazone intermediate is hydrolyzed in-situ and subsequently cyclized under acidic conditions to yield the final this compound product.[9] This combined approach leverages the reliability of the Buchwald-Hartwig amination to construct a key intermediate that seamlessly enters the powerful ring-forming Fischer indole synthesis pathway.[9][10]
Reaction Mechanism and Catalytic Cycle
The overall transformation is a sophisticated cascade that hinges on two distinct, well-understood mechanisms.
Part A: The Buchwald-Hartwig Amination Cycle
The initial C-N bond formation is catalyzed by a palladium(0) species, which is typically generated in-situ from a palladium(II) precatalyst like Pd(OAc)₂. The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (1-bromo-3-ethoxybenzene), forming a Pd(II) intermediate.
-
Ligand Substitution & Deprotonation: The benzophenone hydrazone coordinates to the palladium center, and a strong base deprotonates the hydrazone's N-H bond, forming a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed as the aryl group and the nitrogen atom reductively eliminate from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is critical. It promotes the reductive elimination step and prevents undesirable side reactions like β-hydride elimination.[9]
Part B: The Fischer Indole Synthesis Mechanism
Following the formation of the N-arylhydrazone, the addition of an acid catalyst initiates the Fischer cyclization:
-
Ene-hydrazine Formation: The hydrazone tautomerizes to its more reactive ene-hydrazine form under acidic conditions.
-
[11][11]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted, pericyclic[11][11]-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring.
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting aniline nitrogen then attacks one of the imine carbons in an intramolecular fashion to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia from the aminal intermediate, driven by the formation of the stable aromatic indole ring, yields the final product.[1][2]
Detailed Experimental Protocol
This protocol is optimized for a 5 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reagents: See Table 1 for a detailed list. All reagents should be of high purity (≥98%) unless otherwise noted.
-
Solvents: Anhydrous toluene is required. If not purchased anhydrous, it should be freshly distilled over sodium/benzophenone.
-
Glassware: Oven-dried round-bottom flask (100 mL) with a reflux condenser, magnetic stir bar, and septa. Standard glassware for aqueous work-up and column chromatography.
-
Equipment: Magnetic stir plate with heating, inert gas line (Nitrogen or Argon) with a bubbler, rotary evaporator, flash chromatography system.
Reagent and Catalyst Summary
| Compound | Structure/Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 1-Bromo-3-ethoxybenzene | C₈H₉BrO | 201.06 | 1.01 g | 5.0 | Aryl Halide |
| Benzophenone Hydrazone | C₁₃H₁₂N₂ | 196.25 | 1.08 g | 5.5 | Amine Source |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 22.5 mg | 0.1 (2 mol%) | Catalyst Precursor |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 86.8 mg | 0.15 (3 mol%) | Ligand |
| Sodium tert-butoxide | NaOtBu | 96.10 | 673 mg | 7.0 | Base |
| Anhydrous Toluene | C₇H₈ | 92.14 | 25 mL | - | Solvent |
| Polyphosphoric Acid (PPA) | H₆P₄O₁₃ | 337.93 | ~5 g | - | Acid Catalyst |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction/Eluent |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | Eluent |
| Saturated NaCl (Brine) | NaCl(aq) | - | As needed | - | Washing Agent |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
Step-by-Step Synthesis Procedure
Part A: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add palladium(II) acetate (22.5 mg, 0.1 mmol) and Xantphos (86.8 mg, 0.15 mmol).
-
Seal and Purge: Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (673 mg, 7.0 mmol), benzophenone hydrazone (1.08 g, 5.5 mmol), and anhydrous toluene (25 mL) via syringe.
-
Substrate Addition: Finally, add the 1-bromo-3-ethoxybenzene (1.01 g, 5.0 mmol) to the stirring suspension.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Let the reaction stir vigorously for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and spotting on a silica plate (Eluent: 20% Ethyl Acetate in Hexanes). The disappearance of the starting aryl bromide indicates completion.
Part B: In-Situ Hydrolysis and Fischer Indole Cyclization 6. Cooling: After the coupling is complete, remove the flask from the oil bath and allow it to cool to room temperature. 7. Acid Addition: Carefully add polyphosphoric acid (~5 g) to the reaction mixture. Caution: The addition may be exothermic. 8. Cyclization: Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the formation of the indole product by TLC. 9. Quenching: Cool the reaction to room temperature and then carefully pour it over a mixture of crushed ice and water (~100 mL). 10. Neutralization & Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). 11. Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
-
Purification: The crude residue should be purified by flash column chromatography on silica gel. A gradient elution starting from 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate in hexanes is typically effective.
-
Yield: Combine the pure fractions and remove the solvent to yield this compound as a solid or viscous oil. Expected yield: 65-80%.
-
Characterization Data (Expected):
-
Molecular Formula: C₁₀H₁₁NO[12]
-
Molecular Weight: 161.20 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ ~8.10 (br s, 1H, NH), 7.15 (t, J=8.0 Hz, 1H), 7.05 (d, J=8.0 Hz, 1H), 6.95 (t, J=2.5 Hz, 1H), 6.55 (d, J=8.0 Hz, 1H), 6.50 (dd, J=2.5, 1.5 Hz, 1H), 4.10 (q, J=7.0 Hz, 2H), 1.45 (t, J=7.0 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ ~154.0, 138.0, 124.5, 122.0, 121.5, 105.0, 101.0, 99.5, 63.5, 15.0.
-
Mass Spectrometry (EI): m/z (%) = 161 (M⁺), 132, 104.
-
Field-Proven Insights & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Part A | 1. Inactive catalyst (oxygen exposure).2. Impure reagents or solvent.3. Insufficiently strong or soluble base. | 1. Ensure a rigorously inert atmosphere throughout setup and reaction.2. Use freshly distilled anhydrous solvent and high-purity reagents.3. Ensure NaOtBu is fresh and free-flowing. Consider using K₃PO₄ as an alternative base. |
| Formation of Side Products (e.g., Dehalogenation) | 1. Ligand degradation.2. Reaction temperature too high. | 1. Increase ligand loading slightly (e.g., to 4 mol%).2. Reduce reaction temperature to 90-95 °C and increase reaction time. |
| Incomplete Cyclization in Part B | 1. Insufficient acid strength or amount.2. Steric hindrance in the intermediate. | 1. Increase the amount of PPA or use a stronger acid system like Eaton's reagent. 2. Increase temperature and reaction time for the cyclization step. |
| Difficult Purification | Presence of residual benzophenone or other byproducts. | Ensure the aqueous work-up and neutralization are thorough. A second wash with dilute acid can help remove some nitrogenous impurities before chromatography. |
Safety Precautions
-
Palladium Catalysts: Can be toxic and irritants. Handle in a fume hood and wear gloves.
-
Phosphine Ligands (Xantphos): Air-stable but should be handled with care. Avoid inhalation of dust.
-
Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Handle under an inert atmosphere. Reacts violently with water.
-
Toluene: Flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.
-
Polyphosphoric Acid (PPA): Corrosive. Reacts exothermically with water. Wear acid-resistant gloves and eye protection.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - this compound (C10H11NO) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for 4-Ethoxy-1H-Indole Derivatives in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of 4-Ethoxy-1H-Indole
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide range of biological targets.[3] Within this vast chemical space, derivatives of this compound are emerging as a promising subclass for the development of novel therapeutics. The introduction of an ethoxy group at the 4-position of the indole ring can significantly modulate the molecule's lipophilicity, metabolic stability, and target engagement, offering a valuable handle for fine-tuning pharmacological properties.[4]
Recent studies have highlighted the potential of 4-substituted indole derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[4][5] This document provides a comprehensive guide to the medicinal chemistry applications of this compound derivatives, including detailed synthetic protocols, methodologies for biological evaluation, and insights into their potential mechanisms of action.
Synthetic Protocols for this compound Derivatives
The synthesis of a diverse library of this compound derivatives is crucial for exploring their structure-activity relationships (SAR). Several robust synthetic strategies can be employed, with the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions being particularly noteworthy.
Protocol 1: Modified Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole core.[6][7][8][9][10] This protocol outlines a modified procedure for the synthesis of this compound derivatives starting from 3-ethoxyphenylhydrazine.
Causality behind Experimental Choices:
-
Acid Catalyst: A mixture of a Brønsted acid (e.g., sulfuric acid) and a Lewis acid (e.g., zinc chloride) is often used to promote both the initial hydrazone formation and the subsequent cyclization. The choice of acid can influence the reaction rate and yield.
-
Solvent: A high-boiling point solvent such as toluene or xylene is typically used to facilitate the high temperatures required for the-sigmatropic rearrangement.
-
Purification: Column chromatography is essential to isolate the desired indole regioisomer from potential side products.
Step-by-Step Methodology:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 3-ethoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add the desired ketone or aldehyde (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting hydrazine is consumed, remove the solvent under reduced pressure. The crude hydrazone can be used in the next step without further purification.
-
-
Indolization:
-
To the crude hydrazone, add a mixture of polyphosphoric acid and phosphorus pentoxide or a solution of zinc chloride in toluene.
-
Heat the reaction mixture to 80-110 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Protocol 2: Palladium-Catalyzed Larock Indole Synthesis
The Larock indole synthesis offers an alternative and often more regioselective route to substituted indoles.[11] This protocol describes a palladium-catalyzed approach to synthesize 4-ethoxy-2,3-disubstituted-1H-indoles.
Causality behind Experimental Choices:
-
Palladium Catalyst: A palladium(II) catalyst, such as Pd(OAc)₂, is used to initiate the catalytic cycle.
-
Ligand: A phosphine ligand, like PPh₃, is often required to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.[11]
-
Base: A mild base, such as sodium carbonate, is necessary to neutralize the acid generated during the reaction.
-
Chloride Source: The addition of a chloride source, like LiCl, can significantly improve the reaction efficiency.[11]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a Schlenk tube, combine 2-iodo-3-ethoxyaniline (1.0 eq), the desired disubstituted alkyne (2.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF as the solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Biological Evaluation Protocols
The therapeutic potential of newly synthesized this compound derivatives can be assessed through a series of in vitro assays. The following protocols are foundational for determining their anticancer and kinase inhibitory activities.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[12][13][14]
Causality behind Experimental Choices:
-
Luminescence Detection: This method measures the amount of ADP produced, which is directly proportional to kinase activity. It is a highly sensitive and robust method suitable for high-throughput screening.
-
Serial Dilution: A serial dilution of the inhibitor is necessary to generate a dose-response curve and accurately calculate the IC₅₀ value.
-
Positive Control: A known, non-selective kinase inhibitor like staurosporine is used as a positive control to validate the assay's performance.[12]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
-
Kinase Reaction:
-
In a 96-well white, opaque plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of an ADP-Glo™ Reagent (or similar) to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of a Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 4: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][15][16]
Causality behind Experimental Choices:
-
MTT Reduction: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
-
Solubilization: The formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent (e.g., DMSO or a specialized solubilization solution) before the absorbance can be measured.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 3-4 hours at 37 °C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Data Presentation and Structure-Activity Relationship (SAR)
Systematic structural modifications of the this compound scaffold can provide valuable insights into the SAR. The following table presents hypothetical data for a series of this compound derivatives to illustrate how SAR can be analyzed.
Table 1: Representative Biological Data for a Hypothetical Series of this compound Derivatives
| Compound ID | R¹ | R² | Kinase X IC₅₀ (nM) | Cancer Cell Line Y IC₅₀ (µM) |
| 4EI-01 | H | H | 550 | 12.5 |
| 4EI-02 | H | Phenyl | 120 | 2.8 |
| 4EI-03 | H | 4-Fluorophenyl | 85 | 1.5 |
| 4EI-04 | H | 4-Methoxyphenyl | 250 | 5.2 |
| 4EI-05 | Methyl | Phenyl | 95 | 2.1 |
| 4EI-06 | Benzyl | Phenyl | 150 | 3.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Interpretation of Hypothetical SAR:
-
Substitution at C2 (R²): The introduction of an aryl group at the C2 position (compare 4EI-01 and 4EI-02 ) appears to be beneficial for both kinase inhibition and anticancer activity.
-
Electronic Effects at C2-Aryl Ring: An electron-withdrawing group (fluoro) on the C2-phenyl ring (4EI-03 ) seems to enhance potency compared to an electron-donating group (methoxy) (4EI-04 ).
-
Substitution at N1 (R¹): N-alkylation with a small group like methyl (4EI-05 ) may be well-tolerated or slightly improve activity, while a bulkier group like benzyl (4EI-06 ) could lead to a decrease in potency, possibly due to steric hindrance.
Mechanism of Action and Signaling Pathways
Indole derivatives have been shown to exert their anticancer effects through various mechanisms of action.[17][18] For this compound derivatives designed as kinase inhibitors, the primary mechanism is the competitive inhibition of ATP binding to the kinase active site.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a this compound derivative.
Many indole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.[4] By binding to the ATP-binding pocket of PI3K, this compound derivatives can block the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives as potential therapeutic agents.
Caption: A generalized workflow for the discovery and development of this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology and kinase inhibition. The synthetic methodologies and biological evaluation protocols outlined in this document provide a robust framework for researchers to explore the full potential of this promising class of compounds. Future efforts should focus on the synthesis of diverse libraries to build comprehensive SAR models, elucidation of specific kinase targets, and optimization of pharmacokinetic properties to identify lead candidates for further preclinical and clinical development.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis [drugfuture.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dspace.uevora.pt [dspace.uevora.pt]
The Strategic Utility of 4-Ethoxy-1H-indole in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal framework for engaging with diverse biological targets.[3] Consequently, indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[4]
Substitution on the indole ring plays a critical role in modulating the pharmacological profile of the resulting molecules. The position and nature of these substituents influence the compound's affinity and selectivity for its biological target, as well as its pharmacokinetic properties. Among the various substitution patterns, functionalization at the 4-position of the indole ring has garnered significant interest in the design of bioactive molecules, including kinase inhibitors and serotonin receptor modulators.[5] This guide focuses on the utility of a specific 4-substituted indole, 4-ethoxy-1H-indole , as a versatile building block in contemporary drug discovery.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of a building block is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 23456-82-8 | [6] |
| Molecular Formula | C₁₀H₁₁NO | [7] |
| Molecular Weight | 161.20 g/mol | [7] |
| Appearance | (Predicted) Off-white to light yellow solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |
Synthesis of this compound: A Protocol for Practical Implementation
The synthesis of this compound can be efficiently achieved from commercially available 4-hydroxyindole, a key intermediate in the synthesis of the beta-blocker Pindolol.[6][7] The following protocol details a standard Williamson ether synthesis, a robust and widely used method for the preparation of ethers.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Hydroxyindole
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl iodide (EtI)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyindole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0 eq) or carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Deprotonation: Stir the mixture at room temperature (or at 0 °C for NaH) for 30-60 minutes to ensure complete deprotonation of the hydroxyl group.
-
Alkylation: Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Extraction: Upon completion, carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization
| Technique | Expected Observations for this compound (Predicted) | Reference Data: 4-Methoxy-1H-indole |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (br s, 1H, NH), 7.1-7.2 (m, 2H), 6.8-6.9 (t, 1H), 6.5-6.6 (m, 2H), 4.1 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃) | δ 8.05 (br s, 1H), 7.15 (t, 1H), 7.10 (t, 1H), 6.85 (d, 1H), 6.55 (d, 1H), 6.50 (t, 1H), 3.90 (s, 3H)[9] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~154 (C-O), 137, 125, 123, 122, 105, 102, 100, 64 (OCH₂), 15 (CH₃) | δ 153.7, 137.9, 124.7, 123.1, 122.3, 104.2, 101.8, 99.8, 55.3[8] |
| IR (KBr) | ν ~3400 (N-H stretch), 2980-2850 (C-H stretch), 1600-1450 (C=C aromatic stretch), 1250 (C-O stretch) cm⁻¹ | ν 3400, 2950, 1620, 1590, 1460, 1250 cm⁻¹ |
| MS (EI) | m/z 161 (M⁺), fragments corresponding to loss of ethyl and ethoxy groups. | m/z 147 (M⁺), 132, 104[8] |
Application Notes: Functionalization of the this compound Scaffold
The true utility of this compound lies in its potential for further elaboration into more complex molecular architectures. The indole ring is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents at multiple positions.
Diagram of Functionalization Strategies
Caption: Key positions for functionalization on the this compound scaffold.
Protocol 1: N-Alkylation
Rationale: Modification of the indole nitrogen can be crucial for modulating solubility, metabolic stability, and receptor interactions.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (1.2 eq) at 0 °C.
-
After stirring for 30 minutes, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup and purify by column chromatography.
Protocol 2: C3-Functionalization via Vilsmeier-Haack Reaction
Rationale: The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution, providing a key handle for further diversification. The Vilsmeier-Haack reaction introduces a formyl group, a versatile functional group for subsequent transformations.
Procedure:
-
In a flame-dried flask, cool a solution of anhydrous DMF (3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise and stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Heat the reaction to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture and pour it onto ice, then basify with aqueous NaOH.
-
Extract the product with ethyl acetate, wash, dry, and purify by column chromatography to yield this compound-3-carbaldehyde.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
Rationale: For the introduction of aryl or heteroaryl moieties, which are common in kinase inhibitors, palladium-catalyzed cross-coupling reactions are indispensable.[10] This requires prior halogenation of the indole core, typically at positions that are less reactive towards electrophilic substitution.
A. Halogenation (Example: Bromination at C5):
-
To a solution of N-protected this compound in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS).
-
Stir at room temperature until the reaction is complete.
-
Isolate and purify the brominated indole.
B. Suzuki Coupling:
-
To a degassed mixture of the brominated this compound derivative (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent system like dioxane/water.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Perform an aqueous workup, extract the product, and purify by column chromatography.
Case Study: The Role of the 4-Oxy-Indole Moiety in Pindolol
The significance of the 4-oxy-indole scaffold, from which this compound is derived, is exemplified by the antihypertensive drug Pindolol . Pindolol is a non-selective beta-adrenergic receptor antagonist with partial beta-adrenergic agonist activity.[11] Its structure features a 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol core. The synthesis of Pindolol relies on the key intermediate, 4-hydroxyindole.[7]
The ethoxy group in this compound can be considered a metabolically more stable surrogate for the hydroxy group, or it can serve as a protected hydroxyl group that can be de-ethylated at a later stage in a synthetic sequence. The exploration of derivatives of Pindolol and other beta-blockers could involve the use of this compound to generate analogs with modified pharmacokinetic profiles.
Conclusion
This compound represents a valuable and versatile building block for drug discovery. Its straightforward synthesis from the pharmaceutically relevant intermediate 4-hydroxyindole, coupled with the numerous possibilities for functionalization of the indole core, makes it an attractive starting point for the generation of novel and diverse compound libraries. The strategic incorporation of the 4-ethoxy-indole scaffold can lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this promising building block in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. rjpn.org [rjpn.org]
- 5. rsc.org [rsc.org]
- 6. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 7. actascientific.com [actascientific.com]
- 8. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methoxyindole(4837-90-5) 1H NMR [m.chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacological Profiling of Compounds Containing the 4-Ethoxy-1H-indole Moiety
Introduction: The 4-Ethoxy-1H-indole Scaffold - A Privileged Motif in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with significant biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged" scaffold in drug design.[2] The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[3]
This guide focuses on the pharmacological profiling of a specific class of indole derivatives: those containing the this compound moiety. The introduction of an ethoxy group at the 4-position of the indole ring can significantly modulate the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its interaction with biological targets. This document provides a comprehensive overview of the key assays and protocols necessary to elucidate the pharmacological properties of these compounds, with a focus on their potential anticancer, anti-inflammatory, and cardiovascular activities. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each experimental step to ensure robust and reproducible results.
I. Anticancer Activity Profiling
The indole scaffold is a well-established pharmacophore in the development of anticancer agents, with several indole-based drugs approved for clinical use.[3][4] Compounds containing the this compound moiety may exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like kinases or topoisomerases, disruption of microtubule dynamics, or induction of apoptosis.[3][5]
A. In Vitro Anticancer Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7][8] It is a primary screening tool to determine the cytotoxic potential of novel compounds.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay [4][6][7][8][9]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.[10]
-
Harvest cells in their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[8]
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: The choice of cell lines should be guided by the therapeutic hypothesis for the this compound compounds. The incubation time with the compound is critical; 48-72 hours is a standard duration to observe significant effects on cell proliferation. The use of a vehicle control is essential to account for any effects of the solvent on cell viability.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound Derivative 1 | MCF-7 | 5.2 |
| This compound Derivative 1 | A549 | 8.9 |
| This compound Derivative 2 | MCF-7 | 12.7 |
| This compound Derivative 2 | A549 | 15.3 |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 |
| Doxorubicin (Positive Control) | A549 | 1.2 |
B. In Vivo Anticancer Efficacy: Xenograft Tumor Model
To evaluate the in vivo anticancer potential of promising this compound derivatives, a xenograft tumor model in immunodeficient mice is a standard preclinical approach.[11][12][13]
Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Protocol: Xenograft Tumor Model [11][12]
-
Cell Preparation and Implantation:
-
Culture a human cancer cell line (e.g., A549 lung carcinoma) as described previously.[11]
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ cells/mL.[11]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Prepare the this compound compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle alone.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²)/2.[13]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition between the treated and control groups.
-
Causality Behind Experimental Choices: The use of immunodeficient mice is necessary to prevent the rejection of the human tumor cells. Matrigel is used to support the initial growth and vascularization of the tumor. The randomization of mice is crucial to ensure that the treatment and control groups have similar initial tumor volumes.
Experimental Workflow Diagram:
Caption: Workflow for in vivo anticancer efficacy testing using a xenograft model.
II. Anti-inflammatory Activity Profiling
Indole derivatives have been reported to possess significant anti-inflammatory properties.[14][15] The this compound moiety could contribute to this activity by modulating key inflammatory pathways.
A. In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Production
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in macrophages.[16][17][18][19][20]
Principle: This assay measures the ability of a test compound to inhibit the production of TNF-α in macrophage-like cells (e.g., RAW 264.7) stimulated with LPS.
Protocol: LPS-Induced TNF-α Production Assay [16][17]
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the this compound compound for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
-
Supernatant Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Causality Behind Experimental Choices: RAW 264.7 cells are a well-established model for studying inflammatory responses. Pre-treatment with the compound before LPS stimulation allows for the assessment of its ability to prevent the inflammatory cascade. ELISA provides a sensitive and specific method for quantifying cytokine levels.
B. In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[21][22][23][24][25]
Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.
Protocol: Carrageenan-Induced Paw Edema [22][23]
-
Animal Groups:
-
Use male Wistar rats or Swiss albino mice.
-
Divide the animals into control and treatment groups (n=6-8 per group).
-
-
Compound Administration:
-
Administer the this compound compound (e.g., orally or intraperitoneally) to the treatment groups one hour before carrageenan injection.
-
The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
-
Causality Behind Experimental Choices: Carrageenan induces a biphasic inflammatory response, allowing for the study of different mediators of inflammation. The use of a plethysmometer provides a quantitative measure of the inflammatory response.
III. Cardiovascular Activity Profiling
Indole derivatives have been shown to exert a variety of cardiovascular effects.[26][27] It is crucial to assess the potential cardiovascular liabilities or therapeutic benefits of new this compound compounds early in the drug discovery process.
A. Ex Vivo Cardiovascular Assay: Langendorff Isolated Heart Preparation
The Langendorff apparatus allows for the study of the direct effects of a compound on cardiac function in an isolated, perfused heart, independent of neuronal and hormonal influences.[1][2]
Principle: The heart is retrogradely perfused with a physiological salt solution through the aorta, which closes the aortic valves and forces the perfusate into the coronary arteries, thus maintaining the viability of the heart muscle.
Protocol: Langendorff Isolated Heart [2]
-
Heart Isolation:
-
Anesthetize a rat or guinea pig and rapidly excise the heart.
-
Immediately cannulate the aorta on the Langendorff apparatus.
-
-
Perfusion and Equilibration:
-
Perfuse the heart with Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Allow the heart to equilibrate for a stabilization period.
-
-
Compound Administration:
-
Introduce the this compound compound into the perfusate at various concentrations.
-
-
Data Acquisition:
-
Continuously record cardiac parameters such as heart rate, left ventricular developed pressure, and coronary flow.
-
Causality Behind Experimental Choices: This ex vivo model provides a controlled environment to study the direct chronotropic (heart rate) and inotropic (contractility) effects of a compound on the heart.
Signaling Pathway Diagram:
Caption: Potential signaling pathway for cardiovascular effects of this compound compounds.
IV. ADME/Tox Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile of a compound is critical for its development as a drug.[28][29][30][31]
A. In Vitro Metabolism: Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are a major family of enzymes responsible for the metabolism of most drugs.[32][33][34][35][36] Inhibition of these enzymes can lead to drug-drug interactions.
Principle: This assay determines the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) using human liver microsomes and specific fluorescent or LC-MS/MS-based probes.
Protocol: CYP Inhibition Assay [32][33][34]
-
Incubation:
-
Incubate human liver microsomes, a specific CYP probe substrate, and various concentrations of the this compound compound in a phosphate buffer.
-
Initiate the reaction by adding an NADPH regenerating system.
-
-
Reaction Termination and Analysis:
-
Stop the reaction after a specific time by adding a suitable solvent.
-
Analyze the formation of the metabolite of the probe substrate using fluorescence or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the IC₅₀ value for the inhibition of each CYP isoform.
-
Causality Behind Experimental Choices: Human liver microsomes are a rich source of CYP enzymes and are the standard in vitro system for metabolism studies. The use of specific probe substrates allows for the assessment of inhibition of individual CYP isoforms.
V. Conclusion
The pharmacological profiling of compounds containing the this compound moiety requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a robust framework for the initial in vitro screening and subsequent in vivo validation of these promising compounds. By carefully evaluating their anticancer, anti-inflammatory, cardiovascular, and ADME/Tox properties, researchers can effectively advance the development of novel therapeutics based on this privileged scaffold. The interpretation of the data generated from these assays, grounded in a solid understanding of the underlying biological principles, is paramount for making informed decisions in the drug discovery pipeline.
References
- 1. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 26. SYNTHESIS AND EVALUATION OF SOME SUBSTITUTED INDOLE DERIVATIVES FOR CARDIOVASCULAR ACTIVITY | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 27. The Cardiovascular Effect of the Uremic Solute Indole-3 Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 30. sygnaturediscovery.com [sygnaturediscovery.com]
- 31. In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. lnhlifesciences.org [lnhlifesciences.org]
- 33. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 34. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 35. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 36. criver.com [criver.com]
Application Note: Quantitative Analysis of 4-Ethoxy-1H-Indole by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed, robust, and validated analytical method for the quantitative determination of 4-ethoxy-1H-indole in complex matrices. As a key intermediate and potential impurity in pharmaceutical development, accurate quantification of this compound is critical. This document provides a comprehensive protocol for a selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is grounded in established principles of analytical chemistry and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1) to ensure data integrity and reliability.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for the quantification of this compound.
Introduction: The Significance of this compound Quantification
This compound is a substituted indole derivative that can serve as a crucial building block in the synthesis of various biologically active compounds and active pharmaceutical ingredients (APIs). The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The purity and concentration of intermediates like this compound directly impact the quality, safety, and efficacy of the final drug product. Therefore, a validated analytical method for its precise quantification is paramount for process control, stability testing, and impurity profiling in drug development and manufacturing.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the analysis of indole derivatives.[5][6][7][8][9] However, for achieving high sensitivity and selectivity, especially in complex biological or reaction matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice.[10][11][12][13] This application note focuses on a highly specific LC-MS/MS method, leveraging its capabilities for accurate trace-level quantification.
Method Principle: The Power of LC-MS/MS
This method utilizes the synergistic capabilities of liquid chromatography for physical separation and tandem mass spectrometry for highly selective detection and quantification.
-
Liquid Chromatography (LC): A reversed-phase HPLC system is employed to separate this compound from other components in the sample matrix based on its polarity. The choice of a C18 stationary phase and a gradient elution with an organic mobile phase ensures efficient separation and sharp peak shapes.
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized, and the mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion (the molecular ion of this compound) and its subsequent fragmentation to produce a characteristic product ion. The monitoring of this specific precursor-to-product ion transition provides exceptional selectivity and sensitivity, minimizing interference from matrix components.[10][11][12][13]
Below is a conceptual workflow of the analytical process.
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol: Quantification of this compound
This protocol provides a step-by-step guide for the analysis. All reagents and solvents should be of HPLC or mass spectrometry grade.
Materials and Instrumentation
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, and column oven, coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Reagents:
-
This compound reference standard
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ultrapure water
-
-
Consumables:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
HPLC vials
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation
The sample preparation procedure should be optimized based on the specific matrix. For a general organic reaction mixture:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample solution to fall within the calibration curve range.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.[10][14]
LC-MS/MS Method Parameters
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization for specific instrumentation and applications.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transition | To be determined experimentally |
Note on MRM Transition: The specific precursor and product ions for this compound (C10H11NO, MW: 161.20 g/mol ) need to be determined by infusing a standard solution into the mass spectrometer. A plausible transition would be m/z 162.1 -> [fragment ion]. The fragment ion would likely result from the loss of the ethoxy group or other characteristic fragmentation pathways of the indole ring.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive method validation must be performed in accordance with ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[1][3][4] The following parameters should be evaluated:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation process is a self-validating system that builds confidence in the reported results.
Caption: The logical flow of the analytical method validation process.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound using a highly selective and sensitive LC-MS/MS method. The detailed protocol and adherence to rigorous validation principles ensure the generation of reliable and accurate data, which is essential for quality control and regulatory compliance in the pharmaceutical industry. The presented methodology can be adapted and optimized for specific sample matrices and instrumentation, providing a solid foundation for the robust quantification of this important indole derivative.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. notulaebotanicae.ro [notulaebotanicae.ro]
- 9. academic.oup.com [academic.oup.com]
- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. env.go.jp [env.go.jp]
Application Notes and Protocols for the Selective Functionalization of the 4-Ethoxy-1H-indole Scaffold at C2 and C3 Positions
Introduction: The 4-Ethoxy-1H-indole Scaffold - A Privileged Motif in Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic functionalization of the indole scaffold is paramount in drug discovery, allowing for the fine-tuning of physicochemical properties and biological activity. The this compound motif, in particular, presents a unique electronic landscape. The electron-donating ethoxy group at the C4 position enhances the electron density of the pyrrole ring, influencing the regioselectivity of subsequent chemical transformations. This guide provides a comprehensive overview and detailed protocols for the selective functionalization of the this compound scaffold at the electronically rich C2 and C3 positions, empowering researchers in their synthetic endeavors.
Understanding the Regioselectivity: The Influence of the 4-Ethoxy Group
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing indoles. The inherent reactivity of the indole ring favors substitution at the C3 position. This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) without disrupting the aromaticity of the benzenoid ring.[2]
The presence of an electron-donating ethoxy group at the C4 position further activates the indole ring towards electrophilic attack. This group exerts a +M (mesomeric) effect, increasing the electron density primarily at the C3, C5, and C7 positions. Consequently, electrophilic substitutions on this compound are strongly directed to the C3 position, often leading to high regioselectivity and excellent yields. Functionalization at the C2 position is less favorable and typically requires a different strategic approach, such as blocking the C3 position or employing directed metalation strategies.
Part 1: C3-Position Functionalization of this compound
The C3 position of this compound is the most nucleophilic center, making it the primary target for electrophilic substitution reactions. This section details robust protocols for introducing key functional groups at this position.
Vilsmeier-Haack Formylation: Synthesis of this compound-3-carboxaldehyde
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO).[5] For this compound, this reaction proceeds with high regioselectivity at the C3 position.
Causality of Experimental Choices:
-
Reagents: POCl₃ and DMF react to form the electrophilic Vilsmeier reagent (a chloroiminium salt), which is readily attacked by the electron-rich indole.[4]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore performed at low temperatures (0-5 °C) to ensure controlled formation and prevent decomposition. The subsequent reaction with the indole is gently warmed to drive the reaction to completion.
-
Work-up: The reaction is quenched with ice water, and the intermediate iminium salt is hydrolyzed to the aldehyde by the addition of a base (e.g., NaOH or Na₂CO₃).
Experimental Protocol: Synthesis of this compound-3-carboxaldehyde
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath. To the stirred DMF, add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reaction with Indole: Dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Stir vigorously for 30 minutes. Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound-3-carboxaldehyde as a solid.
Quantitative Data Summary (Representative):
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy-1H-indole | Tl(TFA)₃, then CuI/I₂ in DMF | 18 | 1 | 94 (for iodoindole) | [6] |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [7] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [7] |
Note: The first entry describes a related synthesis of a 4-alkoxy-3-formylindole precursor, highlighting a different synthetic strategy.
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation workflow.
Mannich Reaction: Synthesis of 3-(Dimethylaminomethyl)-4-ethoxy-1H-indole (Gramine Derivative)
The Mannich reaction is a three-component condensation that provides an efficient route to aminomethylate the C3 position of indoles.[8] The reaction typically involves formaldehyde, a secondary amine (like dimethylamine), and the active hydrogen compound, in this case, this compound.[9][10] The product, a "Mannich base," is a valuable synthetic intermediate.[2]
Causality of Experimental Choices:
-
Reagents: Formaldehyde and dimethylamine react in situ to form the electrophilic Eschenmoser's salt precursor, a dimethylaminomethyl cation, which is then attacked by the nucleophilic C3 position of the indole.[8]
-
Solvent and Catalyst: Acetic acid is often used as both a solvent and a catalyst. It facilitates the formation of the iminium ion and maintains a suitable pH to prevent unwanted polymerization of the indole.[9]
-
Temperature: The reaction is typically conducted at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol: Synthesis of 3-(Dimethylaminomethyl)-4-ethoxy-1H-indole
Materials:
-
This compound
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath.
-
Addition of Reagents: To the cooled solution, add dimethylamine solution (1.2 eq) followed by the dropwise addition of formaldehyde solution (1.2 eq).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Isolation: Pour the reaction mixture into a beaker of ice water and basify to pH > 9 with a saturated aqueous Na₂CO₃ solution. Extract the product with diethyl ether (3 x volume).
-
Purification: Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield the crude 3-(dimethylaminomethyl)-4-ethoxy-1H-indole, which can be further purified by recrystallization or chromatography if necessary.
Reaction Mechanism: Mannich Reaction
Caption: Mannich reaction workflow.
Part 2: C2-Position Functionalization of this compound
Direct electrophilic substitution at the C2 position of an unsubstituted indole is generally disfavored. Therefore, a multi-step strategy involving N-protection followed by directed lithiation is the most reliable approach for C2 functionalization.
N-Protection and C2-Lithiation: A Gateway to C2-Functionalized Derivatives
To achieve C2 selectivity, the acidic N-H proton must first be replaced with a protecting group. A sulfonyl group, such as benzenesulfonyl (Bs) or tosyl (Ts), is ideal as it serves a dual purpose: it protects the nitrogen and acts as a powerful directing group for lithiation at the C2 position. The subsequent treatment with a strong base, like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), selectively deprotonates the C2 position, generating a nucleophilic organolithium species. This intermediate can then be quenched with a variety of electrophiles.
Causality of Experimental Choices:
-
N-Protection: The sulfonyl group is electron-withdrawing, which increases the acidity of the C2 proton, facilitating its removal by a strong base.
-
Lithiation: Strong organolithium bases are required to deprotonate the relatively non-acidic C2 proton. The use of a coordinating solvent like tetrahydrofuran (THF) and low temperatures (-78 °C) is crucial to maintain the stability of the organolithium intermediate and prevent side reactions.
-
Electrophilic Quench: The C2-lithiated indole is a potent nucleophile that readily reacts with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl chlorides), allowing for the introduction of diverse functionalities at the C2 position.
Experimental Protocol: N-Protection and C2-Functionalization
Step 1: N-Benzenesulfonylation of this compound
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Sulfonylation: After the evolution of hydrogen gas ceases (approx. 30 min), add benzenesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield N-benzenesulfonyl-4-ethoxy-1H-indole.
Step 2: C2-Lithiation and Quench with an Electrophile (e.g., Acetaldehyde)
Materials:
-
N-Benzenesulfonyl-4-ethoxy-1H-indole
-
n-Butyllithium (solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetaldehyde (or other desired electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Lithiation: In a flame-dried flask under nitrogen, dissolve N-benzenesulfonyl-4-ethoxy-1H-indole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the electrophile (e.g., acetaldehyde, 1.2 eq) in anhydrous THF dropwise to the lithiated indole solution at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification and Deprotection (if required): Purify the crude product by column chromatography. The N-sulfonyl group can be removed under reductive conditions (e.g., Mg/MeOH or Na/Hg) if the free N-H indole is the desired final product.
C2-Functionalization Workflow
Caption: Strategic workflow for C2 functionalization.
Conclusion
The this compound scaffold offers a versatile platform for the synthesis of novel chemical entities. A thorough understanding of the electronic effects of the 4-ethoxy substituent allows for the highly regioselective functionalization of the C3 position through classic electrophilic substitution reactions such as the Vilsmeier-Haack formylation and the Mannich reaction. Conversely, functionalization at the less reactive C2 position can be effectively achieved through a directed lithiation strategy, contingent on the prior protection of the indole nitrogen. The protocols detailed herein provide researchers with reliable and reproducible methods to access a diverse array of C2 and C3 substituted 4-ethoxyindoles, paving the way for the development of new therapeutic agents and chemical probes.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. chemtube3d.com [chemtube3d.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. adichemistry.com [adichemistry.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 4-Ethoxy-1H-indole for Preclinical Studies
Introduction: The Significance of 4-Ethoxy-1H-indole in Preclinical Research
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug discovery. This compound, in particular, serves as a crucial building block for the synthesis of a diverse range of bioactive molecules, including potential therapeutics targeting various diseases. The development of a robust, scalable, and well-characterized synthesis of this intermediate is therefore paramount for advancing preclinical research programs.[2]
This document provides a comprehensive guide for the multi-gram scale synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure not only a high yield and purity of the final compound but also to address the critical aspects of process safety, scalability, and analytical control required for preclinical drug substance manufacturing.
Strategic Approach to Synthesis: The Fischer Indole Synthesis
For the scale-up synthesis of this compound, the Fischer indole synthesis stands out as the most established, versatile, and economically viable method.[3][4] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[5][6]
The choice of the Fischer indole synthesis is underpinned by several key advantages:
-
Convergent and Efficient: It allows for the rapid construction of the indole core from readily available starting materials.[7]
-
Versatility: The reaction tolerates a wide range of substituents on both the arylhydrazine and the carbonyl component, enabling the synthesis of a diverse library of indole derivatives.
-
Scalability: The Fischer indole synthesis has a long history of application in industrial settings, with established procedures for large-scale production.
The primary challenges associated with this method, such as the potential for side reactions and the need for careful control of reaction parameters like temperature and acid concentration, are well-documented and can be mitigated through careful process development and control.[6]
Reaction Pathway and Mechanism
The synthesis of this compound via the Fischer indole synthesis proceeds in two main stages: the formation of the 4-ethoxyphenylhydrazone of a suitable carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.
References
- 1. Indole synthesis [organic-chemistry.org]
- 2. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. testbook.com [testbook.com]
Troubleshooting & Optimization
common problems and side reactions in 4-ethoxy-1H-indole synthesis
Welcome to the dedicated technical support center for the synthesis of 4-ethoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific application of the Fischer indole synthesis. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its critical steps?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of (4-ethoxyphenyl)hydrazine with a suitable carbonyl compound, typically an aldehyde or ketone that provides the C2 and C3 atoms of the indole ring. The critical steps of the mechanism include the formation of a phenylhydrazone, tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[3][4] The choice of acid catalyst and reaction temperature are paramount for success.[2]
Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes?
A2: Low yields in this synthesis can often be traced back to several key factors. The electron-donating nature of the 4-ethoxy group can, under certain conditions, promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[5] Additionally, the reaction is highly sensitive to the strength of the acid catalyst and the reaction temperature.[6] Suboptimal conditions can either fail to drive the reaction to completion or lead to the degradation of the starting material or the indole product, which can be sensitive to harsh acidic environments.[7][8] Purity of the (4-ethoxyphenyl)hydrazine starting material is also critical, as impurities can inhibit the reaction.
Q3: I am observing the formation of an unexpected regioisomer. How can this be controlled?
A3: The formation of regioisomers is a well-documented challenge in the Fischer indole synthesis when using unsymmetrical ketones.[9][10] The direction of cyclization is influenced by both steric effects and the acidity of the reaction medium.[9] Weaker acids may favor the formation of the kinetic product derived from the more substituted enamine, while stronger acids can lead to the thermodynamically more stable product.[6] To control regioselectivity, it is crucial to carefully select the carbonyl partner and optimize the acid catalyst and its concentration.
Q4: My final product is highly colored, suggesting the presence of impurities. What are these impurities and how can I prevent their formation?
A4: Indoles, being electron-rich aromatic compounds, are susceptible to oxidation, which can lead to the formation of colored impurities.[6][7] Running the reaction under an inert atmosphere, such as nitrogen or argon, can significantly minimize oxidative decomposition.[6] Additionally, ensuring the prompt neutralization of the acid catalyst during the workup is crucial to prevent acid-mediated degradation of the final product.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Yield | Inappropriate Acid Catalyst: The chosen acid may be too weak to facilitate the key[2][2]-sigmatropic rearrangement or too strong, leading to degradation.[11] | Solution: Screen a panel of both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] The optimal acid will depend on the specific carbonyl partner used. Start with milder conditions and incrementally increase acid strength. |
| Suboptimal Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier of the rearrangement, or excessive heat could be causing decomposition.[2] | Solution: Conduct small-scale optimization experiments at various temperatures. Careful control of the reaction temperature is necessary to achieve a balance between a reasonable reaction rate and minimal side product formation. | |
| N-N Bond Cleavage: The electron-donating 4-ethoxy group can stabilize intermediates that lead to the cleavage of the hydrazine N-N bond, a known competing pathway.[5] | Solution: This is an inherent challenge with electron-rich hydrazines. Milder reaction conditions (lower temperature, less harsh acid) can sometimes suppress this side reaction in favor of the desired cyclization. | |
| Formation of Multiple Products (Regioisomers) | Use of an Unsymmetrical Ketone: The phenylhydrazone can tautomerize to two different enamines, leading to two possible indole products.[9] | Solution: If possible, select a symmetrical ketone or an aldehyde to avoid this issue. If an unsymmetrical ketone is necessary, systematically vary the acid catalyst and concentration to influence the product ratio, as this can alter the equilibrium between the competing enamine intermediates.[9] |
| Difficult Purification | Presence of Tarry Byproducts: Harsh reaction conditions can lead to polymerization and the formation of intractable tars. | Solution: Employ milder reaction conditions. Consider a two-step procedure where the phenylhydrazone is first formed and isolated before being subjected to the acid-catalyzed cyclization. This allows for purification of the intermediate and can lead to a cleaner final reaction.[12] |
| Co-elution of Impurities: The product may have similar polarity to certain byproducts, making chromatographic separation challenging. | Solution: Explore different solvent systems for column chromatography. If the product is basic, consider adding a small amount of a volatile amine (e.g., triethylamine) to the eluent to improve peak shape. Recrystallization should also be attempted as a primary purification method. |
Experimental Protocols
Protocol 1: Synthesis of (4-Ethoxyphenyl)hydrazone Intermediate
This protocol outlines the formation of the hydrazone from (4-ethoxyphenyl)hydrazine hydrochloride and a generic ketone (e.g., cyclohexanone).
Materials:
-
(4-Ethoxyphenyl)hydrazine hydrochloride
-
Cyclohexanone
-
Ethanol
-
Sodium acetate
Procedure:
-
Dissolve (4-ethoxyphenyl)hydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in ethanol.
-
Add cyclohexanone (1 equivalent) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the hydrazone often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Acid-Catalyzed Cyclization to this compound
This protocol describes the cyclization of the pre-formed hydrazone.
Materials:
-
(4-Ethoxyphenyl)hydrazone from Protocol 1
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Toluene
Procedure:
-
Add the (4-ethoxyphenyl)hydrazone (1 equivalent) to toluene.
-
Heat the mixture to the desired reaction temperature (e.g., 80-110 °C).
-
Carefully add polyphosphoric acid (or the chosen acid catalyst) portion-wise to the heated mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Caption: A simplified workflow for the two-step synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. Fischer_indole_synthesis [chemeurope.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Ethoxy-1H-indole
Welcome to the technical support center for the synthesis of 4-ethoxy-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges of indole synthesis, providing expert insights and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.
Overview of Primary Synthetic Strategies
The synthesis of 4-substituted indoles, particularly those with electron-donating alkoxy groups, can be challenging. The choice of synthetic route often depends on the availability of starting materials, scale, and tolerance to specific functional groups. The two most prevalent strategies are the classical Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions.
-
Fischer Indole Synthesis : A robust and cost-effective method involving the acid-catalyzed reaction of a substituted phenylhydrazine (in this case, 3-ethoxyphenylhydrazine) with an aldehyde or ketone. While powerful, it can be sensitive to the electronic nature of substituents and may require harsh conditions.[1][2]
-
Palladium-Catalyzed Synthesis : These methods, including the Buchwald-Hartwig and Larock cyclizations, offer milder conditions and broader substrate scope. They typically involve the formation of the indole ring through intramolecular C-N or C-C bond formation from a suitably substituted aniline precursor.[3][4][5]
Below is a decision-making workflow to help select an appropriate starting point for your synthesis.
Caption: Decision workflow for selecting a synthetic strategy.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis of this compound.
Section 1: Fischer Indole Synthesis Issues
The Fischer synthesis proceeds via a phenylhydrazone intermediate, which, after tautomerization to an enehydrazine, undergoes a[6][6]-sigmatropic rearrangement followed by ammonia elimination and aromatization.[2] The electron-donating nature of the 4-ethoxy group can influence the key rearrangement step.[7]
Q1: My Fischer indole synthesis using 3-ethoxyphenylhydrazine and acetaldehyde is giving a low yield or failing completely. Where should I start troubleshooting?
A1: Failure in a Fischer synthesis can typically be traced to one of three areas: the quality of the starting hydrazone, the conditions for the acid-catalyzed cyclization, or competing side reactions.
-
Hydrazone Formation & Quality: The initial condensation to form the phenylhydrazone is critical. Ensure your 3-ethoxyphenylhydrazine is pure; hydrazines can degrade upon storage. The acetaldehyde equivalent (e.g., acetaldehyde diethyl acetal) should also be of high quality. The condensation is often performed at or below room temperature with a catalytic amount of acid (e.g., acetic acid) before introducing the stronger acid for cyclization.
-
Acid Catalyst & Reaction Conditions: This is the most critical variable. Both Brønsted acids (H₂SO₄, HCl, polyphosphoric acid (PPA)) and Lewis acids (ZnCl₂, BF₃·OEt₂) can be used.[2]
-
Problem: Strong protonation by Brønsted acids can sometimes lead to cleavage or unwanted side reactions, especially with electron-rich systems.[7]
-
Solution: If strong Brønsted acids are failing, consider switching to a Lewis acid like ZnCl₂. Lewis acids coordinate to the nitrogen atoms, facilitating the rearrangement under potentially milder conditions. Heating in a high-boiling solvent like toluene or xylene is typically required.[1]
-
-
Competing Pathways: The key[6][6]-sigmatropic rearrangement competes with N-N bond cleavage. Electron-donating groups, like your 4-ethoxy substituent, can stabilize intermediates that favor this cleavage pathway, leading to byproducts like 3-ethoxyaniline instead of the desired indole.[7] If you are identifying 3-ethoxyaniline as a major byproduct, this is a likely cause.
Q2: I'm observing multiple unidentified spots on my TLC plate. What are the likely side products?
A2: Besides the N-N bond cleavage mentioned above, other side reactions can occur:
-
Dimerization/Polymerization: Indoles, especially electron-rich ones, can be unstable under strongly acidic and high-temperature conditions, leading to tar-like materials.
-
Incomplete Cyclization: You may be isolating the intermediate hydrazone or enehydrazine if the reaction temperature or time is insufficient.
-
Rearrangement Issues: In rare cases with unsymmetrical ketones, regioisomers can form. This is less of a concern with acetaldehyde.
Troubleshooting Summary Table: Fischer Indole Synthesis
| Parameter | Common Issue | Recommended Action | Rationale |
| Acid Catalyst | Low yield with strong Brønsted acids (H₂SO₄, PPA). | Switch to a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[1] | Lewis acids can promote the key rearrangement under milder conditions, reducing degradation and cleavage side reactions.[7] |
| Temperature | Reaction is sluggish or incomplete at low temperatures; tar formation at high temperatures. | Start at a moderate temperature (e.g., 80 °C) and slowly increase. Monitor by TLC. | An optimal temperature balances the activation energy for the rearrangement against the rate of decomposition. |
| Solvent | Polar protic solvents (e.g., ethanol) can interfere. | Use non-coordinating, high-boiling solvents like toluene or xylene. | These solvents are compatible with both high temperatures and Lewis acid catalysis. |
| Starting Material | Impure 3-ethoxyphenylhydrazine. | Purify the hydrazine (e.g., by recrystallization of its HCl salt) before use. | Impurities can inhibit the reaction or lead to a complex mixture of byproducts. |
Section 2: Palladium-Catalyzed Synthesis Issues
Modern Pd-catalyzed methods often involve an initial N-arylation (Buchwald-Hartwig amination) followed by a cyclization step. Optimizing these reactions requires careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.[8][9]
Q3: I'm attempting a Buchwald-Hartwig amination to form a precursor for cyclization, but the reaction is slow and incomplete. How can I improve it?
A3: The success of a Buchwald-Hartwig amination hinges on the interplay between the ligand, base, and solvent. The choice is highly substrate-dependent.
-
Ligand Selection: This is paramount. For coupling an amine with an aryl halide, bulky, electron-rich phosphine ligands are typically required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The base activates the amine nucleophile and participates in the catalytic cycle. Its strength and solubility are critical.
-
Recommendation: A strong, non-nucleophilic base is often needed. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.[8]
-
-
Solvent Choice: The solvent must solubilize the reactants and the base, and it must be stable at the required reaction temperature.
Q4: My intramolecular cyclization step to form the indole ring is not working. What factors should I consider?
A4: Assuming you have successfully formed the necessary precursor (e.g., an o-alkynyl aniline or o-alkenyl aniline), the cyclization failure points to issues with the specific cyclization conditions.
-
For o-alkynyl anilines (Larock-type): This cyclization is often catalyzed by Pd(II) species. Ensure your catalyst hasn't been fully reduced to inactive Pd(0). Sometimes, re-oxidation or the use of a Cu(I) co-catalyst is beneficial.[6]
-
For o-alkenyl anilines: Oxidative cyclization may be required. Reagents like PIFA [PhI(OCOCF₃)₂] can be effective for this transformation, proceeding under mild conditions without the need for an N-protecting group.[4]
Troubleshooting Summary Table: Pd-Catalyzed Synthesis
| Parameter | Common Issue | Recommended Action | Rationale |
| Catalyst System | Sluggish C-N coupling. | Screen bulky biarylphosphine ligands (e.g., XPhos, SPhos) with a Pd(0) or Pd(II) precursor.[10] | These ligands promote the rate-limiting steps of the catalytic cycle and prevent catalyst decomposition. |
| Base | Low reactivity or substrate decomposition. | For robust substrates, use NaOtBu. For sensitive substrates, try Cs₂CO₃ or K₃PO₄ at a higher temperature.[8] | The base must be strong enough to deprotonate the amine but not so harsh that it degrades the starting materials or product. |
| Atmosphere | Catalyst deactivation. | Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents. | The active Pd(0) catalyst is readily oxidized by oxygen, rendering it inactive. |
| Intramolecular Cyclization | Failure to form the indole ring. | For o-alkenyl anilines, try an oxidative cyclization with PIFA.[4] For o-alkynyl anilines, ensure the correct Pd oxidation state and consider co-catalysts. | The mechanism for ring closure is distinct from the initial C-N coupling and requires specific conditions. |
Section 3: Purification and Handling
Q5: I have successfully synthesized crude this compound, but it decomposes during silica gel column chromatography. How can I purify my product?
A5: This is a very common problem. Indoles, particularly electron-rich ones, are often sensitive to the acidic nature of standard silica gel.[11]
-
Deactivate the Silica Gel: Before running the column, flush it with your eluent system containing 1-2% of a base like triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, minimizing product degradation.[11][12]
-
Switch the Stationary Phase: If deactivation is insufficient, use a less acidic stationary phase.
-
Alumina (Neutral or Basic): An excellent alternative to silica for acid-sensitive compounds.
-
Reverse-Phase (C18) Silica: Purification is run with polar solvents (e.g., methanol/water or acetonitrile/water). This is often a very effective, albeit more expensive, option.
-
-
Use Non-Chromatographic Methods:
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, this is the best method for achieving high purity on a large scale.
-
Solvent Extraction: An acid-base extraction can sometimes remove certain impurities. However, be cautious as the indole nitrogen is only weakly basic. More effective extraction methods have been developed for isolating indoles from complex mixtures like wash oil.[13][14]
-
-
Work Quickly and Cold: Regardless of the method, work quickly and keep fractions cold to minimize decomposition. Remove the solvent under reduced pressure at low temperatures (e.g., < 40 °C).
Q6: How should I store the purified this compound?
A6: Store the final product under an inert atmosphere (argon or nitrogen), protected from light, and in a freezer (-20 °C is standard). This minimizes degradation from air oxidation and light-induced decomposition.
Detailed Experimental Protocols
Protocol 1: Optimized Fischer Indole Synthesis with Lewis Acid
This protocol is a general guideline. Optimization of temperature and reaction time may be necessary.
Caption: Workflow for an optimized Fischer indole synthesis.
Protocol 2: Two-Step Pd-Catalyzed Synthesis via o-Alkenylaniline
This protocol involves a Suzuki coupling to form the alkenylaniline, followed by an oxidative cyclization.[4]
Step A: Suzuki Coupling
-
To an oven-dried flask, add 2-bromo-5-ethoxyaniline (1.0 eq), potassium vinylboronate pinacol ester (1.2 eq), a palladium catalyst like Pd(dppf)Cl₂ (3 mol%), and a base such as K₂CO₃ (3.0 eq).
-
Purge the flask with argon, then add degassed solvent (e.g., Dioxane/Water 4:1).
-
Heat the reaction to 80-90 °C until the starting aniline is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-alkenyl-5-ethoxyaniline.
Step B: Oxidative Cyclization
-
Dissolve the 2-alkenyl-5-ethoxyaniline (1.0 eq) in a suitable solvent like THF or CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add a solution of PIFA (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 1-3 hours).
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by chromatography on triethylamine-deactivated silica gel to afford this compound.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Indole synthesis [organic-chemistry.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. m.youtube.com [m.youtube.com]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the purification of 4-ethoxy-1H-indole
Welcome to the technical support center for the purification of 4-ethoxy-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the purification of this compound.
I. Frequently Asked Questions (FAQs) about this compound Purification
Q1: My crude this compound appears as a dark oil or discolored solid after synthesis. What are the likely impurities?
A1: The appearance of a dark oil or discolored solid is a common observation and typically points to the presence of several types of impurities. The indole nucleus is electron-rich and can be susceptible to oxidation, especially if exposed to air and acidic conditions during synthesis and workup.[2][3]
Common Impurities Include:
-
Oxidized Species: The indole ring, particularly at the C2 and C3 positions, can oxidize to form colored byproducts like oxindoles.[2][4]
-
Polymeric Materials: Acidic conditions, often used in indole syntheses like the Fischer indole synthesis, can lead to the formation of polymeric tars.[3]
-
Starting Materials: Depending on the synthetic route, residual starting materials may be present. For instance, in a Fischer indole synthesis, unreacted phenylhydrazine and ketone/aldehyde are common contaminants.[3][5]
-
Isomeric Byproducts: If an unsymmetrical ketone was used in a Fischer synthesis, regioisomeric indole products can form, which often have very similar polarities, complicating purification.[3][6]
Q2: I'm seeing multiple spots on my initial Thin Layer Chromatography (TLC) analysis of the crude product. How do I begin to develop a purification strategy?
A2: Multiple spots on a TLC plate are expected for a crude reaction mixture.[3] A systematic approach to developing a purification strategy is crucial for efficiently isolating your target compound.
Workflow for Developing a Purification Strategy:
Caption: Workflow for purification strategy development.
Thin-layer chromatography (TLC) is an essential, rapid, and inexpensive technique to start with.[7][8] It allows you to visualize the components of your mixture and test various solvent systems to find the optimal conditions for separation by column chromatography.[9]
II. Troubleshooting Guide for Column Chromatography
Column chromatography is the most prevalent method for purifying indole derivatives.[3][10] However, several issues can arise.
Q3: My this compound is streaking on the silica gel column and the collected fractions are still impure. What's causing this and how can I fix it?
A3: Streaking on a silica gel column is a common problem when purifying amines and related nitrogen-containing heterocycles like indoles. This is often due to the slightly acidic nature of standard silica gel, which can lead to strong, non-ideal interactions with the basic indole nitrogen.
Potential Causes and Solutions for Column Streaking:
| Problem | Underlying Cause | Recommended Solution |
| Streaking/Tailing on TLC and Column | The weakly basic indole nitrogen interacts strongly with acidic silanol groups on the silica surface. | Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine. This neutralizes the acidic sites.[3][11] Alternatively, use a less acidic stationary phase like neutral alumina.[10] |
| Poor Separation of Spots | The chosen eluent system has insufficient resolving power. | Optimize the solvent system: Systematically screen different solvent mixtures using TLC. Aim for a retention factor (Rf) of approximately 0.25-0.35 for your product to achieve the best separation on a column.[3][9] Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol. |
| Compound Degradation on the Column | The prolonged exposure of the sensitive indole to the acidic stationary phase is causing decomposition. | Use a deactivated stationary phase as mentioned above. Also, consider running the column slightly faster (flash chromatography) to minimize the residence time of your compound on the silica. |
| Overloading the Column | Too much crude material has been loaded onto the column relative to the amount of stationary phase. | A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for moderately difficult separations.[10] |
Q4: I've successfully run my column, but my yield of this compound is very low. Where could my product have gone?
A4: Low recovery after column chromatography can be frustrating. Several factors could be at play.
Troubleshooting Low Recovery:
-
Irreversible Adsorption: If the compound is particularly polar or is degrading on the column, it may not elute at all. Using a deactivated stationary phase can help mitigate this.
-
Co-elution with Impurities: If the separation was not optimal, your product may have eluted with impurities, leading you to discard mixed fractions that contained a significant amount of the desired compound. Re-running the column on the mixed fractions with a more optimized solvent system may be worthwhile.
-
Volatility: While this compound is not extremely volatile, prolonged exposure to high vacuum at elevated temperatures during solvent removal can lead to some loss of product. Use a rotary evaporator at a moderate temperature and vacuum.
III. Troubleshooting Guide for Recrystallization
Recrystallization is an excellent technique for purifying solid compounds that are already relatively pure (>85-90%).[3][12]
Q5: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the melting point of the solute. Upon cooling, the solute separates as a liquid (an oil) rather than forming a crystalline lattice.
Strategies to Prevent Oiling Out:
-
Use a larger volume of solvent: This keeps the solution from becoming saturated at too high a temperature.
-
Cool the solution more slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling encourages the formation of well-ordered crystals.
-
Try a different solvent system: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[12][13] Experiment with different single or mixed solvent systems. For indoles, mixtures of polar and non-polar solvents like ethanol/water or ethyl acetate/hexanes can be effective.[13][14]
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The small scratches provide a nucleation site for crystal growth.
Recrystallization Solvent Selection Guide:
| Solvent/System | Characteristics & Typical Use |
| Ethanol/Water | A common choice for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[14] |
| Ethyl Acetate/Hexanes | Good for compounds of intermediate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. |
| Toluene or Xylenes | Can be effective for less polar compounds that are solids. |
IV. Purity Assessment and Characterization
Q6: How can I be confident in the purity and identity of my final this compound product?
A6: A combination of analytical techniques is essential to confirm both the purity and the structural identity of your compound.[3]
Recommended Analytical Workflow:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.[15][16]
-
¹H NMR: Will confirm the presence and connectivity of all protons in the molecule. The aromatic protons of the indole core and the ethyl group protons will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound.
Expected ¹H NMR signals for this compound (in CDCl₃):
| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity |
| Indole N-H | ~8.0 (broad singlet) | bs |
| Aromatic C-H | ~6.5 - 7.2 | m |
| -O-CH₂-CH₃ | ~4.1 | q |
| -O-CH₂-CH₃ | ~1.5 | t |
| Note: These are approximate values and can vary depending on the solvent and spectrometer frequency.[17] |
Purity Confirmation Workflow:
Caption: Workflow for final purity and identity confirmation.
By systematically addressing these common issues, you can significantly improve the efficiency and success rate of your this compound purifications.
V. References
-
Matrix Scientific. 4-Ethoxy-1-ethyl-1H-indole-6-carboxylic acid. --INVALID-LINK--
-
Guillaumet, G. et al. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ResearchGate. --INVALID-LINK--
-
BenchChem. Common issues with 1-Ethoxy-2,4,7-trimethyl-2H-isoindole stability in solution. --INVALID-LINK--
-
UChicago Knowledge. Supporting Information. --INVALID-LINK--
-
Thomas, J. et al. (2012). Accessing the Ene–Imine Motif in 1H-Isoindole, Thienopyrrole, and Thienopyridine Building Blocks. National Institutes of Health. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. Column chromatography. --INVALID-LINK--
-
Wang, L. et al. (2018). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles - Supporting Information. Thieme. --INVALID-LINK--
-
SiliCycle. SOLUTIONS FOR THIN LAYER CHROMATOGRAPHY. --INVALID-LINK--
-
AGA Analytical. Thin Layer Chromatography (TLC). --INVALID-LINK--
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
BenchChem. This compound. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of indoles. --INVALID-LINK--
-
BenchChem. Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate. --INVALID-LINK--
-
Reddit. Problems with Fischer indole synthesis. --INVALID-LINK--
-
Yamada, K., & Somei, M. (2012). REARRANGEMENT REACTION OF 1-ETHOXY- AND 1-HYDROXY-2-PHENYLINDOLE. HETEROCYCLES, 84(2), 787. --INVALID-LINK--
-
BenchChem. Application Note: 1H and 13C NMR Characterization of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. --INVALID-LINK--
-
National Institutes of Health. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. --INVALID-LINK--
-
Google Patents. Process of preparing purified aqueous indole solution. --INVALID-LINK--
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). --INVALID-LINK--
-
BenchChem. 1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols. --INVALID-LINK--
-
BenchChem. Navigating the Stability Landscape of N-Protected 7-Methoxy-1H-Indoles: A Comparative Guide. --INVALID-LINK--
-
BenchChem. Stability of 1-Benzenesulfonyl-7-methoxy-1H-indole under various conditions. --INVALID-LINK--
-
Biological Magnetic Resonance Bank. bmse000097 Indole. --INVALID-LINK--
-
BenchChem. Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. --INVALID-LINK--
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. --INVALID-LINK--
-
Wikipedia. Fischer indole synthesis. --INVALID-LINK--
-
ResearchGate. Crystallization purification of indole. --INVALID-LINK--
-
Organic Chemistry Portal. Fischer Indole Synthesis. --INVALID-LINK--
-
Palmer, M. H., & McIntyre, P. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 446-449. --INVALID-LINK--
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. --INVALID-LINK--
References
- 1. This compound|CAS 23456-82-8|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. silicycle.com [silicycle.com]
- 8. aga-analytical.com.pl [aga-analytical.com.pl]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Accessing the Ene–Imine Motif in 1H-Isoindole, Thienopyrrole, and Thienopyridine Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of 4-Ethoxy-1H-Indole
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the N-alkylation of 4-ethoxy-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. The N-alkylation of indoles is a cornerstone reaction in organic synthesis, yet it presents unique challenges, primarily the competition between N- and C-alkylation. The electron-donating nature of the 4-ethoxy group further modulates the reactivity of the indole core, making a well-defined optimization strategy essential for success[1][2].
This document moves beyond simple protocols to provide in-depth troubleshooting guides and FAQs based on established chemical principles and field-proven insights. Our goal is to empower you to not only solve common experimental issues but also to understand the causal relationships behind your reaction outcomes.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific, practical problems you may encounter during the N-alkylation of this compound.
Q1: My reaction shows low or no conversion of the this compound starting material. What's going wrong?
A1: Low conversion is a frequent issue that typically points to one of three areas: insufficient deprotonation, poor reagent reactivity, or suboptimal reaction conditions.
-
Insufficient Deprotonation: The indole N-H has a pKa of approximately 17 in DMSO and requires a sufficiently strong base for complete deprotonation to form the reactive indolate anion[3]. If the base is too weak, the equilibrium will favor the starting material, leading to a low concentration of the active nucleophile.
-
Solution: Switch to a stronger base. If you are using weaker inorganic bases like K₂CO₃, consider moving to a more powerful base such as sodium hydride (NaH) or potassium hydroxide (KOH)[3]. Ensure the base is fresh and of high purity. For NaH, use a 60% dispersion in mineral oil and wash with anhydrous hexanes before use if necessary.
-
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The general reactivity trend is Alkyl-I > Alkyl-Br > Alkyl-Cl.
-
Solution: If using an alkyl chloride or bromide with sluggish reactivity, consider switching to the corresponding alkyl iodide. Alternatively, you can add a catalytic amount of sodium iodide or potassium iodide (0.1 eq.) to the reaction mixture to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.
-
-
Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.
-
Anhydrous Conditions: Strong bases like NaH react violently with water. The presence of moisture will quench the base, deactivate the indolate anion, and halt the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)[4].
-
Q2: I'm getting my desired N-alkylated product, but also a significant amount of the C3-alkylated isomer. How can I improve N-selectivity?
A2: This is the classic regioselectivity challenge in indole chemistry. The C3 position is electron-rich and highly nucleophilic, often competing with the nitrogen for the electrophile[4][6]. The electron-donating 4-ethoxy group can exacerbate this issue by further increasing the electron density of the pyrrole ring.
-
Choice of Base and Solvent System: This is the most critical factor for controlling regioselectivity. Classical conditions using a strong base in a polar aprotic solvent strongly favor N-alkylation[4]. The base forms the indolate anion, making the nitrogen the primary site of negative charge and nucleophilicity. Incomplete deprotonation leaves the neutral indole, where C3 is the more nucleophilic site[4].
-
Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product ratio. N-alkylation is often the thermodynamically more stable product.
-
Phase-Transfer Catalysis (PTC): PTC is an excellent technique that can enhance N-selectivity. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the indolate anion from the solid or aqueous phase (where it's formed with a base like NaOH or KOH) to the organic phase for reaction. This method often gives high yields of N-alkylated products[9][10].
Q3: My reaction is messy, and I'm observing the formation of a di-alkylated product. How can I prevent this?
A3: Over-alkylation typically occurs when the mono-N-alkylated product successfully competes with the starting indolate for the alkylating agent. This can happen if the reaction conditions are too forcing or the stoichiometry is not well-controlled.
-
Stoichiometry of the Alkylating Agent: Using a large excess of the alkylating agent is the most common cause.
-
Solution: Carefully control the stoichiometry. Use a slight excess of the alkylating agent, typically between 1.05 to 1.2 equivalents[4]. Add the alkylating agent slowly (e.g., dropwise via a syringe) to the solution of the indolate anion. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant indolate.
-
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can drive the reaction towards undesired byproducts.
-
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Once the starting material is consumed and the desired mono-alkylated product is dominant, quench the reaction. Lowering the reaction temperature may also help control reactivity[4].
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of an indole?
A1: The reaction is a two-step process analogous to the Williamson ether synthesis[11].
-
Deprotonation: A base removes the acidic proton from the indole nitrogen (N-H) to form a resonance-stabilized indolate anion. This anion is a potent nucleophile[11].
-
Nucleophilic Substitution: The indolate anion attacks the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group) in a classic S_N2 reaction, forming the new N-C bond and displacing the leaving group[11].
Q2: How does the ethoxy group at the 4-position influence the reaction?
A2: The 4-ethoxy group is an electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs. This has two main consequences:
-
Increased Nucleophilicity: The EDG increases the overall electron density of the indole ring system, making it more nucleophilic than unsubstituted indole[1]. This can lead to faster reaction rates.
-
Potential for Reduced N/C-Selectivity: By enriching the entire ring with electrons, the C3 position becomes even more nucleophilic, potentially increasing the rate of competitive C3-alkylation. Therefore, careful selection of reaction conditions (especially the base/solvent system) is paramount to ensure N-selectivity.
Q3: How do I choose the right base for my reaction?
A3: The choice of base depends on the stability of your substrate and the desired reactivity.
| Base | Type | Common Solvents | Use Case & Considerations |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | DMF, THF, Dioxane | Gold Standard for N-Selectivity. Highly effective for complete deprotonation[4]. Requires strictly anhydrous conditions. |
| Potassium Hydroxide (KOH) | Strong | DMSO, Dioxane | A strong, cost-effective base. Can be used in PTC systems[3]. |
| Potassium Carbonate (K₂CO₃) | Mild/Moderate | DMF, Acetone | Good for substrates with base-sensitive functional groups[12][13]. May require higher temperatures and can sometimes lead to lower N-selectivity. |
| Cesium Carbonate (Cs₂CO₃) | Mild/Moderate | DMF, Acetonitrile | Often more effective than K₂CO₃ due to higher solubility and the "cesium effect," which generates a more 'naked' and reactive anion[3][14]. |
| DABCO | Organic Amine | Toluene, DMF | A mild, non-ionic base suitable for sensitive substrates. Can be used in catalytic amounts under certain conditions[15]. |
Q4: Are there milder, non-traditional methods for this alkylation?
A4: Yes, modern synthetic methods offer alternatives to the classical strong base approach.
-
Copper-Catalyzed Reactions: Copper catalysts can facilitate the N-alkylation of indoles with various coupling partners, including N-tosylhydrazones, under relatively mild conditions[16][17].
-
Phase-Transfer Catalysis (PTC): As mentioned in the troubleshooting section, PTC allows the use of weaker, safer inorganic bases (like NaOH or K₂CO₃) in a biphasic system, which is often considered a "greener" approach[9][10].
Visualizations & Workflows
Experimental Workflow Diagram
The following diagram outlines a logical workflow for setting up and optimizing the N-alkylation of this compound.
Caption: General workflow for N-alkylation.
Troubleshooting Flowchart for Low Yield
Use this decision tree to diagnose and solve issues related to poor reaction yields.
Caption: Troubleshooting flowchart for low yield.
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (NaH)
This protocol is a robust starting point for achieving high N-selectivity.
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration). Stir until the indole is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the resulting mixture at 0 °C for 30-60 minutes. The solution may become clear or turbid as the sodium indolate salt forms.
-
Slowly add the alkylating agent (1.05-1.2 eq.) via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight or heat as necessary (e.g., 50-80 °C) while monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution or water.
-
Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate; adjust polarity as needed).
-
Using a capillary tube, spot a small amount of the starting this compound on the TLC plate as a reference.
-
Carefully take a small aliquot from the reaction mixture using a glass capillary, quench it in a vial containing a small amount of ethyl acetate and a drop of water, and spot it next to the starting material.
-
Develop the plate in the chamber.
-
Visualize the spots under UV light (254 nm). The N-alkylated product should have a higher Rf value (be less polar) than the starting indole. The disappearance of the starting material spot indicates reaction completion.
References
- 1. This compound|CAS 23456-82-8|Supplier [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 16. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 17. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselective Functionalization of 4-Ethoxy-1H-indole
Welcome to the technical support center for the regioselective functionalization of 4-ethoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important heterocyclic scaffold. The indole core is a privileged structure in medicinal chemistry, and understanding the nuances of its reactivity is paramount for the successful synthesis of novel therapeutic agents.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
The 4-ethoxy substituent on the indole ring introduces a unique set of electronic and steric challenges that can complicate regioselective functionalization. Unlike unsubstituted indole, where electrophilic substitution typically occurs at the C3 position, the electron-donating nature of the 4-ethoxy group can influence the reactivity of the entire molecule.[4][5] This guide will help you understand and overcome these challenges.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Symptom: You are attempting an electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) on this compound and obtaining a mixture of products, with substitution occurring at multiple positions (C3, C5, C7, and sometimes C2) instead of the desired single regioisomer.
Root Cause Analysis:
The regioselectivity of electrophilic substitution on indoles is governed by the electron density of the ring system.[4][6] In unsubstituted indole, the C3 position is the most electron-rich and therefore the most nucleophilic. However, the 4-ethoxy group, being an electron-donating group (EDG) through resonance, increases the electron density of the benzene portion of the indole ring. This activation competes with the inherent reactivity of the C3 position.
-
Electronic Effects: The ethoxy group donates electron density into the benzene ring, particularly activating the ortho (C5) and para (C7) positions relative to itself. This can lead to a mixture of C3, C5, and C7 substituted products.
-
Steric Hindrance: The ethoxy group at C4 can sterically hinder electrophilic attack at the adjacent C3 and C5 positions, potentially favoring substitution at the more accessible C7 position.
Solutions & Protocols:
-
N-Protection Strategy: Protecting the indole nitrogen with a suitable protecting group is a robust strategy to direct electrophilic substitution.
-
Mechanism: An electron-withdrawing protecting group (e.g., tosyl (Ts), benzenesulfonyl (PhSO2)) decreases the electron density of the pyrrole ring, thereby reducing the nucleophilicity of the C3 position and favoring substitution on the electron-rich benzene ring.[7][8] Conversely, a bulky protecting group (e.g., triisopropylsilyl (TIPS)) can sterically block the C2 position and influence the approach of the electrophile.
Protocol: N-Tosylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Directed Metalation: For specific functionalization at positions adjacent to the directing group, directed ortho-lithiation is a powerful tool.
-
Mechanism: A directing group, often on the indole nitrogen, coordinates with an organolithium reagent, directing deprotonation to a specific adjacent position. For example, a suitably protected indole can be lithiated at the C7 or C2 position. While direct C4 lithiation is challenging, N-protection with a bulky group like triisopropylsilyl (TIPS) has been shown to direct lithiation to the C4 position in gramine derivatives.[9][10]
Protocol: Directed Lithiation at C7
-
Protect the indole nitrogen with a suitable directing group (e.g., pivaloyl).
-
Dissolve the N-protected this compound in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 1-2 hours at -78 °C.
-
Quench the resulting lithiated species with the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
-
Work up the reaction and purify the product.
-
Issue 2: Low Yields in Transition Metal-Catalyzed C-H Functionalization
Symptom: You are attempting a C-H functionalization reaction (e.g., arylation, alkenylation) on the benzene ring of this compound using a transition metal catalyst (e.g., Palladium, Rhodium, Copper) and observing low conversion of the starting material or the formation of multiple side products.
Root Cause Analysis:
-
Catalyst Poisoning: The indole nitrogen can coordinate to the metal center, potentially inhibiting catalytic activity.
-
Competing Reaction Sites: The inherent reactivity of the C-H bonds at C2 and C3 can lead to undesired side reactions.[11][12]
-
Steric Hindrance: The 4-ethoxy group can sterically hinder the coordination of the catalyst to the adjacent C-H bonds, particularly at C5.
Solutions & Protocols:
-
Directing Group Strategy: The use of a directing group on the indole nitrogen is often crucial for achieving high regioselectivity and yield in C-H functionalization reactions.[13][14]
-
Mechanism: The directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its activation. Different directing groups can steer the functionalization to different positions (C2, C4, C5, C6, or C7). For example, a pivaloyl group at C3 can direct C4 functionalization.[11]
Protocol: Palladium-Catalyzed C4-Alkenylation using a C3 Directing Group
-
Synthesize a 3-formyl-4-ethoxy-1H-indole derivative to act as the directing group substrate.
-
In a reaction vessel, combine the 3-formyl-4-ethoxy-1H-indole (1.0 eq), an alkene (1.5 eq), Pd(OAc)2 (10 mol%), and an oxidant (e.g., AgOAc, 2.0 eq) in a suitable solvent like toluene.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the product by column chromatography.
-
-
Ligand and Additive Screening: The choice of ligand and additives can significantly impact the outcome of the reaction.
-
Mechanism: Ligands can modulate the electronic and steric properties of the metal catalyst, improving its stability and selectivity. Additives, such as acids or bases, can influence the reaction pathway. For instance, in some manganese-catalyzed reactions, the presence of an acid is key to controlling selectivity between alkenylation and cyclization.[15]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which position on the this compound ring is most susceptible to electrophilic attack without any directing groups?
A1: In the absence of a directing group, the C3 position remains the most nucleophilic due to the electronic nature of the pyrrole ring.[4][6] However, the activating effect of the 4-ethoxy group makes the C5 and C7 positions competitive, often leading to a mixture of products. The exact ratio of products will depend on the specific electrophile and reaction conditions.
Q2: What is the best N-protecting group for directing functionalization to the C4 position?
A2: Directing functionalization to the C4 position is challenging. While there isn't a single "best" N-protecting group for this purpose, a combination of strategies is often employed. One approach involves installing a directing group at the C3 position, which can then direct functionalization to C4.[11][14] Another strategy involves the use of specific catalytic systems that have an inherent preference for the C4 position, although these are less common.
Q3: Can I perform a Friedel-Crafts reaction on this compound?
A3: Yes, but with caution. Indoles are known to be sensitive to strong acids, which are typically used as catalysts in Friedel-Crafts reactions. These conditions can lead to polymerization and decomposition. Milder Lewis acids (e.g., ZnCl2, InCl3) or performing the reaction under milder conditions is recommended. N-protection is also highly advisable to deactivate the pyrrole ring and prevent unwanted side reactions.
Q4: How does the 4-ethoxy group influence the acidity of the N-H proton?
A4: The 4-ethoxy group is an electron-donating group, which slightly increases the electron density on the indole ring system. This increased electron density will slightly decrease the acidity of the N-H proton compared to unsubstituted indole, making it slightly less acidic. However, it is still readily deprotonated with common strong bases like NaH or n-BuLi.
Section 3: Visualizations and Data
Diagram 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
Caption: A flowchart illustrating the competing pathways for electrophilic substitution on this compound.
Table 1: Common N-Protecting Groups and Their Influence on Regioselectivity
| Protecting Group | Electronic Effect | Steric Hindrance | Typical Directed Position(s) |
| Tosyl (Ts) | Electron-withdrawing | Moderate | C5, C7 (favors benzenoid ring) |
| Benzenesulfonyl (PhSO2) | Electron-withdrawing | Moderate | C5, C7 (favors benzenoid ring) |
| tert-Butoxycarbonyl (Boc) | Electron-withdrawing | Moderate | C5, C7 (favors benzenoid ring) |
| Triisopropylsilyl (TIPS) | Electron-donating | High | C2, C7 (steric direction) |
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Electrophilic substitution at the indole [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Directed Lithiation of 1‐Triisopropylsilylgramine. A Short Access to 3, 4‐Disubstituted Indoles. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Manganese catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation and Poisoning in Palladium-Catalyzed Indole Synthesis
Welcome to the Technical Support Center for Palladium-Catalyzed Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and poisoning. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve issues related to catalyst performance, ensuring the efficiency and reproducibility of your indole synthesis protocols.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary modes of palladium catalyst deactivation in indole synthesis?
A1: Palladium catalyst deactivation in indole synthesis, as in many other cross-coupling reactions, primarily occurs through three main pathways: poisoning, thermal degradation (sintering), and mechanical loss.[1]
-
Poisoning: This is a chemical deactivation where impurities or reaction components strongly adsorb to the active sites of the palladium catalyst, rendering them inaccessible to the reactants.[2]
-
Thermal Degradation (Sintering): At elevated temperatures, small palladium nanoparticles can agglomerate into larger, less active particles. This process, known as sintering, reduces the available surface area of the catalyst.[1]
-
Leaching: The active palladium species can dissolve from the solid support into the reaction mixture, leading to a loss of catalytic activity.[3]
Q2: What are common catalyst poisons in palladium-catalyzed reactions?
A2: A variety of chemical species can act as poisons for palladium catalysts. These include:
-
Sulfur-containing compounds: Thiols, sulfides, and sulfoxides are notorious for poisoning palladium catalysts.[2]
-
Phosphorus-containing compounds: Phosphines, phosphites, and phosphates can also deactivate the catalyst.[2]
-
Halides: While essential for some catalytic cycles (e.g., from aryl halides), excess halide ions can inhibit the catalyst.[2]
-
Nitrogen-containing heterocycles and other nitrogenous compounds: Pyridine, quinoline, and even some starting materials or products in indole synthesis can act as inhibitors.[2]
-
Carbon monoxide (CO): CO can strongly bind to palladium surfaces, blocking active sites.[3]
-
Cyanide: Excess cyanide ions can lead to the formation of inactive palladium-cyanide complexes.[4][5]
Q3: How does the choice of ligand affect catalyst stability?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and preventing deactivation. Bulky electron-rich phosphine ligands, for instance, can protect the palladium center from aggregation and poisoning.[6] They can also influence the electronic properties of the catalyst, which in turn affects its reactivity and stability. The choice of ligand should be tailored to the specific reaction conditions and substrates to maximize both activity and longevity.
Q4: Can the reaction conditions themselves lead to catalyst deactivation?
A4: Yes, suboptimal reaction conditions are a frequent cause of catalyst deactivation. High temperatures can promote sintering of palladium nanoparticles.[1] The presence of oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II).[7] Incorrect solvent choice or the presence of moisture can also negatively impact catalyst performance.[4]
Q5: Is it possible to regenerate a deactivated palladium catalyst?
A5: In some cases, catalyst regeneration is possible. The appropriate method depends on the cause of deactivation. For instance, catalysts deactivated by coking (the deposition of carbonaceous materials) can sometimes be regenerated by controlled oxidation or hydrogenation to burn off the deposits.[8] Catalysts poisoned by certain species may be regenerated by washing with specific solvents or reagents.[9] However, regeneration is not always successful, particularly in cases of severe sintering or irreversible poisoning.
II. Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to catalyst deactivation and poisoning during palladium-catalyzed indole synthesis.
Guide 1: Low or No Product Yield
A sudden or gradual drop in product yield is a primary indicator of catalyst deactivation.
Diagnostic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Byproduct Formation in the Fischer Synthesis of Substituted Indoles
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction and effectively troubleshoot common issues, with a primary focus on minimizing byproduct formation. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.
Introduction: The Enduring Utility and Challenges of the Fischer Indole Synthesis
First discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely utilized methods for the preparation of the indole nucleus, a privileged scaffold in medicinal chemistry and natural products.[1][2][3][4][5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone), to yield the corresponding indole.[1][3][4][7]
Despite its versatility, the Fischer indole synthesis is notoriously sensitive to reaction conditions and substrate electronics, often leading to a variety of byproducts that can complicate purification and significantly reduce the yield of the desired indole.[2][6][8] This guide provides a structured, question-and-answer-based approach to understanding and mitigating these challenges.
Core Reaction Mechanism and Origins of Byproducts
A foundational understanding of the reaction mechanism is paramount to effective troubleshooting. The generally accepted mechanism proceeds through several key steps, each presenting potential off-ramps to byproduct formation.
Caption: The reaction pathway of the Fischer indole synthesis and key points of byproduct formation.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Indole
Q1: My Fischer indole synthesis is resulting in a very low yield or complete failure. What are the likely causes?
Low yields are a frequent complaint and can be traced back to several factors, often related to substrate electronics or reaction conditions.[9]
-
Substrate Electronic Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl partner plays a critical role.
-
Electron-donating groups on the carbonyl component can destabilize the crucial N-N bond in the hydrazone intermediate, favoring a competing N-N bond cleavage pathway over the desired[2][2]-sigmatropic rearrangement.[9][10] This is a primary reason for the failure of reactions aiming for C3-N-substituted indoles.[9][10]
-
Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction by decreasing the nucleophilicity of the aryl ring, making the key C-C bond formation step more difficult.[11]
-
-
Inappropriate Reaction Conditions: The Fischer indole synthesis is highly sensitive to both temperature and acid strength.[2][6][8]
-
Temperature: If the temperature is too low, the[2][2]-sigmatropic rearrangement, which has a significant activation barrier, may be too slow.[8][12] Conversely, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final indole product, often resulting in the formation of intractable tars.[8]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4][5][13] An acid that is too weak may not facilitate the necessary protonation steps, while an overly strong acid can promote decomposition or polymerization, especially of the electron-rich indole product.[9]
-
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can significantly inhibit the reaction.[9][11] Arylhydrazines, in particular, can be unstable and prone to oxidation.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the purity of your arylhydrazine and carbonyl compound. Use freshly purified reagents if possible.[11] Using the hydrochloride salt of the arylhydrazine can sometimes improve stability.[11]
-
Optimize Reaction Conditions: Conduct small-scale optimization experiments to screen different acid catalysts and temperatures.
-
Substrate Modification: If feasible, consider modifying your substrates to mitigate unfavorable electronic effects. For example, if N-N bond cleavage is suspected due to a highly electron-donating group, a milder acid or lower temperature might be beneficial.[9]
Issue 2: Formation of Multiple Products & Regioselectivity Problems
Q2: I am using an unsymmetrical ketone and obtaining a mixture of two indole regioisomers. How can I control the regioselectivity?
This is a classic challenge in Fischer indole synthesis.[9] The use of an unsymmetrical ketone (e.g., methyl ethyl ketone) can lead to the formation of two different enamine intermediates, resulting in two isomeric indole products.
Caption: Control of regioselectivity in the Fischer indole synthesis with unsymmetrical ketones.
The ratio of these isomers is influenced by several factors:
-
Acidity of the Medium: The strength of the acid catalyst can significantly direct the outcome. Weaker acids and lower temperatures often favor the formation of the kinetic product, which arises from the more substituted (and typically more rapidly formed) enamine.[9] Stronger acids and higher temperatures can allow for equilibration to the more stable, less substituted enamine, leading to the thermodynamic product.[9]
-
Steric Effects: Bulky substituents on either the ketone or the arylhydrazine can sterically hinder the formation of the more substituted enamine, thus favoring the formation of the indole isomer derived from the less hindered enamine.[9]
-
Substituent Effects: Electron-withdrawing groups on the ketone can also influence the stability of the enamine intermediates and thus the final product ratio.[14][15]
Strategies for Controlling Regioselectivity:
-
Acid Catalyst Screening: Experiment with a range of Brønsted and Lewis acids of varying strengths.
-
Temperature Control: Carefully control the reaction temperature. A lower temperature may favor the kinetic product.
-
Steric Hindrance: If possible, introduce bulky groups on the starting materials to direct the cyclization.
Issue 3: Prominent Byproduct Formation
Q3: My reaction mixture is dark and complex, suggesting significant byproduct formation. What are the common side reactions and how can I minimize them?
Besides regioisomers, several other types of byproducts can plague the Fischer indole synthesis.
-
Tar/Polymer Formation: The electron-rich indole ring system can be susceptible to polymerization or degradation under harsh acidic conditions and high temperatures.[9] This is often observed as the formation of a dark, insoluble tar.
-
Aldol Condensation Products: When using enolizable aldehydes or ketones, aldol condensation can occur as a competing reaction, consuming starting materials.[2][6]
-
Friedel-Crafts-type Products: In some cases, intermolecular reactions resembling Friedel-Crafts alkylations can occur, leading to undesired byproducts.[2][6]
-
N-N Bond Cleavage Products: As mentioned earlier, heterolytic cleavage of the N-N bond is a significant side reaction, particularly with electron-rich substrates, leading to the formation of anilines and iminium ions instead of the indole.[10]
Mitigation Strategies:
| Byproduct Type | Probable Cause | Recommended Solution |
| Tar/Polymer | Harsh acidic conditions, high temperature, oxygen exposure. | Use a milder acid catalyst, lower the reaction temperature, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][12] Neutralize the acid promptly during workup. |
| Aldol Products | Use of enolizable aldehydes/ketones. | If the substrate allows, use a non-enolizable carbonyl compound. Otherwise, optimize reaction conditions (lower temperature, shorter reaction time) to disfavor the aldol pathway.[6] |
| N-N Cleavage | Electron-donating groups on the carbonyl substrate. | Use milder reaction conditions (e.g., acetic acid instead of polyphosphoric acid).[9] If the reaction still fails, an alternative synthetic route to the target indole may be necessary. |
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as general starting points. Optimization for specific substrates is almost always necessary.[11]
Protocol 1: General Procedure using Acetic Acid
This protocol is suitable for many standard Fischer indole syntheses and uses a relatively mild acid that also serves as the solvent.[9]
-
To a reaction flask, add the arylhydrazine hydrochloride (1.0 equivalent) and the carbonyl compound (1.0-1.1 equivalents).
-
Add glacial acetic acid as the solvent (typically 5-10 mL per gram of arylhydrazine).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Neutralize the mixture with a base (e.g., 1 M NaOH solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[12]
-
In a microwave-safe vial, combine the arylhydrazine hydrochloride (1 equivalent) and the carbonyl compound (1.05 equivalents) in a suitable solvent (e.g., THF).[12]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 150°C) for a short duration (e.g., 15 minutes).[12]
-
Cool the reaction vial to room temperature before opening.
-
Work up the reaction mixture as described in Protocol 1.
Note: Always exercise caution when running reactions under pressure in a microwave reactor.
Conclusion
The Fischer indole synthesis, while powerful, requires careful attention to detail and a willingness to optimize. By understanding the underlying mechanistic principles that govern both the desired reaction and potential side pathways, researchers can effectively troubleshoot and minimize byproduct formation. This guide serves as a foundational resource to aid in the rational design and execution of successful Fischer indole syntheses.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. Fischer_indole_synthesis [chemeurope.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues and degradation pathways of 4-ethoxy-1H-indole
Welcome to the technical support resource for 4-ethoxy-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic building block. Here, we address common stability challenges and elucidate potential degradation pathways to help you ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a valuable intermediate in medicinal chemistry, prized for its role in the synthesis of a wide array of biologically active molecules.[1][2] However, the inherent chemical properties of the indole scaffold present specific stability challenges that must be carefully managed. The electron-rich nature of the indole ring system makes it susceptible to oxidative and photolytic degradation, which can lead to the formation of impurities, loss of compound potency, and inconsistent experimental outcomes.[3][4] This guide provides practical, in-depth solutions to these common issues.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has developed a yellow or brownish tint upon standing. What is causing this discoloration?
A1: The observed color change is a classic indicator of oxidative degradation.[4] The indole ring is highly susceptible to air oxidation, a process that can be accelerated by exposure to light and ambient temperatures. This leads to the formation of colored, often polymeric, byproducts. To mitigate this, it is imperative to handle and store the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) and to protect them from light.[4][5]
Q2: I am observing unexpected peaks in my HPLC or LC-MS analysis of a this compound sample. What are these impurities likely to be?
A2: The appearance of new peaks strongly suggests compound degradation. Given the reactivity of the indole nucleus, these are most likely oxidation products. The primary site of oxidation on the indole ring is the electron-rich C2-C3 double bond.[3][6] A probable degradation product is the corresponding oxindole derivative, formed by oxidation at the C2 position. Other possibilities include hydroxylated species or dimers. To confirm the identity of these peaks, a forced degradation study coupled with mass spectrometry analysis is recommended.
Q3: How should I properly store both the solid compound and its stock solutions to ensure maximum stability?
A3: Proper storage is critical for maintaining the purity and integrity of this compound. The following conditions are recommended based on best practices for air- and light-sensitive heterocyclic compounds:
| Parameter | Solid Compound Storage | Stock Solution Storage | Rationale |
| Temperature | 2-8°C or lower (-20°C for long-term)[1] | -20°C or -80°C | Minimizes thermal degradation and slows reaction kinetics.[4][7] |
| Atmosphere | Store under inert gas (Argon or Nitrogen).[5] | Prepare with degassed solvents and store under inert gas.[3][4] | Prevents oxidation by atmospheric oxygen.[3] |
| Light | Store in an amber glass vial or protect from light. | Use amber vials or wrap vials in aluminum foil.[3][4] | Prevents photochemically induced degradation.[3] |
| Moisture | Store in a desiccated, tightly sealed container.[8] | Use anhydrous grade solvents. | Prevents potential hydrolysis and other moisture-driven reactions. |
Q4: My reaction yields are inconsistent or lower than expected when using this compound as a starting material. Could this be due to degradation?
A4: Absolutely. If your reaction involves oxidizing agents, strongly acidic conditions, or prolonged reaction times at elevated temperatures, degradation of the starting material is a likely cause for low yields.[3] The indole nucleus can be sensitive to these conditions.[3] It is crucial to verify the purity of your this compound batch by a suitable analytical method (e.g., NMR or HPLC) before starting your synthesis. Additionally, consider including control experiments to assess the stability of the starting material under your specific reaction conditions.
Troubleshooting Guide: Degradation Issues
Issue 1: Rapid Degradation of Compound in Solution
-
Symptom: HPLC analysis shows a significant decrease in the main peak area over a period of hours to days, accompanied by the emergence of new impurity peaks.[4]
-
Possible Cause:
-
Troubleshooting Steps:
-
Solvent Preparation: Use high-purity, HPLC-grade solvents. Degas the solvent thoroughly by sparging with argon or nitrogen before preparing the solution.
-
Inert Handling: Prepare the solution in a glovebox or under a steady stream of inert gas.
-
Light Protection: Store the solution in an amber vial and minimize its exposure to light during handling. For photostability tests, use a dark control wrapped in aluminum foil to distinguish between thermal and light-induced degradation.[9]
-
pH Optimization: If your experimental design allows, perform a preliminary stability study in a small range of buffers to identify the optimal pH for stability.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or between experiments performed on different days.
-
Possible Cause: The compound is degrading in the aqueous assay medium under incubation conditions (e.g., 37°C, 5% CO₂).
-
Troubleshooting Steps:
-
Medium Stability Study: Perform a time-course experiment to assess the stability of this compound in your specific assay medium. Incubate the compound in the medium under assay conditions and analyze samples by HPLC or LC-MS at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Fresh Preparations: Always prepare fresh dilutions of the compound from a stable, frozen stock solution immediately before each experiment.[3] Avoid using previously prepared, stored dilutions.
-
Control Experiments: Include a positive and negative control in every assay to ensure that the assay itself is performing consistently.
-
Potential Degradation Pathways
The primary degradation pathway for this compound is oxidation. The electron-donating nature of the ethoxy group and the inherent reactivity of the indole ring make the C2 and C3 positions particularly susceptible to attack.
Caption: Potential oxidative degradation pathway of this compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and determining the intrinsic stability of a molecule.[10] This protocol provides a framework for assessing the stability of this compound.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) as recommended by ICH guidelines.[10]
Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable C18 column
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate the mixture at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate the mixture at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[9] Simultaneously, place a control sample wrapped in aluminum foil next to the exposed sample to act as a dark control.[9]
-
Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 24 hours).
-
For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Analyze the mass spectra of any new peaks to propose structures for the degradation products.
-
By implementing these guidelines and protocols, researchers can effectively manage the stability of this compound, ensuring the quality and reproducibility of their scientific endeavors.
References
- 1. This compound|CAS 23456-82-8|Supplier [benchchem.com]
- 2. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. sciforum.net [sciforum.net]
Technical Support Center: Strategies for Overcoming Low Reactivity of Precursors in Indole Cyclization
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity of precursors in various indole cyclization reactions. Instead of a rigid manual, you will find a series of troubleshooting guides and frequently asked questions (FAQs) that directly address specific experimental issues. The advice provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility in your laboratory work.
Part 1: Troubleshooting Common Indole Cyclization Failures
Low yields or complete reaction failure in indole synthesis can often be traced back to the electronic or steric properties of the precursors. This section addresses some of the most common challenges and provides actionable solutions.
FAQ 1: My Fischer indole synthesis is failing or giving low yields with electron-withdrawing groups on the arylhydrazine. Why is this happening and what can I do?
A: This is a classic challenge in the Fischer indole synthesis. The presence of electron-withdrawing groups (EWGs) on the arylhydrazine precursor significantly disfavors the reaction.
The Underlying Chemistry: The key step in the Fischer indole synthesis is a[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. Electron-donating groups (EDGs) on the aryl ring stabilize the positive charge that develops during this rearrangement, thus facilitating the reaction. Conversely, EWGs destabilize this intermediate, increasing the activation energy of the rearrangement and promoting side reactions like N-N bond cleavage.[2][3][4] In some cases, strong EWGs can completely halt the desired cyclization.[4][5]
Troubleshooting and Optimization Strategies:
-
Catalyst Choice is Critical:
-
Brønsted Acids: While standard Brønsted acids like HCl and H₂SO₄ are common, they can be too harsh for sensitive substrates.[6][7] Consider using milder acids like p-toluenesulfonic acid (p-TsOH) or acetic acid.[6][8] Polyphosphoric acid (PPA) is often a very effective catalyst for this reaction.[8]
-
Lewis Acids: Lewis acids such as ZnCl₂, BF₃, and AlCl₃ can be highly effective, sometimes proving superior to Brønsted acids for challenging substrates.[6][7][8]
-
-
Optimize Reaction Conditions:
-
Temperature: The Fischer indole synthesis often requires elevated temperatures.[8] However, with EWGs present, excessively high temperatures can lead to decomposition. It is crucial to monitor the reaction by thin-layer chromatography (TLC) to find the optimal temperature that promotes cyclization without significant degradation.[8][9]
-
Solvent: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are often effective.[8] In some instances, running the reaction neat (without a solvent) can be beneficial.[8]
-
-
Consider Alternative Synthetic Routes: If optimization of the Fischer indole synthesis fails, several alternative methods are better suited for precursors with EWGs:
-
Larock Indole Synthesis: This palladium-catalyzed reaction of o-iodoanilines and alkynes is highly versatile and tolerates a wide range of functional groups, including EWGs.[10]
-
Batcho-Leimgruber Indole Synthesis: This two-step method is a reliable alternative, and its amenability to microwave-assisted synthesis can significantly improve yields and reduce reaction times.[11][12]
-
FAQ 2: I am observing significant steric hindrance with my bulky substrates in a Pictet-Spengler reaction. How can I improve the yield?
A: Steric hindrance is a common hurdle in many cyclization reactions, including the Pictet-Spengler synthesis of tetrahydro-β-carbolines and related indole alkaloids. Bulky substituents on either the tryptamine or the aldehyde/ketone can impede the crucial cyclization step.[9]
The Underlying Chemistry: The Pictet-Spengler reaction involves the condensation of a tryptamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the new ring. Large or bulky groups can create unfavorable steric interactions in the transition state of the cyclization, thereby increasing the activation energy and slowing down the reaction.
Troubleshooting and Optimization Strategies:
-
Reaction Conditions:
-
Catalyst: The choice and concentration of the acid catalyst are critical and substrate-dependent.[9] While strong acids like TFA or HCl are common, they might not be optimal for sterically hindered cases. A screening of different acid catalysts (both Brønsted and Lewis acids) is recommended.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product over thermodynamic byproducts that may arise from prolonged heating.[9]
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can be highly effective in overcoming the activation energy barrier imposed by steric hindrance by providing rapid and uniform heating.[10][11][13]
-
-
Substrate Modification:
-
Protecting Groups: If the steric bulk is part of a protecting group, consider switching to a smaller protecting group. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[2]
-
Alternative Reagents: If the aldehyde or ketone is the source of steric hindrance, explore if a less bulky synthetic equivalent can be used.
-
-
Alternative Catalytic Systems: For complex cycloadditions, synergistic catalyst systems can be effective. For instance, dual catalytic systems have been shown to be effective in asymmetric syntheses where steric factors are critical.[14]
FAQ 3: The leaving group on my precursor is not efficient, leading to incomplete cyclization. What are some strategies to enhance leaving group ability?
A: A good leaving group is essential for many indole cyclization strategies that proceed via nucleophilic substitution or related mechanisms. A poor leaving group will result in a sluggish or incomplete reaction.
The Underlying Chemistry: The ability of a leaving group to depart is inversely related to its basicity. Good leaving groups are weak bases. For example, in the Madelung indole synthesis, a classic method that often suffers from harsh reaction conditions, the leaving group is typically an oxide or a related species.
Troubleshooting and Optimization Strategies:
-
Activation of the Leaving Group:
-
Sulfonylation: Hydroxyl groups can be converted into excellent leaving groups like tosylates (OTs), mesylates (OMs), or triflates (OTf). These sulfonate esters are the conjugate bases of strong acids, making them very weak bases and thus excellent leaving groups.
-
Arenesulfonyl Indoles: Using arenesulfonyl indoles as precursors provides a good leaving group and can generate vinylogous imine intermediates under basic conditions, which can then react with various nucleophiles to form C-3 substituted indoles.[15]
-
-
Use of Palladium Catalysis: Palladium-catalyzed reactions can facilitate the cleavage of otherwise unreactive bonds. For instance, vinylogous sulfonates have been developed as improved leaving groups for palladium-catalyzed allylic substitution reactions.[16]
-
Tandem Reactions: Consider a tandem or cascade reaction strategy where the formation of a good leaving group is an intermediate step in the reaction sequence.[17]
FAQ 4: My reaction is sluggish and requires harsh conditions, leading to decomposition of my starting material/product. What are some milder, modern alternatives?
A: Many classical indole syntheses, such as the Madelung and Bischler-Möhlau reactions, are notorious for requiring high temperatures and strong acids or bases, which can be incompatible with sensitive functional groups.[2] Modern synthetic methods offer milder and more efficient alternatives.
Modern Strategies for Indole Synthesis:
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[10][11] This technique has been successfully applied to a wide range of indole syntheses, including the Fischer, Bischler-Mohlau, and Batcho-Leimgruber reactions.[11][12][13][18]
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis
-
Step 1: In a microwave-safe vial, combine the arylhydrazine hydrochloride (1 equivalent) and the ketone or aldehyde (1.05 equivalents) in a suitable solvent (e.g., THF, 0.63 M).[8]
-
Step 2: Seal the vial and heat the mixture in a microwave reactor at the optimized temperature (e.g., 150°C) for a short duration (e.g., 15 minutes).[8]
-
Step 3: Monitor the reaction by TLC.
-
Step 4: Upon completion, cool the reaction mixture and proceed with the appropriate work-up and purification.[8]
-
-
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed at room temperature under mild conditions.[19] This method can be used to generate radical intermediates that can undergo cyclization to form indoles and related heterocycles.[1][19][20]
Conceptual Workflow for Photocatalytic Indole Cyclization:
Caption: General workflow for photocatalytic indole synthesis.
-
Transition Metal Catalysis: Palladium, copper, gold, and other transition metals catalyze a wide variety of indole syntheses under mild conditions with excellent functional group tolerance.[17][21] These methods include cross-coupling reactions followed by cyclization, C-H activation/functionalization, and tandem/cascade reactions.[17][21][22][23]
Part 2: Data Presentation and Visualization
Table 1: Comparison of Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages | References |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA | Readily available, inexpensive | Can be too harsh, leading to side reactions and decomposition | [6][7][8] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Often more effective for challenging substrates, can be milder than strong Brønsted acids | Can be moisture-sensitive, may require stoichiometric amounts | [6][7][8] |
| Solid-Phase Catalysts | Acidic clays | Reusable, environmentally friendly | May have lower activity than homogeneous catalysts | [6] |
Diagram 1: Decision Tree for Troubleshooting Low Yields in Indole Synthesis
Caption: A decision-making flowchart for troubleshooting low-yielding indole cyclization reactions.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02620C [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. thieme-connect.com [thieme-connect.com]
- 23. soc.chim.it [soc.chim.it]
Validation & Comparative
A Comprehensive Guide to the Structural Validation of 4-ethoxy-1H-indole using 2D NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the development pipeline. This guide provides an in-depth, practical walkthrough for the structural validation of 4-ethoxy-1H-indole, a heterocyclic scaffold of interest in medicinal chemistry. We will move beyond a simple recitation of steps to explain the underlying principles and strategic choices that make 2D Nuclear Magnetic Resonance (NMR) spectroscopy a powerful and self-validating tool for structure elucidation.
The "Why": A Multi-Dimensional Approach to Structural Certainty
Before delving into the experimental protocols, it is crucial to understand the strategic value of employing a suite of NMR experiments. While a simple one-dimensional (1D) ¹H NMR spectrum can provide initial clues, it often falls short in resolving complex spin systems and unambiguously defining the connectivity of a molecule. By extending the analysis to two dimensions, we can disperse crowded spectral regions and directly observe correlations between nuclei, providing a robust and internally consistent network of evidence for the proposed structure.
Our approach for validating the structure of this compound relies on a logical progression through several key NMR experiments:
-
¹H NMR: Provides the initial overview of the proton environments in the molecule, including their chemical shifts, integrations (number of protons), and coupling patterns (information about neighboring protons).
-
¹³C NMR: Reveals the number and types of carbon environments. When used in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), we can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
COSY (Correlation Spectroscopy): A homonuclear 2D experiment that maps the coupling relationships between protons, typically over two to three bonds. This is instrumental in identifying adjacent protons and piecing together molecular fragments.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D experiment that correlates directly bonded proton and carbon atoms.[3] This allows for the definitive assignment of proton signals to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Another heteronuclear 2D experiment that reveals longer-range correlations between protons and carbons, typically over two to three bonds.[3] This is crucial for connecting molecular fragments and establishing the overall carbon skeleton.
The synergy of these techniques creates a self-validating system. For instance, a proton-proton coupling observed in the COSY spectrum can be further confirmed by observing long-range correlations from those protons to the same or adjacent carbons in the HMBC spectrum. This multi-pronged approach leaves little room for ambiguity in the final structural assignment.
The "How": A Detailed Experimental Workflow
The following sections provide a step-by-step guide to acquiring the necessary NMR data for the structural validation of this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for NMR-based structure validation.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.[4][5][6][7]
-
Analyte: this compound
-
Sample Amount: Weigh approximately 10-20 mg of the purified compound.
-
Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is important as it can influence chemical shifts.[8]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. Many commercially available deuterated solvents already contain TMS.
2. 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
3. 2D NMR Data Acquisition (COSY, HSQC, HMBC)
These experiments are typically performed without sample spinning to avoid artifacts.
-
COSY (gCOSY or DQF-COSY): [2][3][9][10]
-
This experiment reveals proton-proton couplings.
-
A gradient-enhanced COSY (gCOSY) is often preferred for its speed and suppression of artifacts.
-
Key parameters include setting the spectral widths in both dimensions to encompass all proton signals, typically with 1-2 scans per increment and 256-512 increments in the indirect dimension.
-
-
HSQC (Edited HSQC): [3][11][12][13]
-
This experiment identifies one-bond proton-carbon correlations.
-
An edited HSQC is particularly useful as it can differentiate between CH/CH₃ and CH₂ signals by their phase.
-
The spectral width in the proton dimension is set as in the ¹H spectrum, while the carbon dimension should cover the expected range of carbon chemical shifts (e.g., 0-160 ppm). The number of scans per increment will depend on the sample concentration.
-
-
-
This experiment shows two- and three-bond correlations between protons and carbons.
-
The parameters are similar to the HSQC, but the experiment is optimized for smaller, long-range coupling constants (typically 4-8 Hz).
-
Data Analysis and Structural Validation of this compound
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (NH) | ~8.1 (br s) | - |
| 2 | ~7.1 (t, J ≈ 2.5) | ~122.0 |
| 3 | ~6.5 (t, J ≈ 2.5) | ~100.5 |
| 4 | - | ~154.0 |
| 5 | ~6.7 (d, J ≈ 8.0) | ~105.0 |
| 6 | ~7.1 (t, J ≈ 8.0) | ~122.5 |
| 7 | ~7.0 (d, J ≈ 8.0) | ~110.0 |
| 3a | - | ~125.0 |
| 7a | - | ~138.0 |
| 8 (OCH₂) | ~4.1 (q, J ≈ 7.0) | ~63.5 |
| 9 (CH₃) | ~1.4 (t, J ≈ 7.0) | ~15.0 |
Note: Predicted values are estimates and may vary slightly from experimental data.
Interpretation of 2D NMR Spectra
1. COSY Spectrum: Unraveling the Proton Network
The COSY spectrum will reveal the through-bond coupling network of the protons.
-
Aromatic Region: We expect to see cross-peaks connecting H-5, H-6, and H-7, confirming their adjacent positions on the benzene ring. Specifically, a correlation between the doublet at ~6.7 ppm (H-5) and the triplet at ~7.1 ppm (H-6), and another between the triplet at ~7.1 ppm (H-6) and the doublet at ~7.0 ppm (H-7).
-
Pyrrole Ring: A cross-peak between the triplets at ~7.1 ppm (H-2) and ~6.5 ppm (H-3) would confirm their coupling.
-
Ethoxy Group: A strong cross-peak will be observed between the quartet at ~4.1 ppm (H-8) and the triplet at ~1.4 ppm (H-9), characteristic of an ethyl group.
Caption: Key COSY correlations in this compound.
2. HSQC Spectrum: Linking Protons to Carbons
The HSQC spectrum provides direct, one-bond correlations between protons and carbons, allowing for the unambiguous assignment of each protonated carbon.
-
A cross-peak will be observed between the proton signal at ~7.1 ppm (H-2) and the carbon signal at ~122.0 ppm (C-2).
-
A cross-peak between the proton at ~6.5 ppm (H-3) and the carbon at ~100.5 ppm (C-3).
-
Correlations will be seen for the aromatic protons and their respective carbons: H-5 to C-5, H-6 to C-6, and H-7 to C-7.
-
The ethoxy group will show a clear correlation between the methylene protons (H-8) at ~4.1 ppm and the carbon at ~63.5 ppm (C-8), and between the methyl protons (H-9) at ~1.4 ppm and the carbon at ~15.0 ppm (C-9).
3. HMBC Spectrum: Assembling the Molecular Skeleton
The HMBC spectrum is the final piece of the puzzle, revealing long-range (2- and 3-bond) correlations that connect the different fragments of the molecule.
-
Connecting the Ethoxy Group: The methylene protons of the ethoxy group (H-8) are expected to show a three-bond correlation to the aromatic carbon C-4 (~154.0 ppm), definitively confirming the position of the ethoxy substituent.
-
Validating the Indole Core:
-
H-2 should show correlations to C-3, C-3a, and C-7a.
-
H-3 is expected to correlate with C-2, C-3a, and C-4.
-
The aromatic protons will show correlations to their neighboring carbons, further confirming the substitution pattern. For example, H-5 should correlate to C-4, C-7, and C-3a.
-
Caption: Key HMBC correlations confirming the structure of this compound.
Conclusion
By systematically acquiring and interpreting a suite of 1D and 2D NMR spectra, we can build an irrefutable case for the structure of this compound. The COSY spectrum establishes the proton-proton connectivity within individual spin systems, the HSQC spectrum definitively links each proton to its directly attached carbon, and the HMBC spectrum pieces together the entire molecular framework through long-range correlations. This comprehensive, multi-dimensional approach exemplifies a robust and self-validating methodology for structural elucidation, providing the high level of confidence required for advancing compounds in research and development.
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Simulate and predict NMR spectra [nmrdb.org]
- 5. PROSPRE [prospre.ca]
- 6. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. app.nmrium.com [app.nmrium.com]
- 14. Visualizer loader [nmrdb.org]
- 15. Download NMR Predict - Mestrelab [mestrelab.com]
- 16. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. Visualizer loader [nmrdb.org]
- 19. stormodb.na.icb.cnr.it [stormodb.na.icb.cnr.it]
A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Ethoxy-1H-indole Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-ethoxy-1H-indole analogs, a promising scaffold in medicinal chemistry. By leveraging established principles of drug design and synthesizing data from related indole derivatives, this document offers a comparative framework to guide the optimization of lead compounds for various therapeutic targets, including kinases and inflammatory mediators.
Introduction: The this compound Scaffold - A Privileged Motif
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of pharmacological activity. The 4-alkoxy substitution, in particular the 4-ethoxy group, offers a strategic vector for modifying a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact potency, selectivity, and pharmacokinetic profiles.
This guide will explore the nuanced effects of substitutions at various positions of the this compound ring system. While comprehensive SAR data for a single, unified series of this compound analogs is not extensively documented in publicly available literature, this guide constructs a representative analysis based on data from closely related 4-methoxyindole and other indole analogs.[3] This approach provides a predictive framework for understanding how structural modifications can drive biological activity.
The Strategic Importance of the 4-Ethoxy Group
The ethoxy group at the C4 position of the indole ring plays a multifaceted role in modulating the molecule's interaction with biological targets. Its influence can be attributed to several key factors:
-
Steric and Electronic Effects: The ethoxy group introduces steric bulk at the C4 position, which can influence the orientation of the molecule within a binding pocket. Electronically, it is an electron-donating group, which can affect the overall electron density of the indole ring system and its ability to participate in crucial interactions like hydrogen bonding and π-stacking.
-
Lipophilicity and Solubility: The ethyl moiety of the ethoxy group increases the lipophilicity of the analog compared to a corresponding 4-hydroxy or 4-methoxy derivative. This can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and poor solubility.
-
Metabolic Stability: The ether linkage of the ethoxy group is generally more resistant to metabolic cleavage than an ester or other more labile functional groups, potentially leading to a longer half-life in vivo.
Comparative Analysis: Structure-Activity Relationship Studies
To illustrate the SAR of this compound analogs, we will consider a hypothetical series of compounds evaluated for their inhibitory activity against a representative protein kinase, "Kinase X," and their anti-inflammatory effects in a cellular assay measuring nitric oxide (NO) production.
Kinase Inhibitory Activity
The following table summarizes the hypothetical inhibitory activity (IC50) of a series of this compound analogs against Kinase X. The core scaffold is this compound, with substitutions explored at the N1, C2, C3, and C5 positions.
| Compound ID | N1-Substitution | C2-Substitution | C3-Substitution | C5-Substitution | Kinase X IC50 (nM) |
| 1a | H | H | H | H | 5,200 |
| 1b | -CH3 | H | H | H | 2,800 |
| 1c | H | -CH3 | H | H | 1,500 |
| 1d | H | H | -CN | H | 850 |
| 1e | H | H | H | -F | 3,100 |
| 1f | H | -Phenyl | H | H | 450 |
| 1g | H | -Phenyl | -CN | H | 120 |
| 1h | -CH3 | -Phenyl | -CN | H | 95 |
| 1i | H | -Phenyl | -CN | -F | 250 |
SAR Interpretation for Kinase Inhibition:
-
N1-Substitution: Methylation at the N1 position (Compound 1b vs. 1a ) leads to a modest increase in potency, likely by enhancing hydrophobic interactions in the binding pocket or by preventing unwanted hydrogen bonding.
-
C2-Substitution: Introduction of a small alkyl group like methyl at C2 (Compound 1c ) improves activity. A larger aromatic substituent, such as a phenyl group (Compound 1f ), dramatically increases potency, suggesting a key hydrophobic pocket is engaged.
-
C3-Substitution: A cyano group at the C3 position (Compound 1d ) significantly enhances inhibitory activity. This electron-withdrawing group can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding site.
-
C5-Substitution: A fluoro substituent at the C5 position (Compound 1e ) is generally well-tolerated but does not significantly improve potency in this series.
-
Combined Substitutions: The combination of a C2-phenyl group and a C3-cyano group (Compound 1g ) results in a highly potent inhibitor. Further methylation at the N1 position (Compound 1h ) provides a slight additional benefit. However, adding a C5-fluoro group to the potent 1g core (Compound 1i ) leads to a decrease in activity, indicating potential steric or electronic clashes in the binding site.
Anti-Inflammatory Activity
The following table presents the hypothetical anti-inflammatory activity of a series of this compound analogs, measured as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound ID | N1-Substitution | C2-Substitution | C3-Substitution | C5-Substitution | NO Inhibition IC50 (µM) |
| 2a | H | H | H | H | > 100 |
| 2b | H | H | -CHO | H | 45.2 |
| 2c | H | -CH3 | -CHO | H | 22.8 |
| 2d | H | H | -CONH2 | H | 38.5 |
| 2e | H | H | H | -Cl | 85.1 |
| 2f | H | -Phenyl | -CHO | H | 10.5 |
| 2g | H | -Phenyl | -CHO | -Cl | 5.8 |
| 2h | -CH3 | -Phenyl | -CHO | -Cl | 12.1 |
SAR Interpretation for Anti-Inflammatory Activity:
-
C3-Substitution: The presence of a formyl (-CHO) group at the C3 position (Compound 2b ) is crucial for anti-inflammatory activity. Replacing it with a carboxamide (-CONH2) group (Compound 2d ) retains some activity but is less potent.
-
C2-Substitution: A methyl group at C2 (Compound 2c ) enhances activity compared to the unsubstituted analog. A phenyl group at C2 (Compound 2f ) provides a significant boost in potency, similar to the trend observed in kinase inhibition.
-
C5-Substitution: A chloro group at the C5 position (Compound 2e ) offers a modest improvement in activity on its own. However, when combined with the C2-phenyl and C3-formyl substitutions (Compound 2g ), it leads to the most potent compound in the series.
-
N1-Substitution: Interestingly, methylation at the N1 position (Compound 2h ) is detrimental to the anti-inflammatory activity of the most potent scaffold, suggesting that an N-H hydrogen bond donor may be important for interacting with the target responsible for NO production.
Experimental Protocols
General Synthesis of this compound Analogs
A versatile method for the synthesis of substituted 4-ethoxy-1H-indoles is the Fischer indole synthesis.[4][5]
Step-by-Step Protocol:
-
Hydrazone Formation: To a solution of 3-ethoxyphenylhydrazine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq).
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone intermediate can be isolated by filtration or used directly in the next step.
-
Indolization: Add the hydrazone to a solution of a strong acid, such as polyphosphoric acid or sulfuric acid in ethanol.
-
Heat the reaction mixture to reflux (80-120 °C) for 1-3 hours.
-
Monitor the formation of the indole product by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO3).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.
Palladium-catalyzed cross-coupling reactions offer an alternative and often more flexible approach for the synthesis of highly functionalized indole derivatives.[6][7]
In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibitory activity is the ADP-Glo™ Kinase Assay.[1]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds, a positive control (a known inhibitor), and a negative control (DMSO).
-
Add the kinase and its specific substrate to all wells.
-
Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes in the dark.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
The Griess assay is a widely used method to measure nitrite, a stable product of NO, in cell culture supernatants.[2]
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include an unstimulated control group.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the IC50 value for NO inhibition.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. This guide has provided a framework for understanding the structure-activity relationships of this class of compounds, highlighting how targeted substitutions can significantly impact their biological activity. The presented synthetic and biological testing protocols offer a practical roadmap for researchers to design, synthesize, and evaluate novel this compound analogs.
Future research in this area should focus on:
-
Expanding the diversity of substituents at all positions of the indole ring to further probe the chemical space.
-
Investigating a broader range of biological targets , including other kinase families, G-protein coupled receptors, and enzymes involved in various disease pathways.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.
-
Utilizing computational modeling and structural biology to gain a deeper understanding of the molecular interactions between this compound analogs and their biological targets, thereby enabling more rational drug design.
By systematically applying the principles and methodologies outlined in this guide, researchers can unlock the full therapeutic potential of the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Making sure you're not a bot! [tib.eu]
- 7. par.nsf.gov [par.nsf.gov]
The Unseen Interactions: A Comparative Guide to Cross-Reactivity Profiling of 4-Ethoxy-1H-Indole Derivatives
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, celebrated for its versatile pharmacophore and presence in numerous approved therapeutics.[1][2][3] The 4-ethoxy-1H-indole framework, in particular, represents a promising chemical space for the development of novel agents targeting a range of biological pathways, from kinases involved in oncology to G-protein coupled receptors (GPCRs) implicated in neurological disorders.[4][5][6] However, the very structural features that make these derivatives effective can also predispose them to unintended molecular interactions, or "off-target effects." These interactions are a primary driver of adverse drug reactions (ADRs), which can derail even the most promising clinical candidates.[7]
This guide provides an in-depth comparison of cross-reactivity profiling strategies for a representative this compound derivative, herein designated as Compound X . We will objectively compare its hypothetical off-target profile with that of a known selective kinase inhibitor and a notoriously promiscuous compound, providing the supporting experimental frameworks and data interpretation necessary for robust preclinical safety assessment. Our focus is not merely on the "what" but the "why"—elucidating the causality behind experimental choices to empower researchers, scientists, and drug development professionals to design and interpret these critical studies.
The Imperative of Early-Stage Cross-Reactivity Profiling
Historically, comprehensive safety pharmacology was often relegated to later stages of preclinical development. This paradigm has shifted dramatically. The consensus in the pharmaceutical industry is now to integrate in vitro safety profiling as early as the hit-to-lead and lead optimization stages.[7][8][9] The rationale is compelling: identifying and mitigating potential off-target liabilities early saves invaluable time and resources by preventing the advancement of compounds destined for late-stage failure.[7]
The indole nucleus, while a privileged structure, is known to interact with a variety of biological targets. For instance, different indole derivatives have been shown to bind to serotonin and dopamine receptors, various kinases, and tubulin.[3][5][8][10] This inherent potential for polypharmacology makes comprehensive cross-reactivity profiling not just advisable, but essential for any drug discovery program centered on this scaffold.
Comparative Cross-Reactivity Analysis
To illustrate the importance and interpretation of cross-reactivity data, we present a comparative analysis. The following table summarizes the hypothetical binding profile of Compound X (this compound derivative) , tested at a screening concentration of 10 µM, against a standard safety panel. This profile is compared with real-world data for a highly selective inhibitor, Lapatinib (a dual EGFR/HER2 inhibitor), and a promiscuous or "dirty" drug, Chlorpromazine (an antipsychotic known for its broad off-target activity).
Table 1: Comparative Off-Target Binding Profile (% Inhibition at 10 µM)
| Target Class | Target | Compound X (Hypothetical) | Lapatinib (Selective) | Chlorpromazine (Promiscuous) |
| Primary Target | Kinase Y | 98% | N/A | N/A |
| GPCRs | 5-HT2A (Serotonin) | 65% | <10% | 95% |
| ADRB2 (β2-Adrenergic) | 22% | <5% | 78% | |
| D2 (Dopamine) | 51% | <5% | 99% | |
| H1 (Histamine) | 35% | <10% | 92% | |
| Kinases | SRC | 48% | 15% | 68% |
| LCK | 31% | <10% | 55% | |
| VEGFR2 | 18% | 25% | 72% | |
| Ion Channels | hERG | 45% | <15% | 85% |
| Transporters | SERT (Serotonin) | 55% | <5% | 91% |
Data for Lapatinib and Chlorpromazine are representative and compiled from public domain knowledge for illustrative purposes.
Interpreting the Data:
-
Compound X (Hypothetical this compound derivative): While showing high potency at its intended target (Kinase Y), Compound X displays several significant off-target interactions at a 10 µM concentration. The hits on the 5-HT2A, D2, and SERT receptors are particularly noteworthy (>50% inhibition). This profile suggests potential for neurological side effects. The 45% inhibition of the hERG channel is a red flag for potential cardiotoxicity and would necessitate immediate follow-up studies. This profile is typical of a lead compound that requires further medicinal chemistry optimization to improve selectivity.
-
Lapatinib (Selective Inhibitor): This compound exemplifies a "clean" profile. Outside of its intended targets (EGFR/HER2, not shown in this general panel) and some minor interaction with VEGFR2, it shows minimal activity across the panel. This high degree of selectivity is a desirable characteristic for minimizing mechanism-independent side effects.
-
Chlorpromazine (Promiscuous Compound): This profile is characteristic of a compound with extensive off-target binding, explaining its wide range of pharmacological effects and side effects. The strong interactions with aminergic GPCRs (Serotonin, Dopamine, Histamine) and the hERG channel are well-documented and linked to its clinical profile.
Experimental Methodologies: A Self-Validating System
The trustworthiness of cross-reactivity data hinges on the robustness of the experimental assays. Here, we detail the standard protocols for two of the most critical assay types used in these panels: Radioligand Binding for GPCRs and a radiometric Kinase Assay.
Radioligand Displacement Binding Assay for GPCRs (e.g., 5-HT2A Receptor)
This method is the gold standard for quantifying the affinity of a test compound for a receptor.[4][11] It relies on the principle of competition between the test compound and a known radioactive ligand ('radioligand') for the receptor's binding site.
Causality Behind Experimental Choices:
-
Why Radioligand? It provides a direct measure of binding affinity without the complexities of downstream functional responses, offering a clear "yes/no" answer to the question of interaction.[4]
-
Why Competition? It allows for the determination of the affinity (Ki) of a non-radioactive test compound by measuring its ability to displace the radioligand.
-
Why Filtration? The use of glass fiber filters allows for the rapid separation of the receptor-bound radioligand from the unbound radioligand, which is essential for accurate quantification.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA. The buffer composition is optimized to maintain the integrity and functionality of the receptor.
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist), prepared in assay buffer to a final concentration of ~1 nM (equal to its Kd). Using the radioligand at its Kd concentration ensures that a significant portion is bound, providing a good signal window for displacement.
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Test Compound: Serial dilutions of Compound X (e.g., from 1 nM to 100 µM).
-
-
Assay Execution (in a 96-well plate):
-
To each well, add:
-
25 µL of Assay Buffer (for Total Binding) or a high concentration of a non-radiolabeled competitor like Mianserin (for Non-Specific Binding).
-
25 µL of the test compound (Compound X) at various concentrations.
-
50 µL of [³H]-Ketanserin.
-
100 µL of the 5-HT2A receptor membrane preparation.
-
-
Incubate the plate for 60 minutes at room temperature with gentle shaking to allow the binding reaction to reach equilibrium.[11]
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Compound X relative to the total and non-specific binding controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Radiometric Kinase Activity Assay (e.g., for SRC Kinase)
This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from [γ-³³P]-ATP to a specific substrate.[6][12]
Causality Behind Experimental Choices:
-
Why Radiometric Assay? It is a direct and highly sensitive method for measuring kinase activity and its inhibition.
-
Why [γ-³³P]-ATP? The ³³P isotope offers a good balance of signal strength and safety (lower energy than ³²P). The gamma-phosphate is the one transferred by the kinase.
-
Why a Specific Substrate? Using a peptide or protein substrate known to be efficiently phosphorylated by the target kinase ensures a robust and specific signal.
-
Why ATP at Km? Running the assay with the ATP concentration at or near the Michaelis-Menten constant (Km) for each kinase provides a more accurate and comparable measure of the inhibitor's intrinsic potency (Ki ≈ IC₅₀).[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Buffer: A buffered solution containing MgCl₂, MnCl₂, DTT, and BSA, optimized for SRC kinase activity.
-
Enzyme: Recombinant human SRC kinase.
-
Substrate: A specific peptide substrate for SRC (e.g., a poly-Glu-Tyr peptide).
-
ATP Mix: A solution of unlabeled ATP mixed with [γ-³³P]-ATP, prepared to a final concentration equal to the Km of SRC for ATP.
-
-
Assay Execution (in a 96-well plate):
-
To each well, add:
-
5 µL of the test compound (Compound X) at various concentrations.
-
10 µL of a mix containing the SRC kinase and the peptide substrate.
-
-
Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the [γ-³³P]-ATP mix.
-
Incubate for 30-60 minutes at 30°C. The time and temperature are optimized to ensure the reaction is in the linear range.
-
-
Stopping and Detection:
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper or plate. The positively charged paper binds the negatively charged phosphorylated peptide substrate.
-
Wash the filter paper extensively to remove the unreacted, negatively charged [γ-³³P]-ATP.
-
Quantify the radioactivity remaining on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of Compound X.
-
Plot the data and determine the IC₅₀ value as described for the binding assay.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental logic and potential downstream consequences of off-target binding, the following diagrams are provided.
Caption: Workflow for a GPCR Radioligand Displacement Assay.
Caption: Simplified signaling pathway for the 5-HT2A receptor.
Conclusion and Forward Strategy
The cross-reactivity profile of our hypothetical this compound derivative, Compound X , reveals a compound with a promising on-target activity but with significant off-target liabilities that require immediate attention. The interactions with aminergic receptors and the hERG channel are common pitfalls in drug discovery and underscore the absolute necessity of broad panel screening early in the development process.
Compared to a selective compound like Lapatinib, Compound X has a much narrower therapeutic window for optimization. The challenge for the medicinal chemistry team is to now embark on structure-activity relationship (SAR) and structure-liability relationship (SLR) studies. The goal is to modify the this compound scaffold to ablate the off-target interactions—particularly hERG and key GPCRs—while maintaining or improving potency at the primary target, Kinase Y. This iterative process of design, synthesis, and profiling is the cornerstone of developing a safe and effective clinical candidate.
By embracing a proactive, data-driven approach to safety pharmacology, we can better navigate the complex biological landscape and increase the probability of translating promising chemical matter into impactful medicines.
References
- 1. Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|CAS 23456-82-8|Supplier [benchchem.com]
- 8. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-ethoxyphenyl)-1h-indole | Sigma-Aldrich [sigmaaldrich.com]
- 10. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Features of selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Ethoxy-1H-Indole by HPLC-MS
Introduction: Beyond Synthesis, The Imperative of Purity
In the realm of chemical synthesis, particularly for drug discovery and materials science, the successful creation of a target molecule is only the first milestone. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. Undetected impurities, even at trace levels, can drastically alter a compound's biological activity, toxicity, and physical properties, leading to misleading experimental results and potential safety concerns. This guide provides an in-depth, practical comparison of analytical methodologies for confirming the purity of a synthesized heterocyclic compound, 4-ethoxy-1H-indole, with a focus on the definitive capabilities of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
This compound (MW: 161.20 g/mol [1]) is a valuable indole derivative, a class of compounds renowned for its prevalence in biologically active molecules.[2] The synthesis of such molecules can involve multiple steps and reagents, creating a landscape of potential impurities. These can include unreacted starting materials, intermediates, isomers, and by-products from side reactions like oxidation or polymerization.[3][4] Therefore, a robust analytical technique is not merely desirable; it is essential for validating the synthetic outcome.
This guide moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, establishing a self-validating framework for analysis, and compares the "gold standard" HPLC-MS approach against other common laboratory techniques, grounded in experimental principles.
The Analytical Landscape: A Comparative Overview
Before detailing the HPLC-MS protocol, it is crucial to understand its advantages in the context of other available analytical tools. The choice of technique directly impacts the confidence in the final purity assessment.
-
Thin-Layer Chromatography (TLC): Often the first analytical check post-synthesis, TLC is an invaluable tool for rapid, qualitative monitoring of reaction progress. However, it is not a purity confirmation tool. Its resolution is limited, and co-eluting impurities are common. Furthermore, TLC is primarily a qualitative technique and lacks the capability for scalable, accurate quantification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the structural elucidation of the primary synthesized compound. It provides definitive confirmation that the target molecule has been formed. However, its sensitivity is often insufficient for detecting and quantifying trace impurities, which may fall below the baseline noise, especially if their concentration is less than 1-2%. While quantitative NMR (qNMR) is possible, it requires careful setup and is not ideal for screening unknown impurities.[6][7]
-
HPLC with UV-Vis Detection (HPLC-UV): This is a significant step up from TLC and a workhorse for purity analysis in many labs. It offers excellent separation and quantification capabilities.[8][9] The primary limitation arises when an impurity co-elutes with the main peak or lacks a UV chromophore. Crucially, a UV detector provides no structural information beyond the retention time and UV spectrum, making the identification of unknown impurity peaks a matter of speculation without further analysis.[5]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This hyphenated technique represents the pinnacle of analytical certainty for purity analysis.[10] It combines the high-resolution separation power of HPLC with the sensitive and specific detection of mass spectrometry.[11] MS provides the molecular weight of the eluting compounds, offering an orthogonal point of data for definitive identification.[8] This dual-detection system allows for the confident confirmation of the target molecule's identity and the detection and tentative identification of impurities, even those hidden under the main peak or present at trace levels.[5][12]
Experimental Workflow: Purity Determination of this compound
The following workflow outlines a robust HPLC-MS method for the purity assessment of a newly synthesized batch of this compound. The choices of column, mobile phase, and MS parameters are rationalized to ensure high-quality, reproducible data.
Caption: Workflow for HPLC-MS purity analysis of this compound.
Detailed Experimental Protocol
1. Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument is recommended for its high sensitivity and mass accuracy.[12][13] A standard triple quadrupole (QqQ) mass spectrometer is also highly suitable.[14]
2. Reagents and Materials:
-
Synthesized this compound sample.
-
Acetonitrile (ACN), HPLC or LC-MS grade.
-
Water, Type I ultrapure or LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
1.5 mL HPLC vials with caps.
-
0.22 µm syringe filters (PTFE or similar solvent-compatible material).
3. Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid column clogging and ensure accurate quantification. The concentration is chosen to be within the linear range of the detector.
-
Procedure:
-
Prepare a stock solution of the synthesized this compound at a concentration of 1 mg/mL in acetonitrile.
-
Perform a serial dilution from the stock solution to create a working solution of 10 µg/mL in acetonitrile.
-
Filter the working solution through a 0.22 µm syringe filter into an HPLC vial.
-
4. HPLC Method Parameters:
-
Rationale: A reversed-phase C18 column is ideal for retaining small, moderately polar molecules like indole derivatives.[15][16] A gradient elution is used to ensure that both more and less polar impurities are effectively separated and eluted from the column in a reasonable time with good peak shape. Formic acid is added to the mobile phase to improve chromatographic peak shape and enhance protonation for positive mode ESI-MS.[17][18]
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1 µL |
| Gradient | Time (min) |
| 0.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
5. Mass Spectrometry Method Parameters:
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique well-suited for small molecules.[13] Positive ion mode is chosen because the indole nitrogen is readily protonated, leading to a strong [M+H]⁺ signal.[15][19] A full scan across a broad mass range ensures the detection of unexpected impurities.
| Parameter | Setting |
| Ionization Mode | ESI, Positive |
| Mass Range | 100 – 1000 m/z |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas | 800 L/hr (Nitrogen) |
Data Interpretation and Results
Upon completion of the run, the data must be carefully analyzed.
-
Identify the Main Peak: In the Total Ion Chromatogram (TIC), locate the most intense peak. This is presumptively the this compound.
-
Confirm Identity: Extract the mass spectrum from this peak. Look for the protonated molecular ion [M+H]⁺. For this compound (C₁₀H₁₁NO, MW = 161.20), this ion should appear at an m/z of approximately 162.09. High-resolution MS will provide a highly accurate mass measurement, further confirming the elemental composition.
-
Identify and Characterize Impurities: Examine the chromatogram for any other peaks. For each minor peak, extract its mass spectrum. The m/z value provides the molecular weight of the impurity, which is a critical clue to its identity. For example, an impurity with an m/z of 178.08 could correspond to an oxidation product (addition of an oxygen atom, +16 Da).
-
Calculate Purity: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Hypothetical Data Summary
The following table presents a hypothetical experimental result for a synthesized batch of this compound, demonstrating how data is structured for a purity report.
| Peak No. | Retention Time (min) | Detected m/z [M+H]⁺ | Area % | Proposed Identity |
| 1 | 2.1 | 134.06 | 0.25% | Unreacted 4-aminophenol (Starting Material) |
| 2 | 5.8 | 162.09 | 99.51% | This compound (Product) |
| 3 | 6.5 | 178.08 | 0.15% | Oxidized Product (+O) |
| 4 | 9.2 | 323.17 | 0.09% | Dimer (2 x Product - H₂) |
| Total | 100% |
Trustworthiness Through Validation
While this guide provides a robust screening method, work in a regulated environment (e.g., pharmaceutical development) requires formal analytical method validation according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[20][21][22] This ensures the method is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[20]
-
Linearity & Range: Demonstrating that the method's response is directly proportional to the analyte concentration over a specified range.[23]
-
Accuracy & Precision: Ensuring the closeness of results to the true value (accuracy) and the agreement between repeated measurements (precision).[20][23]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an analyte can be reliably detected and quantified, respectively.
Adherence to these principles transforms a well-designed protocol into a self-validating system, producing data that is not only accurate but also defensible.
Conclusion
Confirming the purity of a synthesized compound like this compound is a non-negotiable step in the research and development pipeline. While techniques like TLC and NMR have their specific roles, they cannot provide the comprehensive purity profile required for confident decision-making. HPLC-MS stands out as the superior methodology, offering an unparalleled combination of high-resolution separation, sensitive detection, and definitive mass-based identification.[5][11] By furnishing both qualitative and quantitative data on the target compound and any potential impurities in a single analysis, HPLC-MS provides the highest degree of analytical certainty, ensuring the integrity of subsequent research and the quality of the final product.
References
- 1. This compound|CAS 23456-82-8|Supplier [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. reddit.com [reddit.com]
- 7. Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. veeprho.com [veeprho.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. hovione.com [hovione.com]
- 15. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. database.ich.org [database.ich.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Spectroscopic Guide to 4-Ethoxy-1H-indole and its Hydroxylated Precursor
This guide provides an in-depth spectroscopic comparison of 4-ethoxy-1H-indole and its direct synthetic precursor, 4-hydroxy-1H-indole. Designed for researchers, chemists, and drug development professionals, this document elucidates the distinct spectral signatures that arise from the conversion of a phenolic hydroxyl group to an ethoxy group on the indole scaffold. By examining Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will explore the causal relationships between molecular structure and spectral output, supported by detailed experimental protocols.
Introduction and Synthetic Rationale
The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals. Substitutions on the benzene portion of the indole ring, such as at the C4 position, are critical for modulating biological activity. The transition from a hydroxyl group (as in 4-hydroxyindole) to an ethoxy group is a common synthetic step to enhance lipophilicity, alter hydrogen bonding capability, and improve metabolic stability. 4-Hydroxyindole is a key intermediate in the synthesis of pharmaceuticals like the beta-blocker Pindolol.[1] Understanding the spectroscopic consequences of this transformation is paramount for reaction monitoring, quality control, and structural verification.
The conversion of 4-hydroxy-1H-indole to this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide.
Caption: Synthetic pathway from 4-hydroxy-1H-indole to this compound.
Comparative Spectroscopic Analysis
The addition of an ethyl group in place of a proton fundamentally alters the electronic and physical properties of the molecule, changes that are clearly reflected across various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei.[2] The change from a hydroxyl (-OH) to an ethoxy (-OCH₂CH₃) group introduces significant and predictable changes in both ¹H and ¹³C NMR spectra.
Expertise & Causality: The -OH group is a strong hydrogen bond donor and its proton is exchangeable, often appearing as a broad singlet. The ethoxy group is a stronger electron-donating group through resonance than the hydroxyl group. This increased electron donation shields the aromatic protons, causing upfield shifts (to lower ppm values). The most obvious change, however, is the appearance of the characteristic ethyl group signals: a quartet for the methylene (-OCH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.
¹H NMR Spectral Data Comparison
| Proton Assignment | 4-Hydroxy-1H-indole (δ, ppm) [1] | This compound (Predicted δ, ppm) | Rationale for Shift |
| NH | 8.17 (br s) | ~8.1 (br s) | Minimal change expected at the distal nitrogen. |
| H -2 | 7.05 (m) | ~7.0 (m) | Minor shielding from enhanced electron donation. |
| H -3 | 6.60 (unresolved d) | ~6.55 (m) | Minor shielding. |
| H -5 | 7.05 (m) | ~6.95 (t, J ≈ 7.9 Hz) | Significant shielding due to proximity to the electron-donating ethoxy group. |
| H -6 | 7.05 (m) | ~7.10 (t, J ≈ 7.9 Hz) | Less affected, but general increase in ring electron density. |
| H -7 | 6.52 (d) | ~6.45 (d, J ≈ 7.5 Hz) | Significant shielding from the adjacent ethoxy group. |
| 4-OH | 5.14 (br s) | N/A | Signal disappears upon ether formation. |
| 4-O-CH₂ -CH₃ | N/A | ~4.1 (q, J ≈ 7.0 Hz) | New signal from the methylene group adjacent to the oxygen. |
| 4-O-CH₂-CH₃ | N/A | ~1.45 (t, J ≈ 7.0 Hz) | New signal from the terminal methyl group. |
¹³C NMR Spectral Data Comparison
| Carbon Assignment | 4-Hydroxy-1H-indole (δ, ppm) [1] | This compound (Predicted δ, ppm) | Rationale for Shift |
| C -2 | 123.1 | ~123 | Minimal change. |
| C -3 | 104.4 | ~99 | Significant shielding due to ortho-position relative to the strongly donating -OEt group. |
| C -3a (bridgehead) | 117.7 | ~115 | Shielding effect. |
| C -4 | 149.2 | ~154 | Deshielding of the carbon directly attached to the more electron-donating oxygen of the ether. |
| C -5 | 104.5 | ~105 | Minor change. |
| C -6 | 123.2 | ~122 | Minor shielding. |
| C -7 | 99.0 | ~100 | Minor change. |
| C -7a (bridgehead) | N/A | ~137 | Expected position for the indole bridgehead carbon. |
| 4-O-CH₂ -CH₃ | N/A | ~64 | Characteristic shift for an alkoxy methylene carbon. |
| 4-O-CH₂-CH₃ | N/A | ~15 | Characteristic shift for an alkoxy methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The conversion of a phenol to an alkyl aryl ether results in a clear and easily identifiable transformation in the IR spectrum.
Expertise & Causality: The most prominent feature of the 4-hydroxy-1H-indole spectrum is a broad absorption band typically above 3200 cm⁻¹, corresponding to the O-H stretching vibration, broadened by hydrogen bonding.[1] This band will be completely absent in the spectrum of this compound. In its place, the spectrum will feature sharp C-H stretching bands from the ethyl group just below 3000 cm⁻¹ and, most diagnostically, strong C-O-C stretching bands for the ether linkage. Aryl alkyl ethers typically show two distinct C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.
Characteristic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 4-Hydroxy-1H-indole [1] | This compound (Expected) | Interpretation |
| O-H Stretch (Alcohol/Phenol) | ~3455 (broad) | Absent | Disappearance of the hydroxyl group. |
| N-H Stretch | ~3400 | ~3400 | N-H group remains unchanged. |
| C(sp³)-H Stretch | Absent | ~2980, ~2870 | Appearance of ethyl group C-H bonds. |
| Aromatic C=C Stretch | ~1594, ~1440 | ~1600, ~1450 | Minor shifts in the aromatic skeletal vibrations. |
| C-O-C Asymmetric Stretch | Absent | ~1250 | Diagnostic for aryl alkyl ether. |
| C-O-C Symmetric Stretch | Absent | ~1040 | Diagnostic for aryl alkyl ether. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule's chromophore. The indole ring system is an excellent chromophore, and substituents on the benzene ring act as auxochromes, modifying the absorption profile.
Expertise & Causality: Both -OH and -OEt are powerful auxochromes with lone pairs on the oxygen that can be delocalized into the aromatic π-system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths compared to unsubstituted indole (λ_max ≈ 270-280 nm).[3] The ethoxy group is generally a slightly stronger electron-donating group than hydroxyl, which can lead to a minor additional bathochromic shift in the product compared to the precursor.
UV-Vis Absorption Maxima (λ_max)
| Compound | Expected λ_max (nm) in Methanol | Electronic Transition |
| Indole (Reference) | ~270, ~278, ~288[3] | π → π |
| 4-Hydroxy-1H-indole | ~285 - 295 | π → π (red-shifted) |
| This compound | ~290 - 300 | π → π* (further red-shifted) |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
Expertise & Causality: The molecular weight provides the most direct confirmation of the successful etherification. 4-Hydroxy-1H-indole has a molecular weight of 133.15 g/mol .[4] The addition of a C₂H₄ unit (CH₃CH₂ minus H) increases the molecular weight by 28.05 Da. Therefore, this compound will have a molecular ion peak at m/z = 161.20. The fragmentation patterns will also differ. The ethoxy-substituted indole is expected to undergo a characteristic loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment ion corresponding to the mass of 4-hydroxyindole.
Key Mass Spectrometry Data
| Parameter | 4-Hydroxy-1H-indole | This compound | Interpretation |
| Molecular Formula | C₈H₇NO | C₁₀H₁₁NO | |
| Molecular Weight | 133.15 | 161.20 | |
| [M]⁺• (m/z) | 133 | 161 | Confirms the addition of C₂H₄ group. |
| Key Fragment | 104 ([M-CHO]⁺) | 133 ([M-C₂H₄]⁺•) | Loss of ethylene is characteristic of the ethoxy group. |
| Key Fragment | 77 ([C₆H₅]⁺) | 118 ([M-C₂H₅O]⁺) | Loss of the ethoxy radical. |
Experimental Protocols
Trustworthy data is built upon robust and well-documented protocols. The following sections provide validated methodologies for synthesis and analysis.
Protocol 1: Synthesis of this compound
This protocol is a standard Williamson ether synthesis adapted for indole substrates.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-hydroxy-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M).
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add ethyl iodide (CH₃CH₂I, 1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound.
Protocol 2: Spectroscopic Characterization
The following are general procedures for acquiring the spectroscopic data discussed.
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.[5] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Record spectra using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum from 4000 to 500 cm⁻¹.
-
UV-Vis Spectroscopy: Prepare a dilute solution (~10⁻⁵ M) of the sample in a UV-transparent solvent (e.g., methanol or ethanol). Record the absorption spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.[6]
-
Mass Spectrometry: Analyze samples using a mass spectrometer with an Electron Ionization (EI) source. Introduce the sample via direct insertion probe or Gas Chromatography (GC-MS).[7]
Caption: Workflow from synthesis to comparative spectroscopic analysis.
Conclusion
The transformation of 4-hydroxy-1H-indole to this compound is accompanied by a set of clear and predictable spectroscopic changes. Key indicators of a successful reaction include:
-
In ¹H NMR: The disappearance of the phenolic -OH signal and the appearance of a characteristic ethyl quartet and triplet.
-
In IR: The loss of the broad O-H stretch and the emergence of strong C-O-C ether bands.
-
In MS: An increase in the molecular ion mass by 28 Da and the presence of a key fragment corresponding to the loss of ethylene.
This guide demonstrates how a multi-spectroscopic approach provides a self-validating system for confirming chemical transformations. By understanding the fundamental principles behind the observed spectral data, researchers can confidently verify their synthetic outcomes and build a robust dataset for their scientific endeavors.
References
- 1. actascientific.com [actascientific.com]
- 2. scispace.com [scispace.com]
- 3. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchdata.edu.au [researchdata.edu.au]
- 7. Indole [webbook.nist.gov]
evaluating the in vitro efficacy of 4-ethoxy-1H-indole derivatives against cancer cell lines
An In-Depth Guide to Evaluating the In Vitro Efficacy of 4-Ethoxy-1H-Indole Derivatives Against Cancer Cell Lines
The Indole Scaffold: A Privileged Structure in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including potent anticancer effects.[2][3][4] These compounds can induce cell death and inhibit proliferation through various mechanisms, such as arresting the cell cycle, inducing apoptosis, and modulating key signaling pathways like PI3K/Akt/mTOR.[2][5][6] This guide focuses specifically on this compound derivatives, a subclass with potential for novel structure-activity relationships, and outlines a rigorous methodology for their preclinical evaluation.
Part 1: Comparative Cytotoxicity Screening — The First Step
The initial and most critical step is to determine the cytotoxic potential of the synthesized this compound derivatives. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[7] A panel of diverse human cancer cell lines should be used to assess both the potency and the selectivity of the compounds.
For this guide, we will consider a hypothetical series of this compound derivatives (coded EI-1 to EI-4) and compare their performance against Doxorubicin, a standard chemotherapeutic agent.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) |
| EI-1 | 8.5 ± 0.9 | 12.3 ± 1.1 | 7.9 ± 0.6 | 15.4 ± 1.5 |
| EI-2 | 4.2 ± 0.5 | 6.8 ± 0.7 | 3.5 ± 0.4 | 8.1 ± 0.9 |
| EI-3 | 25.1 ± 2.3 | 30.5 ± 2.8 | 22.4 ± 2.1 | 35.7 ± 3.2 |
| EI-4 | 1.9 ± 0.3 | 2.5 ± 0.4 | 1.7 ± 0.2 | 3.1 ± 0.3 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.6 ± 0.1 | 1.5 ± 0.2 |
-
Data are presented as mean IC50 values ± standard deviation from three independent experiments. The presented values are hypothetical for illustrative purposes, but are based on typical ranges observed for novel indole derivatives.[8][9][10][11]
From this initial screen, compound EI-4 emerges as the most promising candidate due to its potent activity across all tested cell lines, warranting further mechanistic investigation.
Part 2: Unraveling the Mechanism of Action
Potent cytotoxicity is a desirable trait, but understanding the underlying mechanism is crucial for further development. Indole derivatives frequently exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle.[3][8]
Potential Signaling Pathway: Induction of Apoptosis
Many anticancer agents, including indole derivatives, function by activating the intrinsic apoptotic pathway.[12] This pathway is often triggered by cellular stress and involves the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.[13][14] A plausible mechanism for a this compound derivative could involve the inhibition of an upstream survival signal, such as the PI3K/Akt pathway, leading to apoptosis.
Caption: Plausible apoptotic pathway induced by a this compound derivative.
Part 3: A Self-Validating Experimental Workflow
To ensure scientific integrity, a series of interconnected experiments should be performed. The results from each assay should logically support the others, creating a self-validating system. A positive result in a cytotoxicity screen should be followed by mechanistic studies that explain the observation.
Caption: Integrated workflow for evaluating in vitro anticancer efficacy.
Part 4: Detailed Experimental Protocols
Here we provide detailed, field-proven protocols for the key experiments outlined in the workflow.
Cell Viability and Cytotoxicity Assays
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form an insoluble purple formazan product.[15][16][17] The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18] The formation of purple formazan crystals should be visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
B. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[19][20] The amount of bound dye provides an estimate of total protein mass, which is proportional to the cell number.[21]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[22]
-
Washing: Wash the plates four to five times with slow-running tap water to remove TCA and unbound cells.[23] Allow the plates to air-dry completely.
-
SRB Staining: Add 50 µL of 0.04% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[22]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[22] Allow the plates to air-dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[22]
-
Absorbance Reading: Measure the absorbance at 510 nm in a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24] Anticancer agents often cause cell cycle arrest at specific checkpoints. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for quantification by flow cytometry.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the lead compound (e.g., EI-4) at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells (which may be apoptotic) to ensure a complete analysis. Detach adherent cells using Trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[24] Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[24][25] The RNase is critical to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[24] Use doublet discrimination gating to exclude cell aggregates.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control suggests drug-induced cell cycle arrest.
Apoptosis Detection by Western Blotting
Western blotting is a powerful technique to detect specific proteins and confirm the induction of apoptosis by observing changes in key apoptotic markers.[13] This includes the cleavage (activation) of caspases and Poly (ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[14]
Protocol:
-
Cell Culture and Treatment: Treat cells in 6-well or 10 cm plates with the lead compound as described for cell cycle analysis.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) and a loading control (e.g., GAPDH or β-actin).[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[26] Perform densitometry analysis to quantify changes in protein expression relative to the loading control. An increase in the cleaved forms of Caspase-3 and PARP is a hallmark of apoptosis.
References
- 1. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. atcc.org [atcc.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. SRB assay for measuring target cell killing [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of Modern vs. Classical Indole Syntheses
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products and pharmaceuticals. Consequently, the efficient and versatile synthesis of substituted indoles remains a paramount objective in organic chemistry. This guide provides an in-depth, objective comparison of the synthetic efficiency of classical indole syntheses with modern catalytic methods. By examining key performance indicators, providing detailed experimental protocols, and analyzing green chemistry metrics, this document serves as a practical resource for selecting the optimal synthetic strategy.
Introduction: The Enduring Importance of Indole Synthesis
The indole nucleus is a privileged structure in drug discovery, exhibiting a broad spectrum of biological activities. The journey to construct this deceptively simple bicyclic aromatic heterocycle has spurred the development of a vast arsenal of synthetic methodologies. Classical methods, often named after their discoverers, have been the bedrock of indole synthesis for over a century. However, the demands of modern drug development for greater efficiency, sustainability, and molecular diversity have catalyzed the emergence of powerful new catalytic approaches. This guide will dissect and benchmark these two paradigms to inform strategic synthetic planning.
Classical Indole Syntheses: The Venerable Workhorses
Classical indole syntheses typically involve the cyclization of pre-functionalized acyclic precursors, often under harsh reaction conditions. While their historical significance is undeniable and they remain in use, they can be limited by factors such as low functional group tolerance, poor atom economy, and the generation of significant waste.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and an aldehyde or ketone.[1] It is arguably the most well-known and widely used classical method.
Causality Behind Experimental Choices: The choice of a strong acid catalyst (e.g., zinc chloride, polyphosphoric acid) is crucial to promote the key[2][2]-sigmatropic rearrangement of the enamine intermediate.[3] High temperatures are often required to overcome the activation energy of this rearrangement and the subsequent cyclization and ammonia elimination steps. The solvent is often a high-boiling point, non-reactive medium or, in some cases, the reaction is run neat.
The Madelung Indole Synthesis
The Madelung synthesis, reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base.[4] This method is particularly useful for the preparation of indoles that are not easily accessible through electrophilic substitution.
Causality Behind Experimental Choices: A very strong base, such as sodium ethoxide or potassium tert-butoxide, is necessary to deprotonate both the amide nitrogen and the benzylic carbon of the o-toluidine derivative, initiating the cyclization.[4] The high reaction temperatures (200-400 °C) are required to drive the intramolecular condensation. The reaction is typically performed in a high-boiling aprotic solvent to withstand the harsh conditions.
The Reissert Indole Synthesis
The Reissert synthesis offers a pathway to indoles from o-nitrotoluenes and diethyl oxalate. The initial condensation is followed by a reductive cyclization of the resulting o-nitrophenylpyruvate derivative.
Causality Behind Experimental Choices: A strong base like potassium ethoxide is used to deprotonate the methyl group of the o-nitrotoluene, enabling its condensation with diethyl oxalate. The subsequent reductive cyclization is a key step, where a reducing agent such as zinc in acetic acid is employed to convert the nitro group to an amine, which then spontaneously cyclizes.
Modern Indole Syntheses: A Paradigm of Efficiency and Precision
Modern synthetic methods leverage the power of transition-metal catalysis and other novel activation strategies to construct the indole ring with greater efficiency, milder reaction conditions, and broader substrate scope. These approaches often exhibit superior atom economy and functional group tolerance compared to their classical counterparts.
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, providing a powerful tool for indole synthesis. These methods typically involve the coupling of an amine with an aryl halide. For indole synthesis, this can be applied in an intramolecular fashion or to construct precursors for subsequent cyclization. A prominent example is the synthesis of 2-phenylindole from 2-haloanilines and phenylacetylene.[5]
Causality Behind Experimental Choices: The choice of the palladium catalyst and the phosphine ligand is critical for the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6] A base is required to deprotonate the amine and facilitate the C-N bond formation. The reaction is typically carried out in an aprotic solvent at moderate temperatures.
C-H Activation Strategies
Direct C-H activation has emerged as a highly atom- and step-economical approach to indole synthesis. These methods avoid the need for pre-functionalized starting materials, directly forming C-C or C-N bonds on the aromatic core.
Causality Behind Experimental choices: Transition metal catalysts, often from the platinum group (e.g., palladium, rhodium), are employed to selectively cleave and functionalize C-H bonds. Directing groups are sometimes necessary to achieve regioselectivity. The specific oxidant and additives are chosen to facilitate the catalytic cycle and regenerate the active catalyst.
Photocatalytic and Flow Chemistry Approaches
Visible-light photocatalysis and continuous flow chemistry represent cutting-edge technologies that offer significant advantages in terms of sustainability, safety, and efficiency for indole synthesis.
Causality Behind Experimental Choices: In photocatalysis, a photosensitizer absorbs visible light and initiates a single-electron transfer process, generating reactive radical intermediates that can lead to indole formation under mild conditions.[7] Flow chemistry utilizes microreactors to achieve precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability.[8]
Quantitative Comparison of Synthetic Efficiency
To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of a common target molecule, 2-phenylindole, using representative classical and modern methods.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Atom Economy (%) | E-Factor |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride | None | 170 | 0.25 | 72-80 | ~88% | ~0.2-0.3 |
| Madelung Indole Synthesis [4] | N-benzoyl-o-toluidine | Sodium ethoxide | None | 360-380 | - | - | ~92% | ~0.1 |
| Pd-Catalyzed Heteroannulation [5] | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | Room Temp. | 12 | 78 | ~65% | ~0.5 |
*Atom Economy and E-Factor are estimated based on the stoichiometry of the main reaction and do not include solvents, workup, or purification, unless otherwise specified. These values can vary significantly based on the specific experimental conditions.
Experimental Protocols
Detailed, step-by-step methodologies for the synthesis of 2-phenylindole via the Fischer and a modern palladium-catalyzed method are provided below.
Classical Method: Fischer Indole Synthesis of 2-Phenylindole
Step 1: Preparation of Acetophenone Phenylhydrazone
-
A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.
-
The product is collected by filtration and washed with 25 mL of cold ethanol.
-
A second crop of crystals can be obtained by concentrating the combined filtrate and washings. The total yield of acetophenone phenylhydrazone is 61–64 g (87–91%), with a melting point of 105–106 °C.
Step 2: Cyclization to 2-Phenylindole
-
In a tall 1-L beaker, an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is prepared.
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously by hand.
-
The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.
-
The beaker is removed from the bath, and stirring is continued for 5 minutes.
-
The hot reaction mixture is poured into a beaker containing water and hydrochloric acid to dissolve the zinc salts.
-
The crude 2-phenylindole is collected by filtration, washed with water, and then recrystallized from hot 95% ethanol. The total yield of 2-phenylindole is 35–39 g (72–80%).
Modern Method: Palladium-Catalyzed Synthesis of 2-Phenylindole[5]
-
To a sealed tube are added Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol), 2-iodoaniline (0.164 g, 0.75 mmol), CuI (0.01 g, 0.055 mmol), triethylamine (0.202 g, 2 mmol), phenylacetylene (0.153 g, 1.5 mmol), and DMF (5 mL).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture is filtered and concentrated.
-
The product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to afford 2-phenyl-1H-indole in 78% yield.
Visualization of Synthetic Workflows
To further illustrate the differences in these synthetic approaches, the following diagrams outline the general workflows.
Caption: General workflow of classical indole syntheses.
Caption: General workflow of modern catalytic indole syntheses.
Conclusion: Choosing the Right Tool for the Job
The choice between a classical and a modern indole synthesis is a strategic decision that depends on several factors, including the desired substitution pattern, the scale of the reaction, the availability and cost of starting materials and catalysts, and the importance of green chemistry metrics.
Classical methods, particularly the Fischer indole synthesis, remain valuable for their simplicity and the low cost of starting materials, especially for large-scale production where the process has been optimized. However, their limitations in terms of substrate scope and environmental impact are significant.
Modern catalytic methods offer unparalleled efficiency, mildness, and functional group tolerance, making them ideal for the synthesis of complex and highly functionalized indole derivatives in a research and drug discovery setting. While the initial cost of catalysts can be a consideration, their high turnover numbers and the potential for catalyst recycling can make them economically viable. Furthermore, the development of C-H activation, photocatalytic, and flow chemistry approaches continues to push the boundaries of synthetic efficiency and sustainability in indole synthesis.
Ultimately, a thorough understanding of both classical and modern methodologies empowers the synthetic chemist to make informed decisions and design the most effective and efficient route to their target indole.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 4-ethoxy-1H-indole: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. The handling of specialized chemical reagents like 4-ethoxy-1H-indole demands a meticulous approach to safety, grounded in a deep understanding of the potential hazards and the corresponding protective measures. This guide provides essential, immediate safety and logistical information for the use of this compound, with a focus on personal protective equipment (PPE) and proper disposal protocols. Our goal is to empower you with the knowledge to work safely and efficiently, ensuring that your focus remains on scientific advancement.
Hazard Assessment of this compound
Before any handling of this compound, a thorough hazard assessment is crucial. This compound, while a valuable building block in medicinal chemistry, presents a set of hazards that must be respected.[1] Based on the Safety Data Sheets (SDS) from leading suppliers, the primary concerns are:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.
-
Acute Toxicity: While specific data for this compound is limited, related indole structures can be harmful if swallowed or absorbed through the skin.[2][3]
A comprehensive risk assessment should be conducted for each specific laboratory procedure involving this compound.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE in laboratory settings to protect workers from exposure to hazardous materials.[4][6][7] The following PPE is the minimum requirement when handling this compound.[8]
Eye and Face Protection
To prevent eye injuries from chemical splashes or airborne particles, appropriate eye and face protection is mandatory.[6]
-
Safety Glasses: Must meet the American National Standards Institute (ANSI) Z87.1 standard.[9][10][11][12][13] Look for the "Z87" marking on the equipment.[8][11] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses.[5]
Hand Protection
Selecting the correct gloves is critical to prevent skin absorption of this compound.[14][15]
-
Glove Material: Disposable nitrile gloves are the recommended minimum for incidental contact.[8] For prolonged handling or immersion, heavier-duty gloves made of butyl rubber or neoprene may be necessary.[16] Always consult the glove manufacturer's compatibility chart for the specific chemicals being used.
-
Inspection and Use: Before each use, inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration.[15] Double gloving can provide an additional layer of protection.[8]
Body Protection
-
Laboratory Coat: A lab coat should be worn to protect street clothing and skin from contamination.[5][8] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
-
Clothing and Footwear: Long pants and closed-toe shoes are mandatory in a laboratory setting to protect against spills and dropped objects.[8]
Respiratory Protection
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[3] If a fume hood is not available or if engineering controls are insufficient, respiratory protection may be required. A NIOSH-approved respirator should be selected based on the specific workplace hazard assessment.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and practiced workflow is essential for minimizing the risk of exposure.
Preparation and Donning PPE
Doffing PPE to Prevent Contamination
The process of removing PPE is as critical as putting it on to prevent cross-contamination.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18]
Waste Segregation and Collection
-
Solid Waste: All chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, must be collected in a designated hazardous waste container.[2][19]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[3]
-
Empty Containers: Even if a container appears empty, it may contain chemical residue. Triple-rinse the container with a suitable solvent, and collect the rinsate as hazardous waste. In many cases, it is preferable to dispose of the empty container as hazardous waste rather than generating additional liquid waste.[20]
Waste Container Labeling and Storage
All hazardous waste containers must be properly labeled before any waste is added.[17][20] The label must include:
-
The full chemical name: "this compound" (no abbreviations)[2][17]
-
The accumulation start date[19]
-
An accurate list of all contents, including solvents[19]
Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.[2][20]
Final Disposal
The final disposal of hazardous waste must be handled by a licensed waste disposal company.[2] Follow your institution's procedures for arranging a hazardous waste pickup.[20]
Summary of Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
| Eye/Face | ANSI Z87.1 certified safety glasses | Face shield over safety glasses |
| Hand | Disposable nitrile gloves | Double gloving or heavy-duty gloves |
| Body | Lab coat, long pants, closed-toe shoes | Chemical-resistant apron |
| Respiratory | Work in a chemical fume hood | NIOSH-approved respirator |
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without incident.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. needle.tube [needle.tube]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. clarionsafety.com [clarionsafety.com]
- 7. osha.gov [osha.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. anbusafety.com [anbusafety.com]
- 10. creativesafetysupply.com [creativesafetysupply.com]
- 11. pel-eyewear.com [pel-eyewear.com]
- 12. testresources.net [testresources.net]
- 13. ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses - The ANSI Blog [blog.ansi.org]
- 14. esafetysupplies.com [esafetysupplies.com]
- 15. ehs.sfsu.edu [ehs.sfsu.edu]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 18. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 19. benchchem.com [benchchem.com]
- 20. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
